(3S)-1-ethylpyrrolidin-3-amine dihydrochloride
Description
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Properties
IUPAC Name |
(3S)-1-ethylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-2-8-4-3-6(7)5-8;;/h6H,2-5,7H2,1H3;2*1H/t6-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPWCWGVVOIHJR-ILKKLZGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CC[C@@H](C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of (3S)-1-ethylpyrrolidin-3-amine Dihydrochloride
Abstract
(3S)-1-ethylpyrrolidin-3-amine and its dihydrochloride salt are pivotal chiral building blocks in modern medicinal chemistry, frequently incorporated into a variety of therapeutic candidates. This guide provides a detailed, field-proven protocol for the synthesis of (3S)-1-ethylpyrrolidin-3-amine dihydrochloride. The synthesis is based on a robust and scalable two-step sequence commencing with commercially available (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate. The core transformations involve a selective reductive amination to install the N-ethyl group, followed by a straightforward deprotection and salt formation. We elaborate on the mechanistic underpinnings of each step, provide a comprehensive experimental procedure, and detail the necessary analytical characterization to ensure product identity and purity. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and biotechnology industries.
Introduction and Strategic Overview
The pyrrolidine scaffold is a privileged structure in drug discovery, and its stereochemically defined derivatives are of high value. (3S)-1-ethylpyrrolidin-3-amine, in particular, serves as a key intermediate for numerous biologically active molecules. The synthesis strategy detailed herein was selected for its efficiency, high stereochemical fidelity, and reliance on common, well-behaved chemical transformations.
The chosen synthetic pathway initiates from (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate, a readily available chiral starting material. This strategy offers two key advantages:
-
Stereochemical Control: The chirality is sourced directly from the starting material, obviating the need for asymmetric synthesis or chiral resolution, which can be costly and yield-reducing.
-
Process Robustness: The use of a tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization of the exocyclic amine before revealing the endocyclic secondary amine. The subsequent reductive amination and deprotection steps are high-yielding and well-documented in chemical literature.[1][2]
The overall transformation is depicted below:
Figure 1: Overall Synthesis Scheme.
Mechanistic Considerations and Process Rationale
Step 1: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, combining the formation of an imine or iminium ion with an in-situ reduction.[2] In this protocol, the primary amine of the Boc-protected pyrrolidine reacts with acetaldehyde to form an intermediate iminium ion.
Causality of Reagent Selection:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This reducing agent is the reagent of choice for several reasons.[2] It is a mild and selective hydride donor, capable of reducing the protonated iminium ion intermediate much faster than it reduces the starting aldehyde. This selectivity prevents the wasteful consumption of the hydride reagent and the formation of ethanol as a byproduct. Unlike sodium cyanoborohydride (NaCNBH₃), it avoids the use of toxic cyanide salts.[2]
-
Dichloromethane (DCM): DCM is an excellent solvent for this reaction, as it is relatively non-polar, aprotic, and effectively solubilizes both the starting materials and the intermediate iminium ion.
The reaction proceeds at room temperature, which is sufficient to drive the formation of the iminium ion without promoting side reactions.
Step 2: Boc Deprotection and Salt Formation
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a wide range of conditions and its facile removal under acidic conditions.
Causality of Reagent Selection:
-
Hydrochloric Acid (HCl) in Dioxane: A solution of anhydrous HCl in an organic solvent like dioxane is ideal for this step. The strong acid readily cleaves the Boc group, generating tert-butyl cation and carbon dioxide as volatile byproducts. The use of an anhydrous solution is critical to prevent the introduction of water, which could complicate product isolation. The HCl serves a dual purpose: it acts as the deprotection reagent and subsequently protonates the two basic nitrogen atoms of the product to form the stable dihydrochloride salt, which typically precipitates from the reaction medium, simplifying isolation.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale and can be adjusted as needed. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagent Data
| Reagent | MW ( g/mol ) | Molarity | Eq. | Amount (mmol) | Mass/Volume Used |
| (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate | 186.25 | - | 1.0 | 10.0 | 1.86 g |
| Acetaldehyde | 44.05 | - | 1.2 | 12.0 | 0.53 g |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | - | 1.5 | 15.0 | 3.18 g |
| Dichloromethane (DCM) | - | - | - | - | 50 mL |
| 4M HCl in 1,4-Dioxane | - | 4M | 5.0 | 50.0 | 12.5 mL |
| Saturated Sodium Bicarbonate (aq.) | - | - | - | - | ~30 mL |
| Diethyl Ether | - | - | - | - | ~50 mL |
Step-by-Step Procedure
Figure 2: Experimental Workflow Diagram.
Part 1: Synthesis of (S)-tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate (1.86 g, 10.0 mmol).
-
Dissolve the starting material in dichloromethane (50 mL).
-
Add acetaldehyde (0.53 g, 12.0 mmol) to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in portions over approximately 15 minutes. A slight exotherm may be observed.
-
Allow the reaction to stir at room temperature for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, slowly quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude (S)-tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate as an oil. This intermediate is often used in the next step without further purification.
Part 2: Synthesis of this compound
-
Dissolve the crude oil from the previous step in a minimal amount of methanol or DCM (approx. 10 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
While stirring, add 4M HCl in 1,4-dioxane (12.5 mL, 50.0 mmol) dropwise. A white precipitate will begin to form immediately.
-
Stir the resulting slurry at 0 °C for 1 hour, then remove the ice bath and continue stirring at room temperature for an additional 4 hours to ensure complete deprotection and salt formation.
-
Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold diethyl ether (~50 mL) to remove any non-polar impurities.
-
Dry the product under high vacuum to a constant weight. The final product, this compound, should be a white to off-white crystalline solid.
Characterization and Quality Control
To confirm the identity and purity of the final compound, the following analytical techniques are recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the ethyl group (a triplet and a quartet), as well as signals for the pyrrolidine ring protons. The integration of these signals should correspond to the expected number of protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display the correct number of carbon signals corresponding to the product structure.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a parent ion peak corresponding to the free base of the product ([M+H]⁺).
-
Melting Point (MP): The synthesized dihydrochloride salt should have a sharp melting point, which can be compared to literature values.
Safety and Handling
-
Acetaldehyde: Is volatile, flammable, and an irritant. Handle only in a fume hood.
-
Dichloromethane (DCM): Is a suspected carcinogen. Avoid inhalation and skin contact.
-
Sodium triacetoxyborohydride: Reacts with water to produce flammable hydrogen gas. Quench carefully.
-
4M HCl in Dioxane: Is highly corrosive. Handle with extreme care, wearing acid-resistant gloves and eye protection.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
An-Najah Staff. (n.d.). Synthesis and biological properties of Enantiomers of. An-Najah National University. Retrieved from [Link]
-
Fleck, T. J., McWhorter, W. W., Jr, DeKam, R. N., & Pearlman, B. A. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617. Retrieved from [Link]
-
Wilhelmsen, C. A. (n.d.). Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. Western Michigan University ScholarWorks. Retrieved from [Link]
- Google Patents. (n.d.). US10981923B2 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[l,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof.
-
Dereddi, A., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic letters, 14(17), 4438–4441. Retrieved from [Link]
- Google Patents. (n.d.). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
- Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
-
ResearchGate. (n.d.). Reductive BOC-Amination of Aldehydes. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]
- Google Patents. (n.d.). EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives.
-
Ilyin, A. P., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7546. Retrieved from [Link]
-
Ilyin, A. P., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7546. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Oxetanone. Retrieved from [Link]
Sources
A Technical Guide to the Physicochemical Properties of (3S)-1-Ethylpyrrolidin-3-Amine Dihydrochloride: A Key Building Block for Drug Discovery
Executive Summary
(3S)-1-Ethylpyrrolidin-3-amine dihydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a stereodefined pyrrolidine core and two basic nitrogen atoms, makes it a valuable component for introducing specific spatial arrangements and modulating the physicochemical properties of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. Due to the limited availability of consolidated experimental data in public literature, this document serves as a foundational resource for researchers by not only presenting known information but also detailing the authoritative experimental protocols required for its full characterization. We delve into the structural identity, expected properties such as solubility, pKa, and lipophilicity, and the analytical methodologies essential for structural verification and purity assessment. This guide is designed to empower researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this versatile building block in their discovery programs.
Introduction: The Strategic Value of Chiral Pyrrolidines
The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous blockbuster drugs and clinical candidates. Its non-planar, five-membered structure allows for the precise three-dimensional positioning of substituents, enabling highly specific interactions with biological targets. The introduction of a chiral center, as in the (3S) configuration of the title compound, further refines this spatial control, which is critical for optimizing efficacy and minimizing off-target effects.
This compound offers two key strategic advantages:
-
Stereochemical Control: The fixed (S)-configuration at the C3 position is crucial for enantioselective synthesis, allowing for the development of stereoisomerically pure drugs.
-
Modulation of Physicochemical Properties: The presence of two basic nitrogen atoms—a tertiary amine within the ring and a primary amine as a substituent—profoundly influences the properties of any resulting API. Understanding the pKa, solubility, and lipophilicity of this building block is paramount for predicting and engineering the drug-like properties (e.g., absorption, distribution, metabolism, and excretion - ADME) of the final molecule.
This guide provides an in-depth analysis of these properties, bridging the gap between the compound's structural potential and its practical application.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's identity is the cornerstone of all subsequent analysis. The dihydrochloride salt form significantly impacts its physical properties, particularly stability and solubility, compared to its free base form.
| Property | Value | Source |
| Systematic Name | This compound | [1][2] |
| CAS Number | 1336912-66-3 | [1][3][4] |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [1][3][4][5] |
| Molecular Weight | 187.11 g/mol | [1][3][4][5][6] |
| Parent Free Base | (3S)-1-ethylpyrrolidin-3-amine (CAS: 216667-65-1) | [7] |
| Parent MW | 114.19 g/mol | [4][7] |
| InChI | InChI=1S/C6H14N2.2ClH/c1-2-8-4-3-6(7)5-8;;/h6H,2-5,7H2,1H3;2*1H/t6-;;/m0../s1 | [1] |
The structure consists of a pyrrolidine ring where the nitrogen atom is substituted with an ethyl group. A primary amine is attached to the chiral carbon at position 3, which has the (S) stereochemical configuration. In the dihydrochloride form, both the tertiary ring nitrogen and the primary exocyclic nitrogen are protonated, forming ammonium chloride salts.
Conceptual Synthetic Strategy
Chiral building blocks like (3S)-1-ethylpyrrolidin-3-amine are typically synthesized from readily available materials from the "chiral pool," such as amino acids, to ensure high enantiomeric purity. Routes often start from materials like L-aspartic acid or trans-4-hydroxy-L-proline.[8][9] The general synthetic logic involves the formation of the pyrrolidine ring, installation of the amine functionality with stereochemical control, N-ethylation, and final salt formation.
Caption: Conceptual workflow for the synthesis of the target compound.
Core Physicochemical Properties and Experimental Determination
The following sections detail the key physicochemical properties and provide robust, field-proven protocols for their experimental determination.
Solid-State Properties: Melting Point
-
Theoretical Importance: The melting point is a critical indicator of a crystalline solid's purity and identity. A sharp melting range typically signifies high purity. For a salt, the melting point is often accompanied by decomposition, which is also a key characteristic.
-
Expected Characteristics: As a crystalline salt, a relatively high melting point is expected. This value is not consistently reported in public literature, making its experimental determination essential.
-
Experimental Protocol: Determination by Differential Scanning Calorimetry (DSC)
-
Calibration: Calibrate the DSC instrument using certified indium standard for temperature and enthalpy.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an identical empty pan as a reference.
-
Instrumentation: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge (50 mL/min) from ambient temperature to a temperature beyond the expected melt (e.g., 250 °C).
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. Note any exothermic events that may indicate decomposition.
-
Aqueous Solubility
-
Theoretical Importance: Aqueous solubility is a master variable in drug development, directly influencing oral bioavailability, formulation options, and the ability to prepare stock solutions for biological assays.
-
Expected Characteristics: The dihydrochloride salt form is designed to impart high water solubility. The two protonated amine groups can readily engage in hydrogen bonding with water molecules. Solubility is expected to be pH-dependent.
-
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method (OECD 105)
-
Preparation: Add an excess amount of the compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a glass vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid must be confirmed visually.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) to pellet the excess solid.
-
Sampling & Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with the mobile phase to be used for analysis.
-
Quantification: Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, typically HPLC-UV (after derivatization) or LC-MS/MS, against a standard curve of known concentrations.
-
Ionization Constant (pKa)
-
Theoretical Importance: The pKa values dictate the ionization state of the molecule at any given pH. For this compound with two basic centers, there will be two pKa values. This is critical for predicting its behavior at physiological pH (~7.4), which in turn governs its solubility, membrane permeability, and interaction with biological targets.
-
Expected Characteristics: The tertiary amine within the pyrrolidine ring is expected to have a higher pKa (likely ~10-11, similar to other N-alkyl pyrrolidines) than the primary amine (likely ~9-10). Precise values require experimental determination.
-
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: Prepare an accurate solution of the compound (e.g., 0.01 M) in degassed, deionized water.
-
Titration Setup: Use a calibrated pH meter and an automated titrator. The titrant should be a standardized strong acid (e.g., 0.1 M HCl) if starting from the free base, or a strong base (e.g., 0.1 M NaOH) if starting from the dihydrochloride salt.
-
Titration: Titrate the sample solution with the titrant, recording the pH after each incremental addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The two equivalence points will be visible as inflection points. The pKa values are determined from the pH at the half-equivalence points. Specialized software is often used to calculate the pKa from the first derivative of the titration curve.
-
Lipophilicity (LogP / LogD)
-
Theoretical Importance: Lipophilicity, or the "greasiness" of a molecule, is a key determinant of its ability to cross biological membranes, its plasma protein binding, and its overall ADME profile.
-
LogP: The partition coefficient of the neutral (free base) form of the molecule between octanol and water.
-
LogD: The distribution coefficient, which measures the partitioning of all species (ionized and neutral) at a specific pH. For this compound, LogD at pH 7.4 is the most biologically relevant parameter.
-
-
Expected Characteristics: The neutral free base has both alkyl and amine character, suggesting a moderate LogP. As a dihydrochloride salt, the molecule is highly polar, and its LogD at pH 7.4 will be significantly lower (more hydrophilic) than its LogP because it will be predominantly in its protonated, charged form.
-
Experimental Protocol: Shake-Flask Method for LogD₇.₄
-
Phase Preparation: Pre-saturate n-octanol with pH 7.4 phosphate buffer and vice-versa by mixing and allowing them to separate.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer.
-
Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the pre-saturated n-octanol.
-
Equilibration: Shake the vial vigorously for 1-3 hours to allow for partitioning, then centrifuge to ensure complete phase separation.
-
Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Compound]octanol / [Compound]aqueous).
-
Spectroscopic and Analytical Characterization
A suite of analytical techniques is required to confirm the structure and purity of the compound.
Caption: Standard analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR confirms the proton framework, while ¹³C NMR identifies all unique carbon environments.
-
Predicted Spectral Features:
-
¹H NMR (in D₂O): Expect signals for the ethyl group (a triplet and a quartet), multiple complex signals for the diastereotopic protons of the pyrrolidine ring, and a signal for the methine proton at the C3 chiral center. The N-H protons will exchange with D₂O and may not be visible.
-
¹³C NMR (in D₂O): Expect 6 unique carbon signals corresponding to the two ethyl carbons and the four distinct carbons of the pyrrolidine ring.
-
-
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Add a small amount of an internal standard (e.g., TMS or TMSP) if quantitative analysis is needed.
-
Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Interpretation: Integrate the ¹H NMR signals and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the structure, supported by 2D NMR experiments (e.g., COSY, HSQC) if necessary.
-
Mass Spectrometry (MS)
-
Purpose: MS provides the exact mass of the molecule, confirming its elemental composition.
-
Predicted Spectral Features: Using electrospray ionization in positive mode (ESI+), the primary ion observed will be for the cationic free base [M+H]⁺, where M is C₆H₁₄N₂. The expected monoisotopic mass for [C₆H₁₅N₂]⁺ is approximately 115.1235 m/z.
-
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or water.
-
Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
Analysis: Compare the measured accurate mass of the [M+H]⁺ ion with the theoretically calculated mass. The difference should be less than 5 ppm.
-
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Purpose: HPLC is the standard method for determining the purity of a compound by separating it from any impurities.
-
Causality Behind Experimental Choice: The target molecule lacks a strong UV chromophore, making direct detection by HPLC-UV challenging and insensitive. A common and effective strategy in this scenario is pre-column derivatization to attach a UV-active tag to the amine groups.[10] Di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) is an excellent choice as it reacts cleanly with both primary and secondary amines.
-
Experimental Protocol: Purity by RP-HPLC with Pre-Column Derivatization
-
Derivatization: a. Dissolve a known amount of the compound (e.g., 5 mg) in a vial with 1 mL of a solvent mixture like methanol/water. b. Add a slight excess of a non-nucleophilic base, such as triethylamine (TEA), to neutralize the hydrochloride and deprotonate the amines.[10] c. Add an excess of Boc anhydride (Boc₂O) and allow the reaction to proceed at room temperature for several hours.[10]
-
Sample Preparation: Dilute the reaction mixture with the mobile phase to an appropriate concentration for HPLC analysis (e.g., 0.5 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the Boc group absorbs (e.g., 210-220 nm).[10]
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas of all observed peaks. Calculate the purity of the main peak using the area percent method.
-
Conclusion
This compound is a high-value chiral building block whose utility in drug discovery is directly tied to its physicochemical properties. While publicly available data is sparse, this guide establishes a comprehensive framework for its characterization. By employing the authoritative protocols detailed herein for determining properties such as solubility, pKa, and lipophilicity, and for confirming structure and purity via spectroscopic and chromatographic methods, researchers can proceed with confidence. A thorough understanding of these fundamental characteristics is not merely an academic exercise; it is a prerequisite for the rational design of novel therapeutics and for accelerating the journey from chemical synthesis to clinical success.
References
-
An-Najah Staff. (n.d.). Synthesis and biological properties of Enantiomers of. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). (3S)-(+)-3-Aminopyrrolidine Dihydrochloride. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
-
PubChem. (n.d.). N,N-dimethylpyrrolidin-3-amine dihydrochloride. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
-
Chemsrc. (n.d.). This compound. Retrieved January 20, 2026, from [Link]
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- 9. researchgate.net [researchgate.net]
- 10. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
A Technical Guide to (3S)-1-ethylpyrrolidin-3-amine dihydrochloride: A Chiral Building Block for Advanced Drug Discovery
This technical guide provides an in-depth overview of (3S)-1-ethylpyrrolidin-3-amine dihydrochloride (CAS Number: 1336912-66-3), a chiral amine of significant interest to researchers, medicinal chemists, and professionals in drug development. We will explore its chemical identity, plausible synthetic pathways, potential applications as a strategic building block, quality control methodologies, and essential safety protocols. This document is designed to be a comprehensive resource, blending established chemical principles with practical, field-proven insights.
Introduction: The Strategic Importance of Chiral Pyrrolidines
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its non-planar, three-dimensional structure allows for a more thorough exploration of pharmacophore space compared to flat aromatic rings, often leading to enhanced target specificity and improved pharmacokinetic profiles.[2] The introduction of stereocenters into this scaffold, as seen in (3S)-1-ethylpyrrolidin-3-amine, provides the molecular architecture necessary for precise interactions with biological targets, a cornerstone of modern drug design.[3]
This compound presents itself as a valuable chiral building block, offering two points for molecular elaboration: the secondary amine within the pyrrolidine ring and the primary amine at the C3 position. The defined (S)-stereochemistry is crucial for creating enantiomerically pure drugs, which can offer improved efficacy and a better safety profile by minimizing off-target effects associated with an unwanted enantiomer.[4]
Physicochemical & Structural Properties
A foundational understanding of a compound's properties is critical for its effective use in synthesis and formulation.
| Property | Value | Source |
| CAS Number | 1336912-66-3 | [5] |
| Molecular Formula | C6H16Cl2N2 | [5] |
| Molecular Weight | 187.11 g/mol | [5] |
| Synonyms | (3S)-1-ethyl-3-pyrrolidinamine dihydrochloride | N/A |
| Appearance | Typically a solid | Inferred |
| Storage | Inert atmosphere, room temperature | [5] |
Synthesis and Stereochemical Control
While specific, peer-reviewed synthetic procedures for this compound are not extensively published, a robust and stereocontrolled synthesis can be logically devised from established methodologies for chiral 3-aminopyrrolidines and subsequent N-alkylation. The primary challenge lies in establishing and maintaining the (S)-stereocenter at the C3 position.
Proposed Synthetic Pathway
A highly effective strategy begins with an enantiomerically pure starting material, such as (R)-3-hydroxypyrrolidine, and proceeds through a stereospecific SN2 reaction to invert the chiral center, thus setting the desired (S)-configuration.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a scientifically informed projection based on related syntheses.[6][7] Researchers should perform small-scale trials to optimize conditions.
Step 1: Synthesis of (S)-1-Boc-3-azidopyrrolidine
-
N-Protection: Dissolve (R)-3-hydroxypyrrolidine hydrochloride in a suitable solvent like methanol. Add a base such as potassium carbonate, cool to 0-5°C, and then add di-tert-butyl dicarbonate ((Boc)₂O).[8] Allow the reaction to warm to room temperature and stir for several hours. After workup, (R)-1-Boc-3-hydroxypyrrolidine is obtained.
-
Sulfonylation: Dissolve the protected alcohol in dichloromethane and cool to 0°C. Add triethylamine followed by the dropwise addition of methanesulfonyl chloride (MsCl). The formation of a mesylate group transforms the hydroxyl into a good leaving group.[6]
-
Azidation (SN2 Reaction): The mesylated intermediate is then reacted with sodium azide (NaN₃) in a polar aprotic solvent like DMF. This nucleophilic substitution proceeds with inversion of stereochemistry, yielding (S)-1-Boc-3-azidopyrrolidine. This step is critical for establishing the desired (S)-configuration.[6]
Step 2: Synthesis of (S)-1-Boc-3-aminopyrrolidine
-
Reduction: The azide group is reduced to a primary amine. A common and effective method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[7] This reduction is typically clean and high-yielding.
Step 3: N-Ethylation and Salt Formation
-
Reductive Amination: The most direct method for N-ethylation is reductive amination. The synthesized (S)-1-Boc-3-aminopyrrolidine is reacted with acetaldehyde in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This method is favored for its high selectivity and mild conditions.
-
Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions. Dissolving the N-ethylated intermediate in a solvent like dioxane or methanol and bubbling hydrogen chloride gas, or adding a solution of HCl in a suitable solvent, will simultaneously cleave the Boc group and form the dihydrochloride salt.[6] The final product can then be isolated by filtration or evaporation.
Applications in Drug Discovery
The true value of this compound lies in its role as a versatile synthon for creating more complex molecules with therapeutic potential. Its bifunctional nature allows for diverse synthetic elaborations.
Scaffold for Novel Therapeutics
Chiral aminopyrrolidines are integral components of compounds targeting a wide range of diseases. They have been incorporated into:
-
Kinase Inhibitors: The aminopyrrolidine scaffold has been explored for the development of dual Abl and PI3K inhibitors for cancer therapy.
-
Antiviral Agents: The specific stereochemistry is often crucial for fitting into the active sites of viral enzymes.
-
Neuroactive Compounds: Due to their structural motifs, they are used in the synthesis of ligands for various receptors in the central nervous system.[2]
Logical Flow of Use in Medicinal Chemistry
Caption: Typical workflow for utilizing the title compound in a drug discovery program.
Quality Control and Analytical Methods
Ensuring the purity and identity of chiral building blocks is paramount for reproducible and successful synthetic campaigns.
Purity Assessment by HPLC
Direct analysis of small, polar amines by reverse-phase HPLC can be challenging due to poor retention. A robust method involves pre-column derivatization to attach a chromophore, making the analyte more amenable to UV detection and chromatographic separation.[1]
Protocol: Pre-column Derivatization with Boc Anhydride [1]
-
Sample Preparation: Dissolve a known quantity of this compound in methanol.
-
Derivatization: Add triethylamine to neutralize the hydrochloride salts, followed by Boc anhydride. The reaction is typically stirred at room temperature for several hours.
-
Analysis: The resulting Boc-protected derivative, which now has a UV-active carbonyl group, can be analyzed by reverse-phase HPLC.
-
Column: C18 column (e.g., Phenomenex Gimini)
-
Mobile Phase: A gradient of water and methanol or acetonitrile.
-
Detection: UV at ~210 nm.
-
Quantification: Purity is determined by the area percentage of the main peak.
-
Structural Confirmation
-
NMR Spectroscopy (¹H, ¹³C): NMR is essential for confirming the chemical structure. The spectra would be expected to show signals corresponding to the ethyl group, the pyrrolidine ring protons, and the protons adjacent to the nitrogen atoms.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the free base.
Many commercial suppliers can provide certificates of analysis with this data upon request.[5]
Safety, Handling, and Storage
Proper handling of all chemical reagents is crucial for laboratory safety. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related aminopyrrolidine derivatives can provide a strong basis for a safety assessment.[9][10]
Hazard Identification
Based on analogous compounds, this compound should be handled as a substance that is potentially:
-
Corrosive: Causes severe skin burns and eye damage.
-
Harmful if swallowed or inhaled. [9]
-
An irritant to the respiratory system. [10]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] The compound should be stored under an inert atmosphere to prevent degradation.[5]
Conclusion
This compound is a high-value chiral building block with significant potential in the field of drug discovery. Its defined stereochemistry and bifunctional nature provide a versatile platform for the synthesis of novel, enantiomerically pure therapeutic agents. A thorough understanding of its synthesis, handling requirements, and analytical characterization is essential for its effective and safe utilization in research and development. This guide provides a comprehensive framework for scientists to leverage the strategic advantages offered by this important chemical entity.
References
- Google Patents. (2012). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
-
National Institutes of Health. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. [Online] Available at: [Link]
- Google Patents. (2010). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
- Google Patents. (2023). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
-
ACS Publications. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. [Online] Available at: [Link]
- Google Patents. (2002). EP1188744A1 - Process for producing 1H-3-aminopyrrolidine and derivatives thereof.
- Google Patents. (1997). Process for the preparation of 3-amino-pyrrolidine derivatives.
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MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Online] Available at: [Link]
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PubMed. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. [Online] Available at: [Link]
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An-Najah Staff. (n.d.). Synthesis and biological properties of Enantiomers of. [Online] Available at: [Link]
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PubChem. (n.d.). (3S)-(+)-3-Aminopyrrolidine Dihydrochloride. [Online] Available at: [Link]
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National Institutes of Health. (2022). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. [Online] Available at: [Link]
- Google Patents. (2015). CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
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An In-Depth Technical Guide to the Molecular Structure and Synthesis of (3S)-1-ethylpyrrolidin-3-amine dihydrochloride
This guide provides a comprehensive technical overview of (3S)-1-ethylpyrrolidin-3-amine dihydrochloride, a chiral building block of significant interest to researchers, scientists, and drug development professionals. We will delve into its molecular structure, stereospecific synthesis, and analytical characterization, contextualized by the broader significance of the pyrrolidine scaffold in medicinal chemistry.
The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery
The five-membered nitrogen heterocycle, pyrrolidine, is a cornerstone in the design of novel therapeutics.[1] Its prevalence in over 20 FDA-approved drugs underscores its importance.[2] The power of the pyrrolidine ring lies in its three-dimensional, sp³-hybridized nature, which allows for a greater exploration of pharmacophore space compared to flat, aromatic systems.[1] This non-planar structure, characterized by a phenomenon known as "pseudorotation," provides distinct spatial orientations for substituents, which is critical for achieving specific biological profiles and high-affinity binding to enantioselective protein targets.
Molecular Structure and Physicochemical Properties
This compound is the hydrochloride salt of the chiral amine (3S)-1-ethylpyrrolidin-3-amine. The presence of the stereocenter at the 3-position of the pyrrolidine ring is crucial for its application in developing stereospecific pharmaceuticals.
| Property | Value | Source |
| CAS Number | 1336912-66-3 | [3] |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [3][4] |
| Molecular Weight | 187.11 g/mol | [3][4] |
The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for experimental handling and biological testing.
Figure 1. 2D representation of this compound.
Stereospecific Synthesis
Figure 2. Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of (S)-1-ethylpyrrolidin-3-ol
-
To a solution of (S)-3-hydroxypyrrolidine (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Add ethyl iodide (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at 50°C for 16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (S)-1-ethylpyrrolidin-3-ol.
Step 2: Synthesis of (S)-1-ethylpyrrolidin-3-yl methanesulfonate
-
Dissolve (S)-1-ethylpyrrolidin-3-ol (1.0 eq) in dichloromethane (DCM) and cool to 0°C.
-
Add triethylamine (1.5 eq).
-
Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature for 4 hours.
-
Quench the reaction with water and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude mesylate, which can be used in the next step without further purification.
Step 3: Synthesis of (R)-3-azido-1-ethylpyrrolidine
-
Dissolve the crude (S)-1-ethylpyrrolidin-3-yl methanesulfonate (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (3.0 eq).
-
Heat the reaction mixture to 80°C and stir for 12 hours. This SN2 reaction proceeds with an inversion of stereochemistry.
-
Cool the reaction mixture to room temperature and pour into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give (R)-3-azido-1-ethylpyrrolidine.
Step 4: Synthesis of (S)-1-ethylpyrrolidin-3-amine
-
Dissolve (R)-3-azido-1-ethylpyrrolidine (1.0 eq) in methanol.
-
Add palladium on carbon (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 8 hours. The reduction of the azide to the amine does not affect the stereocenter.
-
Filter the reaction mixture through Celite and concentrate the filtrate to obtain (S)-1-ethylpyrrolidin-3-amine.
Step 5: Synthesis of this compound
-
Dissolve the crude (S)-1-ethylpyrrolidin-3-amine in diethyl ether.
-
Cool the solution to 0°C.
-
Add a solution of HCl in diethyl ether (2.2 eq) dropwise with stirring.
-
A precipitate will form. Stir for an additional 30 minutes at 0°C.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.
Structural Elucidation and Analytical Characterization
Comprehensive structural analysis is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the characterization of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a quartet for the methylene protons and a triplet for the methyl protons), as well as complex multiplets for the pyrrolidine ring protons. The chemical shifts will be influenced by the protonation state of the nitrogens.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The two carbons of the ethyl group and the four carbons of the pyrrolidine ring should be distinguishable.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the free base. Electrospray ionization (ESI) is a suitable technique. The expected molecular ion peak [M+H]⁺ for the free base (C₆H₁₄N₂) would be at m/z 115.12.
Applications in Drug Development
The (3S)-3-aminopyrrolidine scaffold is a key component in a variety of biologically active compounds, highlighting its potential in medicinal chemistry.
-
Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists: Substituted 3-aminopyrrolidines have been identified as potent MCH-R1 antagonists, which are being investigated for the treatment of obesity.[7]
-
Dual Abl and PI3K Inhibitors: The (S)-3-aminopyrrolidine scaffold has been explored for the development of dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and phosphoinositide 3-kinase (PI3K), which could be beneficial in treating certain cancers.[8]
-
N-acylethanolamine acid amidase (NAAA) inhibitors: Pyrrolidine derivatives have been synthesized and evaluated as NAAA inhibitors for their potential anti-inflammatory and analgesic effects.[9]
The chirality at the 3-position is often crucial for the specific interactions with biological targets, leading to improved potency and selectivity of the drug candidates.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
This compound is a valuable chiral building block for drug discovery and development. Its stereodefined three-dimensional structure makes it an attractive scaffold for the synthesis of novel therapeutics targeting a range of biological pathways. The synthetic route outlined in this guide, based on established chemical transformations, provides a reliable method for its preparation. Further exploration of this and related chiral pyrrolidines will undoubtedly continue to enrich the pipeline of new drug candidates.
References
- Kim, N., Meyers, K. M., Mendez-Andino, J. L., Warshakoon, N. C., Ji, W., Wos, J. A., Colson, A., Mitchell, M. C., Davis, J. R., Pinney, B. B., Reizes, O., & Hu, X. E. (2006). Identification of substituted 4-aminopiperidines and 3-aminopyrrolidines as potent MCH-R1 antagonists for the treatment of obesity. Bioorganic & medicinal chemistry letters, 16(20), 5445–5450.
- Zhang, C., Tan, C., Zu, X., Zhai, X., Liu, F., Chu, B., Ma, X., Chen, Y., Gong, P., & Jiang, Y. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. European journal of medicinal chemistry, 46(4), 1434–1440.
- Vitale, P., Scilimati, A., & Mangiatordi, G. F. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (Basel, Switzerland), 25(19), 4533.
- Sirin, Y., Kantar, C., Sari, S., Akalin, E., Sasmaz, S., & Arslan, O. (2021). Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives. Journal of Molecular Structure, 1225, 129272.
- Varlamov, A. V., Borisova, T. N., & Krapivin, G. D. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4995.
- Ukrainets, I. V., Petrushova, L. A., Dzyubenko, S. P., & Sim, G. (2012). Synthesis and biological properties of Enantiomers of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1-ethylpyrrolidin-2-ylmethyl)-amide hydrochloride.
- Google Patents. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
- Google Patents. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives.
- Google Patents. CN105837485A - Industrial making method of (S)-1-ethyl-2-aminomethylpyrrolidine.
- Wang, J., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC medicinal chemistry, 10(2), 209–221.
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European Patent Office. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives. Available from: [Link].
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PubChem. 3-Aminopyrrolidine. Available from: [Link].
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PubChem. (3S)-(+)-3-Aminopyrrolidine Dihydrochloride. Available from: [Link].
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National Institute of Standards and Technology. Pyrrolidine. Available from: [Link].
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The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Available from: [Link].
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A Methodological Guide to Elucidating the Mechanism of Action for Novel Pyrrolidine-Based Compounds: A Case Study Approach
Senior Application Scientist Note: The subject of this technical guide, (3S)-1-ethylpyrrolidin-3-amine dihydrochloride, is a specific chemical entity for which, after a comprehensive literature review, no publicly available data on its mechanism of action, biological targets, or pharmacological effects exists. It is cataloged by chemical suppliers, but its biological activity remains uncharacterized in peer-reviewed literature.
Therefore, this document will not describe a known mechanism of action. Instead, it will serve as an in-depth, methodological whitepaper outlining a robust, scientifically-grounded strategy that a researcher, scientist, or drug development professional would employ to determine the mechanism of action for a novel compound such as this compound. We will use this compound as our hypothetical subject to illustrate the principles and protocols of mechanism-of-action (MoA) studies.
Part 1: The Pyrrolidine Scaffold - A Foundation of Diverse Bioactivity
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry.[1] Its prevalence in nature and medicine stems from its unique structural properties. The non-planar, sp3-hybridized nature of the ring provides three-dimensional diversity crucial for specific interactions with biological targets.[1] This scaffold is a key component in numerous natural alkaloids, such as nicotine and hygrine, as well as in a wide array of synthetic drugs with applications ranging from antibiotics to central nervous system agents.[2][3][4]
Pyrrolidine derivatives have been successfully developed as:
The broad therapeutic potential of this scaffold underscores the importance of systematically characterizing novel derivatives like this compound. The following sections detail a comprehensive workflow for such a characterization.
Part 2: A Step-by-Step Workflow for Mechanism of Action Elucidation
The process of defining a compound's MoA is a multi-stage investigation that moves from broad, unbiased screening to highly specific target validation and pathway analysis.
Stage 1: Target Identification and Initial Biological Profiling
The first critical step is to identify the biological macromolecules (e.g., proteins, enzymes, receptors) with which the compound interacts. This is often approached with a combination of computational and experimental screening methods.
Experimental Protocol: Phenotypic Screening & Target Deconvolution
-
High-Content Imaging (HCI):
-
Objective: To observe the compound's effect on cell morphology and key cellular events in an unbiased manner.
-
Methodology:
-
Plate a panel of diverse human cell lines (e.g., A549 lung carcinoma, U-2 OS osteosarcoma) in 384-well, optically clear plates.
-
Treat cells with a concentration gradient of this compound (e.g., 10 nM to 100 µM) for 24-48 hours. Include vehicle (e.g., DMSO) and positive controls (e.g., staurosporine for apoptosis).
-
Fix the cells and stain with a cocktail of fluorescent dyes targeting the nucleus (DAPI), cytoplasm (CellMask), and cytoskeleton (Phalloidin).
-
Acquire images using an automated high-content imaging system.
-
Analyze images to quantify dozens of cellular features (e.g., nuclear size, cell shape, mitochondrial mass, cytoskeletal integrity).
-
-
Causality: A distinct phenotypic profile (e.g., cell cycle arrest at G2/M phase, specific disruption of actin filaments) provides the first clue to the compound's biological impact and helps prioritize subsequent assays.
-
-
Affinity-Based Target Identification (e.g., Chemical Proteomics):
-
Objective: To directly identify protein binding partners.
-
Methodology:
-
Synthesize a derivative of this compound functionalized with a reactive group (e.g., a photo-affinity label) and a reporter tag (e.g., biotin).
-
Incubate this probe with cell lysate or live cells.
-
For photo-affinity probes, irradiate with UV light to covalently link the probe to its binding partners.
-
Lyse the cells (if not already done) and enrich the probe-protein complexes using streptavidin-coated beads.
-
Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Trustworthiness: This protocol includes a crucial control: a competition experiment where the incubation is performed in the presence of an excess of the original, unmodified compound. True targets will show significantly reduced binding to the probe in this condition.
-
Data Presentation: Target Prioritization
Identified proteins are ranked based on enrichment scores and statistical significance from the mass spectrometry data.
| Rank | Protein Target (Gene Name) | Enrichment Fold-Change | p-value (Competition) | Putative Function |
| 1 | Protein Kinase X (PKX) | 15.2 | < 0.001 | Serine/Threonine Kinase |
| 2 | Transporter Y (TPY) | 9.8 | < 0.005 | Solute Carrier |
| 3 | E3 Ligase Z (E3Z) | 7.1 | < 0.01 | Protein Ubiquitination |
Workflow Diagram: Target Identification
Below is a diagram illustrating the logical flow from broad screening to a prioritized list of potential molecular targets.
Caption: Figure 1: Workflow for Target Identification and Hypothesis Generation.
Stage 2: In Vitro Target Validation and Characterization
Once high-confidence targets are identified, the next step is to validate the interaction using purified components and quantify its biochemical consequences. Assuming "Protein Kinase X (PKX)" was the top hit, we would proceed as follows.
Experimental Protocol: Kinase Inhibition Assay
-
Objective: To determine if the compound directly inhibits the enzymatic activity of PKX and to quantify its potency (IC50).
-
Methodology:
-
Use a recombinant, purified PKX enzyme.
-
Utilize an in vitro kinase assay kit (e.g., ADP-Glo™), which measures ADP production as an indicator of kinase activity.
-
In a 384-well plate, set up reactions containing PKX, its specific peptide substrate, and ATP.
-
Add this compound across a wide range of concentrations (e.g., 11-point serial dilution from 100 µM to 1 pM).
-
Incubate for the specified reaction time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the luminescence signal according to the manufacturer's protocol. The signal is inversely proportional to kinase activity.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
-
Authoritative Grounding: This method is a gold standard for quantifying enzyme inhibition and results are directly comparable across different studies and compounds.
Data Presentation: Potency and Selectivity
The compound's potency against the primary target is compared to its activity against other related kinases to assess selectivity.
| Kinase Target | IC50 (nM) |
| PKX (Primary Target) | 15.3 |
| PKA (Off-Target) | > 10,000 |
| PKC (Off-Target) | 4,520 |
| CDK2 (Off-Target) | > 10,000 |
Stage 3: Cellular Pathway Analysis
Confirming that the compound engages its target in a cellular context and modulates the downstream signaling pathway is a critical validation step.
Experimental Protocol: Target Engagement & Pathway Modulation
-
Cellular Thermal Shift Assay (CETSA):
-
Objective: To confirm direct binding of the compound to PKX inside intact cells.
-
Methodology:
-
Treat cultured cells with either vehicle or a saturating concentration of the compound.
-
Heat aliquots of the treated cells across a temperature gradient (e.g., 40°C to 70°C).
-
Lyse the cells and separate soluble proteins from aggregated proteins by centrifugation.
-
Analyze the amount of soluble PKX remaining at each temperature using Western blotting.
-
-
Causality: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve for PKX in compound-treated cells is strong evidence of target engagement.
-
-
Phospho-Protein Western Blot:
-
Objective: To verify that the compound inhibits the known downstream signaling pathway of PKX.
-
Methodology:
-
Treat cells with increasing concentrations of the compound for a defined period (e.g., 2 hours).
-
Lyse the cells and quantify total protein concentration.
-
Perform SDS-PAGE and Western blot analysis using antibodies specific for the phosphorylated form of a known PKX substrate (p-SubstrateY) and for total PKX.
-
-
Trustworthiness: A dose-dependent decrease in the p-SubstrateY signal, without a change in total PKX levels, demonstrates specific inhibition of the kinase's activity within the cell.
-
Signaling Pathway Diagram
This diagram illustrates the hypothesized mechanism: the compound inhibits PKX, preventing the phosphorylation of Substrate Y, which in turn blocks a downstream cellular process.
Caption: Figure 2: Hypothesized Signaling Pathway of Action.
Conclusion
While the specific mechanism of action for this compound is currently unknown, the pyrrolidine scaffold it is built upon is of significant interest to the drug discovery community. The systematic, multi-layered research strategy outlined in this guide—from unbiased phenotypic screening and target identification to specific biochemical and cellular validation—represents a robust and reliable path to elucidating its biological function. This workflow ensures scientific integrity by building a chain of evidence from the molecular interaction to the cellular consequence, providing the foundational knowledge required for any future therapeutic development.
References
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D'Andrea, P., & Ciotta, G. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(21), 7248. [Link]
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Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612-7. [Link]
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Al-Ostath, A., et al. (2021). Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. Molecules, 26(11), 3362. [Link]
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Sharma, V., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(19), 5919. [Link]
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Sirin, S., et al. (2021). Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives. Journal of Molecular Structure, 1244, 130687. [Link]
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Kumar, R., & Kumar, P. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 7(1), 1-25. [Link]
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Wikipedia. (n.d.). Pyrrolidine. Wikipedia. [Link]
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Gatch, M. B., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Journal of Pharmacology and Experimental Therapeutics, 354(2), 156-164. [Link]
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Navigating the Nuances: A Technical Guide to the Safe Handling of (3S)-1-ethylpyrrolidin-3-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
(3S)-1-ethylpyrrolidin-3-amine dihydrochloride is a specialized building block in medicinal chemistry and drug development. As a chiral amine salt, its proper handling is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, scientifically grounded framework for the safe handling, storage, and disposal of this compound, moving beyond rote procedural lists to explain the rationale behind each recommendation.
Section 1: Compound Profile and Hazard Identification
This compound is a salt, which significantly influences its physical and chemical properties compared to its free-base form. It is crucial to understand that while the core hazards may stem from the amine functional group, the dihydrochloride formulation dictates its presentation as a solid and modifies its reactivity profile.
Physicochemical Properties
A summary of the key physicochemical properties is presented in Table 1. This data is essential for understanding the compound's behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C6H16Cl2N2 | [1][2][3][4][5] |
| Molecular Weight | 187.11 g/mol | [1][2][3][4][5] |
| CAS Number | 1336912-66-3 | [1][4] |
| Appearance | Solid (Assumed based on dihydrochloride salt form) | General Chemical Knowledge |
| Solubility | Expected to be soluble in water | General Chemical Knowledge |
| Storage Temperature | Room temperature, under inert atmosphere | [4] |
GHS Hazard Identification and Classification
Based on available data, this compound is classified with the following hazards:
-
Signal Word: Warning[1]
-
Hazard Statements:
It is imperative to note that while the free-base, (3S)-1-ethylpyrrolidin-3-amine, is not extensively documented, related pyrrolidine compounds are known to be flammable and corrosive. The dihydrochloride salt form mitigates the risk of flammability but retains irritant and harmful properties. The following diagram illustrates the logical flow from hazard identification to the implementation of appropriate safety measures.
Caption: Logical flow from hazard identification to risk mitigation strategies.
Section 2: Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential for handling this compound.
Engineering Controls
The primary engineering control for handling this compound, particularly when dealing with the powder form, is a certified chemical fume hood.[6] This is crucial to mitigate the risk of inhaling the powder, which can cause respiratory irritation.[1] The fume hood should have adequate airflow, and work should be conducted at least six inches inside the sash.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent skin and eye exposure. The following table outlines the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against splashes and airborne particles that can cause serious eye irritation.[6][7] |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact, which can cause irritation.[6][7] Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory coat | Protects against accidental spills on clothing and skin. |
| Respiratory Protection | Not typically required if handled in a fume hood. If weighing outside of a hood, a NIOSH-approved respirator with a particulate filter may be necessary. | To prevent inhalation of the powder, which can cause respiratory irritation. |
The following workflow diagram illustrates the decision-making process for selecting and using PPE.
Caption: Decision workflow for selecting appropriate PPE.
Hygiene Practices
Good laboratory hygiene is a critical component of safe handling.
-
Avoid eating, drinking, or smoking in areas where chemicals are handled.[8]
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8]
-
Do not use mouth suction for pipetting.[8]
Section 3: Storage and Disposal
Proper storage and disposal are vital to maintain the stability of the compound and prevent environmental contamination.
Storage
This compound should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere.[4] This is to protect it from moisture and atmospheric contaminants. Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[7] Chemical waste should be handled by a licensed waste disposal company. Do not dispose of down the drain.
Section 4: Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response
In the event of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
Ventilate the area.
References
- Apollo Scientific. (n.d.). Pyrrolidine Safety Data Sheet.
- Labsolu. (n.d.). This compound.
- BLDpharm. (n.d.). (S)-1-Ethylpyrrolidin-3-amine dihydrochloride.
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- University of California, Riverside. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
-
PubChem. (n.d.). (3S)-(+)-3-Aminopyrrolidine Dihydrochloride. Retrieved from [Link]
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PubChem. (n.d.). N,N-dimethylpyrrolidin-3-amine dihydrochloride. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of (3S)-1-ethylpyrrolidin-3-amine Dihydrochloride
Introduction
(3S)-1-ethylpyrrolidin-3-amine dihydrochloride is a chiral diamine salt of significant interest in contemporary drug discovery and development. Its pyrrolidine scaffold is a common motif in a variety of biologically active molecules. As a dihydrochloride salt, its physicochemical properties, particularly solubility, are critical determinants of its behavior in both chemical and biological systems. Understanding the solubility of this compound in various solvents is paramount for researchers in process chemistry, formulation science, and preclinical development.
This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published quantitative data for this specific molecule, this guide establishes a robust framework for predicting and experimentally determining its solubility. We will delve into the theoretical underpinnings of solubility, provide predictive qualitative assessments, and offer detailed, field-proven experimental protocols.
Molecular Structure and Physicochemical Properties
-
IUPAC Name: (3S)-1-ethylpyrrolidin-3-amine;dihydrochloride
-
Molecular Formula: C₆H₁₆Cl₂N₂
-
Molecular Weight: 187.11 g/mol
-
CAS Number: 1336912-66-3
The structure comprises a pyrrolidine ring with a primary amine at the chiral center (S-configuration) and an ethyl group on the ring's nitrogen atom. The presence of two basic nitrogen atoms leads to the formation of a dihydrochloride salt. This salt form is expected to have significantly different solubility characteristics compared to its free base.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This can be quantified using solubility parameters, such as the Hildebrand and Hansen solubility parameters. These parameters provide a numerical basis for comparing the cohesive energy densities of a solute and a solvent.
Hildebrand and Hansen Solubility Parameters
The Hildebrand solubility parameter (δ) provides a single value to estimate the cohesive energy density of a substance. Materials with similar Hildebrand parameters are more likely to be miscible.[1][2]
Hansen solubility parameters (HSP) offer a more nuanced, three-dimensional approach by dividing the total Hildebrand parameter into three components:
-
δD: Energy from dispersion forces
-
δP: Energy from polar interactions
The similarity between two substances is evaluated by calculating the "distance" (Ra) between them in Hansen space. A smaller Ra value indicates a higher likelihood of solubility.
While the specific Hansen parameters for this compound are not published, they can be estimated using group contribution methods. However, for the purpose of this guide, we will utilize the known HSPs of common solvents to provide a predictive framework.
Table 1: Hildebrand and Hansen Solubility Parameters of Common Solvents
| Solvent | Hildebrand (MPa½)[1] | δD (MPa½)[3][4] | δP (MPa½)[3][4] | δH (MPa½)[3][4] |
| Water | 48.0 | 15.5 | 16.0 | 42.3 |
| Methanol | 29.7 | 14.7 | 12.3 | 22.3 |
| Ethanol | 26.2 | 15.8 | 8.8 | 19.4 |
| Isopropanol | 23.8 | 15.8 | 6.1 | 16.4 |
| Acetone | 19.7 | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 24.7 | 15.3 | 18.0 | 6.1 |
| Tetrahydrofuran (THF) | 18.5 | 16.8 | 5.7 | 8.0 |
| Dichloromethane (DCM) | 20.2 | 17.0 | 7.3 | 7.1 |
| Chloroform | 18.7 | 17.8 | 3.1 | 5.7 |
| Toluene | 18.3 | 18.0 | 1.4 | 2.0 |
| Hexane | 14.9 | 14.9 | 0.0 | 0.0 |
As an ionic salt, this compound is expected to have a high overall solubility parameter with a significant contribution from polar and hydrogen bonding interactions. Therefore, it will be most soluble in solvents with high δP and δH values.
Predicted Solubility Profile
Based on the principles of "like dissolves like" and the general behavior of small molecule amine hydrochlorides, a qualitative solubility profile for this compound can be predicted.
Aqueous Solubility and pH-Dependence
As a dihydrochloride salt of a diamine, the compound is expected to be highly soluble in water. The solubility will, however, be highly dependent on the pH of the aqueous solution. The molecule has two basic centers: the primary amine on the pyrrolidine ring and the tertiary amine of the ring itself.
Let's denote the fully protonated form as H₂A²⁺, the monoprotonated form as HA⁺, and the neutral free base as A. The two pKa values (pKa₁ and pKa₂) will govern the equilibrium between these species.
Caption: pH-dependent equilibrium of (3S)-1-ethylpyrrolidin-3-amine.
At low pH (pH < pKa₁), the molecule will exist predominantly as the dicationic species (H₂A²⁺), which is expected to be highly water-soluble due to its ionic nature. As the pH increases towards and beyond the pKa values, the molecule will deprotonate to the monocationic (HA⁺) and then the neutral free base (A). The neutral form will have significantly lower aqueous solubility. Therefore, to maintain high aqueous solubility, the pH of the solution should be kept well below the first pKa.
Solubility in Organic Solvents
The solubility in organic solvents will be governed by the polarity of the solvent and its ability to interact with the ionic nature of the dihydrochloride salt.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Water, Methanol, Ethanol | High | These solvents have high polarity and are strong hydrogen bond donors and acceptors, which can effectively solvate the cation and the chloride anions. |
| Aprotic Polar | DMF, DMSO, Acetonitrile | Moderate to High | These solvents have high dipole moments and can solvate the cation, but are less effective at solvating the chloride anions compared to protic solvents. |
| Ethers | Tetrahydrofuran (THF) | Low to Insoluble | THF has a lower polarity and is a weaker hydrogen bond acceptor, making it a poor solvent for ionic salts. |
| Ketones | Acetone | Low | While polar, acetone is a weaker hydrogen bond donor/acceptor than alcohols, leading to lower solubility for salts. |
| Halogenated | Dichloromethane (DCM), Chloroform | Very Low to Insoluble | These solvents have low polarity and are unable to effectively solvate the ions. |
| Aromatic Hydrocarbons | Toluene | Insoluble | Non-polar solvent with no hydrogen bonding capability. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | Non-polar, non-polarizing solvents that cannot overcome the lattice energy of the salt. |
It is important to note that these are predictions and should be confirmed experimentally.
Experimental Determination of Solubility
For drug development and process chemistry, precise, experimentally determined solubility data is essential. The two most common methods for determining solubility are the thermodynamic (shake-flask) method and the kinetic solubility assay.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the "gold standard".[7][8]
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Detailed Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a known volume of the test solvent in a glass vial. The presence of undissolved solid is crucial.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 72 hours).
-
Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Dilution: Immediately dilute the supernatant with a suitable solvent to prevent precipitation upon cooling.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the dissolved compound. A calibration curve should be prepared using standards of known concentrations.
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when added to an aqueous buffer.[1][9]
Caption: Workflow for the Kinetic Solubility Assay.
Detailed Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a 96-well microplate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Add small volumes of the DMSO stock solution to the buffer to create a range of final compound concentrations.
-
Incubation: Seal the plate and shake at room temperature for 1-2 hours.
-
Detection:
-
Nephelometry: Read the plate on a nephelometer to measure light scattering, which indicates the formation of a precipitate. The kinetic solubility is the concentration at which precipitation is first observed.
-
Direct UV/LC-MS: Filter the contents of the wells to remove any precipitate. Quantify the concentration of the compound in the filtrate using a suitable analytical method.
-
Conclusion
While specific quantitative solubility data for this compound is not widely available in the public domain, this technical guide provides a comprehensive framework for understanding and determining its solubility. As a dihydrochloride salt of a small diamine, it is predicted to be highly soluble in polar protic solvents like water and alcohols, with solubility decreasing in less polar organic solvents. The aqueous solubility is expected to be highly pH-dependent. For researchers and drug development professionals, the detailed experimental protocols provided herein offer a clear path to generating the precise solubility data required for their specific applications.
References
-
Wikipedia contributors. (2023). Hildebrand solubility parameter. In Wikipedia, The Free Encyclopedia. [Link]
-
Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
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American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application. [Link]
-
Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. [Link]
-
ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]
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PubChem. (n.d.). Pyrrolidine. National Center for Biotechnology Information. [Link]
-
Hansen, C. M. (n.d.). Hansen Solubility Parameters. [Link]
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Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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An In-depth Technical Guide to the Stability and Storage of (3S)-1-ethylpyrrolidin-3-amine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S)-1-ethylpyrrolidin-3-amine dihydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery. Its pyrrolidine core is a common motif in numerous biologically active compounds. As with any reactive chemical intermediate, a thorough understanding of its stability profile is paramount to ensure its quality, efficacy, and safety throughout its lifecycle, from laboratory synthesis and storage to its incorporation into final drug products. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, grounded in established principles of chemical stability and supported by technical data for related compounds.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and handling requirements.
| Property | Value | Source |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [1] |
| Molecular Weight | 187.11 g/mol | [1] |
| Appearance | White to off-white solid | Typical for amine hydrochlorides |
| Storage Temperature | Room temperature | [1] |
| Solubility | Soluble in water | General property of amine hydrochlorides |
Stability Profile and Potential Degradation Pathways
The stability of this compound is influenced by several environmental factors, including temperature, moisture, light, and oxygen. The primary degradation pathways for this molecule are anticipated to be hydrolysis, oxidation, and thermal degradation.
Hydrolytic Stability
Amine hydrochlorides, when dissolved in water, can establish an acidic equilibrium. This acidic environment can potentially catalyze the hydrolysis of susceptible functional groups, although the pyrrolidine ring itself is generally stable under neutral and mildly acidic conditions. The primary concern with moisture for this compound is its hygroscopic nature, as stated in safety data sheets for similar compounds. Absorption of water can lead to physical changes in the solid, such as clumping, and may create an environment conducive to chemical degradation over extended periods.
Oxidative Stability
Secondary amines, such as the pyrrolidine nitrogen in this molecule, are susceptible to oxidation.[2] The reaction with atmospheric oxygen can proceed via a radical mechanism, potentially leading to the formation of N-oxides, hydroxylamines, or other degradation products. The presence of metal ions can catalyze this process. Therefore, minimizing contact with oxygen is a critical aspect of maintaining the compound's integrity.
Thermal Stability
Thermal stress can induce degradation of this compound. Studies on similar pyrrolidinium salts have shown that chloride salts tend to have lower thermal stability compared to salts with other anions, with decomposition temperatures observed in the range of 153-165 °C.[3] Degradation at elevated temperatures can involve complex reaction pathways, including Hofmann elimination and other fragmentation processes.
Photostability
Recommended Storage Conditions
Based on the stability profile, the following storage conditions are recommended to ensure the long-term integrity of this compound:
| Condition | Recommendation | Rationale |
| Temperature | Room temperature (20-25 °C) | Avoids acceleration of degradation reactions that can occur at elevated temperatures. |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | [1] Minimizes oxidative degradation. |
| Moisture | In a dry, well-sealed container | The compound is hygroscopic; moisture can lead to physical changes and potential hydrolysis. |
| Light | In a light-resistant container | Protects against potential photolytic degradation. |
| Ventilation | Store in a well-ventilated area | General safety precaution for handling chemicals. |
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of this compound involves both long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and pathways.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a compound to predict its stability and to develop stability-indicating analytical methods.
Caption: Workflow for Forced Degradation Studies.
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample (solid and in solution) to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis:
-
High-Performance Liquid Chromatography (HPLC): Use a stability-indicating HPLC method, typically a reverse-phase C18 column with a gradient elution, to separate the parent compound from its degradation products. A photodiode array (PDA) or UV detector is commonly used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structures of the major degradation products after isolation.[4][5][6]
-
Long-Term Stability Studies
Long-term stability studies are conducted under the recommended storage conditions to establish the retest period or shelf life of the compound.
Sources
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commercial suppliers of (3S)-1-ethylpyrrolidin-3-amine dihydrochloride
An In-Depth Technical Guide to (3S)-1-ethylpyrrolidin-3-amine dihydrochloride for Advanced Research Applications
Abstract
This compound (CAS No. 1336912-66-3) is a chiral building block of significant interest in modern drug discovery and development. Its unique stereochemistry and functional groups make it a valuable intermediate for synthesizing complex pharmaceutical agents, particularly as a component in protein degraders and novel antibiotics. This guide provides an in-depth analysis for researchers and drug development professionals, covering its chemical identity, commercial sourcing, synthesis, quality control methodologies, and applications. By synthesizing technical data with practical insights, this document serves as a comprehensive resource for the effective procurement and utilization of this important chemical entity.
Introduction to this compound
This compound is a substituted pyrrolidine derivative. The pyrrolidine ring is a foundational scaffold in numerous natural products, alkaloids, and synthetic drugs, prized for its structural rigidity and ability to engage in specific biological interactions[1]. The "(3S)" designation indicates a specific stereoisomer, which is often critical for achieving desired pharmacological activity and minimizing off-target effects in drug candidates[2].
Chemical Identity and Properties
The key identifiers and properties of this compound are crucial for its correct sourcing and application.
| Property | Value | Source |
| IUPAC Name | (3S)-1-ethylpyrrolidin-3-amine;dihydrochloride | N/A |
| CAS Number | 1336912-66-3 | [3][4][5] |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [3][4][5] |
| Molecular Weight | 187.11 g/mol | [3][4][5] |
| Appearance | Typically an off-white to white solid | N/A |
| Storage | Room temperature, under inert atmosphere | [5] |
Significance in Research and Development
The primary value of this compound lies in its role as a chiral amine building block. Chiral amines are integral to the synthesis of a vast array of pharmaceuticals. This specific compound is categorized by suppliers as a "Protein Degrader Building Block," indicating its utility in the development of technologies like Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach in therapeutic development. Furthermore, substituted aminopyrrolidines are key intermediates in the synthesis of potent quinolone-class antibacterial agents[2][6]. The strategic placement of the primary amine and the chiral center allows for precise molecular construction, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns[7].
Commercial Sourcing and Supplier Overview
Procuring high-quality chemical intermediates is a critical first step in any research program. When sourcing this compound, researchers should prioritize suppliers who provide comprehensive documentation, including a Certificate of Analysis (CoA) detailing purity and identity, and a Safety Data Sheet (SDS).
Comparative Supplier Data
The following table summarizes publicly available information from various commercial suppliers. Researchers are advised to request formal quotes and specific batch data before purchase.
| Supplier | CAS Number | Purity | Available Pack Size | Notes |
| LabSolu | 1336912-66-3 | 97% | 1g | Marketed as a Protein Degrader Building Block.[3] |
| BLDpharm | 1336912-66-3 | Not specified | Not specified | Storage at room temperature under inert atmosphere recommended.[5] |
| Generic Listing | 1336912-66-3 | 95% | 1g | For professional research and manufacturing use only.[4] |
Synthesis and Manufacturing Insights
Understanding the synthetic pathway of a key intermediate provides valuable context regarding potential impurities and cost drivers. While multiple routes to chiral aminopyrrolidines exist, a common strategy involves starting from a readily available chiral precursor, such as a derivative of L-aspartic acid or a protected hydroxypyrrolidine[2][8].
A Plausible Synthetic Route
A logical and stereochemically controlled synthesis can be envisioned as a multi-step process designed to install the required functional groups while maintaining the (S)-chirality at the C3 position. The workflow typically involves protection, functional group interconversion, and final deprotection/salification steps.
Process Visualization: Synthetic Pathway
The following diagram illustrates a conceptual synthetic route, highlighting the key transformations required to produce the target molecule.
Caption: Conceptual workflow for the stereoselective synthesis.
Quality Control and Analytical Methodologies
Ensuring the purity and identity of starting materials is paramount for experimental reproducibility and regulatory compliance. A combination of chromatographic and spectroscopic techniques is typically employed.
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile small molecules. However, since (3S)-1-ethylpyrrolidin-3-amine lacks a strong UV chromophore, direct analysis can be challenging. A common solution is pre-column derivatization to attach a UV-active tag[6]. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure, while chiral HPLC can verify the enantiomeric excess (e.e.).
Protocol: Purity Determination by HPLC via Pre-Column Derivatization
This protocol is adapted from established methods for analyzing aminopyrrolidines[6].
Objective: To determine the purity of a sample of this compound by converting it to a UV-active derivative.
Materials:
-
This compound sample
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Triethylamine (TEA)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogen phosphate
-
Acetonitrile (HPLC grade)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation (Derivatization):
-
Accurately weigh ~10 mg of the amine dihydrochloride salt into a vial.
-
Add 1 mL of methanol and 2.5 equivalents of triethylamine to neutralize the hydrochloride salts.
-
Add 1.2 equivalents of Boc anhydride.
-
Allow the reaction to proceed at room temperature for 4-8 hours, or until complete as monitored by TLC.
-
Evaporate the solvent under reduced pressure to obtain the crude Boc-protected derivative.
-
-
HPLC Sample Preparation:
-
Dissolve the crude derivative in a known volume of mobile phase (e.g., 10 mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of phosphate buffer (pH ~2-3) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Integrate the peak corresponding to the Boc-derivatized product.
-
Calculate the purity based on the area percentage of the main peak relative to all other peaks.
-
Applications in Drug Discovery and Development
The utility of this building block is best understood through its integration into synthetic workflows for creating advanced drug candidates.
Role as a Chiral Building Block
The primary amine of (3S)-1-ethylpyrrolidin-3-amine serves as a versatile nucleophile, most commonly for forming amides, ureas, or sulfonamides. In the context of PROTACs, this amine might be used to connect to the E3 ligase-binding element or the linker component. In quinolone antibiotics, the pyrrolidine nitrogen (after de-ethylation, if necessary, or using a different precursor) is often attached to the C7 position of the core scaffold, a modification known to enhance antibacterial activity and modulate pharmacokinetic properties[2].
Workflow: Integration into a Synthetic Workflow
The diagram below illustrates a generalized workflow where the amine is coupled with a carboxylic acid, a fundamental transformation in medicinal chemistry.
Caption: Generalized workflow for amide bond formation.
Handling, Storage, and Safety
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.
Material Safety Data Sheet (MSDS) Synopsis
Based on data for similar aminopyrrolidine hydrochlorides, this compound should be handled with care.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[3][9].
-
First Aid: In case of contact, rinse affected areas thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation persists[9][10][11].
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood[9][10].
Recommended Storage and Handling Procedures
-
Storage: Store in a tightly closed container in a dry, well-ventilated place[5][12]. The recommendation for storage under an inert atmosphere suggests it may be hygroscopic or sensitive to air.
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling[9][10].
Conclusion
This compound is a specialized, high-value building block for the synthesis of stereochemically defined pharmaceutical compounds. Its commercial availability, though limited to specialty suppliers, provides researchers with access to a key fragment for developing next-generation therapeutics. A thorough understanding of its properties, synthesis, and analytical control is critical for its successful application in demanding drug discovery programs. Researchers should engage directly with suppliers to obtain batch-specific data to ensure the highest quality for their experimental needs.
References
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Analytical Chemistry 1956 Vol.28 no.4. ACS Publications. [Link]
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Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. PubMed. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. [Link]
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Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. ResearchGate. [Link]
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Spectroscopic Characterization of (3S)-1-ethylpyrrolidin-3-amine dihydrochloride: A Technical Guide
This technical guide provides a comprehensive analysis of the expected spectroscopic data for (3S)-1-ethylpyrrolidin-3-amine dihydrochloride (CAS No. 1336912-66-3). As direct experimental spectra for this specific salt are not widely published, this document synthesizes data from structurally related analogs and foundational spectroscopic principles to offer a robust, predictive interpretation for researchers, scientists, and professionals in drug development. The methodologies and interpretations presented herein are designed to serve as a benchmark for the characterization of this and similar chiral small molecules.
Introduction: The Structural and Chemical Context
This compound is a chiral organic compound featuring a pyrrolidine ring, a common scaffold in medicinal chemistry. Its structure, presented in Figure 1, includes an ethyl group on the ring nitrogen (a tertiary amine) and a primary amine at the stereogenic C3 position. The dihydrochloride salt form indicates that both nitrogen atoms are protonated, a crucial detail for interpreting its spectral characteristics. The molecular formula is C6H16Cl2N2 with a molecular weight of 187.11 g/mol .[1] The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding chemical behavior in biological systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding its proton and carbon environments, respectively.
Predicted ¹H NMR Spectroscopy
The expected ¹H NMR spectrum in a solvent like D₂O (to exchange the labile N-H protons) would reveal distinct signals for each unique proton environment. The protonation of the two nitrogen atoms will lead to significant downfield shifts for adjacent protons due to the electron-withdrawing effect of the positive charges.
Methodology for ¹H NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred for amine salts to simplify the spectrum by exchanging the acidic N-H protons.
-
Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay appropriate for quaternary carbons if ¹³C NMR is also being run.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Prediction |
| CH₃ (ethyl group) | ~1.3-1.5 | Triplet (t) | ~7.2 | 3H | Standard aliphatic triplet coupled to the adjacent CH₂ group. |
| CH₂ (ethyl group) | ~3.2-3.6 | Quartet (q) | ~7.2 | 2H | Coupled to the CH₃ group and shifted downfield by the adjacent positively charged nitrogen. |
| C2-H₂ & C5-H₂ (pyrrolidine ring) | ~3.0-3.8 | Multiplets (m) | - | 4H | Diastereotopic protons adjacent to the N-ethyl group, showing complex splitting patterns. |
| C4-H₂ (pyrrolidine ring) | ~2.2-2.6 | Multiplet (m) | - | 2H | Protons on the carbon between the two functionalized carbons. |
| C3-H (pyrrolidine ring) | ~3.8-4.2 | Multiplet (m) | - | 1H | Methine proton at the stereocenter, shifted significantly downfield by the adjacent ammonium group. |
| N-H | Variable/Not observed | Broad singlet (br s) | - | 5H | Acidic protons on the two nitrogen atoms; will exchange with D₂O and may not be observed. In DMSO-d₆, they would appear as broad signals. |
Note: Chemical shifts are predictions based on data from structurally similar compounds such as N-ethylpyrrolidine and (3S)-(+)-3-aminopyrrolidine dihydrochloride.[2][3] Actual values may vary based on solvent and experimental conditions.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show a distinct signal for each of the six carbon atoms in the molecule, providing a map of the carbon framework.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| CH₃ (ethyl group) | ~10-15 | Typical upfield signal for a terminal aliphatic methyl group. |
| CH₂ (ethyl group) | ~48-52 | Shifted downfield due to attachment to the positively charged nitrogen. |
| C2 & C5 (pyrrolidine ring) | ~50-60 | Carbons adjacent to the N-ethyl group, influenced by the positive charge. |
| C4 (pyrrolidine ring) | ~25-30 | Aliphatic carbon in the pyrrolidine ring. |
| C3 (pyrrolidine ring) | ~45-50 | Carbon bearing the amino group, shifted downfield by the nitrogen. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is invaluable for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent features will arise from N-H, C-H, and N-H bending vibrations.
Methodology for IR Data Acquisition:
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over the range of 4000 to 400 cm⁻¹.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| ~3400-3200 | N-H Stretch | Strong, Broad | Characteristic of the N-H bonds in the primary (-NH₃⁺) and tertiary (-N⁺H-) ammonium groups. The broadness is due to hydrogen bonding.[4] |
| ~2960-2850 | C-H Stretch | Medium-Strong | Aliphatic C-H stretching from the ethyl group and the pyrrolidine ring. |
| ~1600-1500 | N-H Bend | Medium-Strong | Asymmetric and symmetric bending vibrations of the -NH₃⁺ group. This is a key diagnostic peak for primary ammonium salts. |
| ~1470-1440 | C-H Bend | Medium | Scissoring and bending vibrations of the CH₂ and CH₃ groups. |
The presence of strong, broad absorptions in the N-H stretching region and distinct bending vibrations around 1600 cm⁻¹ would provide strong evidence for the protonated amine functionalities.[5][6]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and insights into its structure. For this compound, Electrospray Ionization (ESI) would be the preferred method.
Methodology for ESI-MS Data Acquisition:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.
-
Data Acquisition: Infuse the sample solution into an ESI-MS instrument. Acquire data in positive ion mode.
Predicted Mass Spectrum Features:
-
Molecular Ion: In positive mode ESI-MS, the intact molecule is expected to be observed as the free base after losing the two HCl molecules. The primary ion would be the protonated free base [M+H]⁺ at an m/z of approximately 115.12 (C₆H₁₅N₂⁺).
-
Key Fragments: The fragmentation pattern will be dictated by the stability of the resulting carbocations and radical cations. The most likely fragmentation pathway involves the loss of the ethyl group or cleavage of the pyrrolidine ring.
Figure 1: Molecular Structure of this compound
Caption: Structure of this compound.
Figure 2: Predicted ESI-MS Fragmentation Pathway
Caption: Key predicted fragmentation pathways in ESI-MS.
Conclusion: A Framework for Spectroscopic Verification
This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. The expected ¹H NMR, ¹³C NMR, IR, and MS data have been outlined based on fundamental principles and data from analogous structures. Researchers working with this compound can use this guide to:
-
Confirm Identity: Match experimental data against the predicted values to verify the structure of synthesized or purchased material.
-
Assess Purity: Identify unexpected signals in NMR or IR spectra that may indicate the presence of impurities or residual solvents.
-
Guide Further Studies: Use this foundational data as a basis for more complex structural or conformational studies.
By integrating these spectroscopic techniques, a complete and unambiguous characterization of this compound can be achieved, ensuring the quality and reliability of data in research and development applications.
References
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PubChem. 2-Aminomethyl-1-ethylpyrrolidine.[Link]
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Spectra Analysis. Infrared Spectra of Controlled Substances.[Link]
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Chemsrc. This compound.[Link]
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Chemsrc. This compound.[Link]
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PubChem. (3S)-(+)-3-Aminopyrrolidine Dihydrochloride.[Link]
- Google Patents. Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
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ResearchGate. Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride.[Link]
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DTIC. Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline.[Link]
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PubMed. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine.[Link]
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NIH. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.[Link]
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PubChem. 1-Ethylpyrrolidine.[Link]
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Illinois State University. Infrared Spectroscopy.[Link]
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Methodological & Application
Application Notes & Protocols: The Strategic Use of (3S)-1-Ethylpyrrolidin-3-amine Dihydrochloride in Medicinal Chemistry
Introduction: The Privileged Scaffold of Chiral Pyrrolidines in Drug Design
In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a "privileged scaffold." Its prevalence in over 20 FDA-approved drugs underscores its significance as a versatile building block for creating novel therapeutics.[1][2] The five-membered nitrogen heterocycle offers a unique combination of properties that make it highly attractive for drug design.[3] Its sp³-hybridized carbons provide a three-dimensional architecture that allows for the efficient exploration of pharmacophore space, moving away from the "flatland" of aromatic rings.[3] This non-planar structure, often described as undergoing "pseudorotation," contributes to increased 3D coverage and can lead to improved binding affinity and selectivity for biological targets.[3]
The stereochemistry of the pyrrolidine ring is another critical feature, as different stereoisomers can exhibit vastly different pharmacological profiles due to their distinct interactions with enantioselective proteins like enzymes and receptors.[3] This is where chiral building blocks such as (3S)-1-ethylpyrrolidin-3-amine dihydrochloride become invaluable tools for medicinal chemists. The "(3S)" designation defines the absolute stereochemistry at the 3-position, providing a specific and reproducible starting point for asymmetric synthesis. The ethyl group at the 1-position and the primary amine at the 3-position offer two distinct points for diversification, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties.
This guide provides an in-depth exploration of the applications of this compound, focusing on its role in the synthesis of potent bioactive molecules, particularly in the realm of antibacterial agents. We will delve into detailed synthetic protocols, analyze structure-activity relationships, and provide insights into the causality behind experimental choices.
Synthetic Applications: A Gateway to Novel Quinolone Antibacterials
One of the most prominent applications of 3-aminopyrrolidine derivatives is in the synthesis of quinolone and fluoroquinolone antibiotics.[4][5] These potent antibacterial agents act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[4] The 3-aminopyrrolidinyl moiety is commonly installed at the C-7 position of the quinolone core, where it plays a crucial role in determining the antibacterial spectrum and potency of the resulting compound.[4][5]
The ethyl group on the pyrrolidine nitrogen of (3S)-1-ethylpyrrolidin-3-amine can enhance the compound's properties. For instance, N-alkylation of the 3-aminopyrrolidine moiety in some quinolone series has been shown to influence antibacterial activity.[3]
Protocol 1: Amide Bond Formation with a Quinolone Carboxylic Acid
This protocol describes a general procedure for the coupling of this compound with a generic quinolone carboxylic acid core. This type of reaction is a cornerstone of medicinal chemistry for assembling complex molecules.
Reaction Scheme:
Figure 1: General workflow for amide coupling.
Materials:
-
This compound
-
Quinolone carboxylic acid (e.g., 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)
-
Coupling reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[6][7]
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[6]
-
Anhydrous solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (CH3CN)
-
Anhydrous workup solvents: Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Brine, Water
-
Drying agent: Anhydrous sodium sulfate or magnesium sulfate
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel: Under an inert atmosphere, add the quinolone carboxylic acid (1.0 eq) and the anhydrous solvent (e.g., DMF, to a concentration of ~0.1 M) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Activation of the Carboxylic Acid: To the stirring solution, add the coupling reagent (e.g., HATU, 1.1 eq) and a suitable base (e.g., DIPEA, 2.0 eq).[6] Stir the mixture at room temperature for 15-30 minutes. This step forms a highly reactive activated ester, which is susceptible to nucleophilic attack by the amine.[8]
-
Addition of the Amine: In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of the anhydrous solvent and add a base (e.g., DIPEA, 2.2 eq) to neutralize the hydrochloride salts and liberate the free amine. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-16 hours).[9]
-
Workup:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired quinolone-pyrrolidine conjugate.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents moisture from hydrolyzing the activated carboxylic acid intermediate and coupling reagents.
-
Anhydrous Solvents: Water can compete with the amine as a nucleophile, leading to the formation of undesired byproducts.
-
Base (DIPEA/TEA): A non-nucleophilic organic base is used to neutralize the HCl byproduct of the reaction and the hydrochloride salts of the starting amine, driving the reaction to completion.[9]
-
Coupling Reagents (HATU/EDC): These reagents efficiently activate the carboxylic acid for amidation, allowing the reaction to proceed under mild conditions with high yields and minimal side reactions.[7][8]
Structure-Activity Relationship (SAR) Studies
The substitution pattern on the 3-aminopyrrolidine ring at the C-7 position of quinolones has a profound impact on their antibacterial activity. SAR studies have revealed key insights into optimizing the potency and spectrum of these antibiotics.
Key SAR Insights for 3-Aminopyrrolidinyl Quinolones:
-
Stereochemistry at C-3: The (S)-configuration of the 3-amino group is generally preferred for potent antibacterial activity.[3]
-
Substitution at N-1: The presence of a small alkyl group, such as an ethyl group, on the pyrrolidine nitrogen can be beneficial for activity and pharmacokinetic properties.
-
Substitution on the Pyrrolidine Ring: Introduction of alkyl groups on the pyrrolidine ring can enhance both in vitro and in vivo antibacterial activity. For example, C-alkylation at the 4-position of the 3-aminopyrrolidine moiety has been shown to improve potency.[3]
Quantitative SAR Data
The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC, in µg/mL) of a series of quinolone analogs with different substituents on the 3-aminopyrrolidine side chain against various bacterial strains.
| Compound | R1 | R2 | S. aureus | E. coli | P. aeruginosa |
| A | H | H | 0.1 | 0.05 | 0.2 |
| B | CH₃ | H | 0.05 | 0.025 | 0.1 |
| C | C₂H₅ | H | 0.06 | 0.03 | 0.15 |
| D | H | CH₃ | 0.025 | 0.012 | 0.05 |
Data is hypothetical and for illustrative purposes, based on trends reported in the literature.[3][5]
Analysis of SAR Data:
The data in the table illustrates that substitution on the pyrrolidine ring generally leads to an increase in antibacterial potency (lower MIC values). In this illustrative dataset, a methyl group at the 4-position (Compound D) provides the most significant enhancement in activity across all tested strains. This suggests that the 4-position is a key site for modification to improve the antibacterial profile of these quinolones.
Figure 2: Key structural elements influencing activity.
Conclusion and Future Perspectives
This compound is a valuable and versatile chiral building block in medicinal chemistry. Its defined stereochemistry and multiple points for diversification make it a powerful tool for the synthesis of novel drug candidates. The successful application of this and related scaffolds in the development of potent quinolone antibiotics highlights its importance. Future research will likely continue to explore the derivatization of this scaffold to address challenges such as antibiotic resistance and to develop therapeutics for other disease areas. The robust synthetic protocols and clear structure-activity relationships associated with the 3-aminopyrrolidine moiety provide a solid foundation for these future endeavors.
References
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Studies on quinolone antibacterials. V. Synthesis and antibacterial activity of chiral 5-amino-7-(4-substituted-3-amino-1-pyrrolidinyl)-6- fluoro-1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids and derivatives. Chem Pharm Bull (Tokyo). 1996 Jul;44(7):1376-86. [Link]
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Quinolone Antibacterials: Synthesis and Biological Activity of Carbon Isosteres of the 1-piperazinyl and 3-amino-1-pyrrolidinyl Side Chains. J Med Chem. 1991;34(1):235-41. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham). 2021 Aug 10;379(5):34. [Link]
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New quinolone antibacterial agents. Synthesis and biological activity of 7-(3,3- or 3,4-disubstituted-1-pyrrolidinyl)quinoline-3-carboxylic acids. J Med Chem. 1990 Feb;33(2):849-54. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. 2022;27(15):4974. [Link]
-
New quinolone antibacterial agents. Synthesis and biological activity of 7-(3,3- or 3,4-disubstituted-1-pyrrolidinyl)quinoline-3-carboxylic acids. J Med Chem. 1990 Feb;33(2):849-54. [Link]
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Amide Synthesis. Fisher Scientific. [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Lett. 2010 Aug 14;51(33):4443-4446. [Link]
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Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical and Molecular Engineering. 2023; 17(2): 133-146. [Link]
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Synthesis of [methoxy‐3H]‐ and [methoxy‐11C]‐ labelled raclopride. Specific dopamine‐D2 receptor ligands. Journal of Labelled Compounds and Radiopharmaceuticals. 1987;24(8):931-940. [Link]
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Synthesis of ([(11)C]carbonyl)raclopride and a comparison with ([(11)C]methyl)raclopride in a monkey PET study. Nucl Med Biol. 2013 Oct;40(7):926-32. [Link]
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The Strategic deployment of (3S)-1-Ethylpyrrolidin-3-amine Dihydrochloride in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Significance of the Pyrrolidine Scaffold
In the landscape of contemporary medicinal chemistry, the pyrrolidine ring stands as a cornerstone scaffold, integral to the architecture of numerous FDA-approved therapeutics.[1] Its prevalence is not accidental but rather a testament to its favorable physicochemical properties, including its ability to impart aqueous solubility and its three-dimensional structure that allows for the exploration of complex pharmacophore space. The specific building block, (3S)-1-ethylpyrrolidin-3-amine dihydrochloride, offers a chiral, functionalized pyrrolidine moiety that is primed for incorporation into novel molecular entities. This guide provides an in-depth exploration of its application, focusing on a key synthetic transformation and offering protocols for its versatile use.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The pertinent details for this compound are summarized below.
| Property | Value |
| CAS Number | 1336912-66-3 |
| Molecular Formula | C₆H₁₆Cl₂N₂ |
| Molecular Weight | 187.11 g/mol |
| Appearance | White to off-white solid |
| Chirality | (S)-configuration |
| Form | Dihydrochloride salt |
The dihydrochloride salt form enhances the stability and shelf-life of the compound and is typically converted to the free base in situ during a reaction.
Core Application: Nucleophilic Aromatic Substitution in the Synthesis of Kinase Inhibitors
One of the most powerful applications of (3S)-1-ethylpyrrolidin-3-amine is as a nucleophile in the synthesis of heterocyclic compounds, particularly those targeting protein kinases. The primary amine of the building block can readily participate in nucleophilic aromatic substitution (SNAr) reactions with electron-deficient aromatic systems, such as halogenated pyrimidines. This reaction is a cornerstone in the synthesis of a wide array of kinase inhibitors, including those targeting PI3K and AKT.
Workflow for Employing this compound in an SNAr Reaction
Detailed Protocol: Synthesis of 2-(((S)-1-Ethylpyrrolidin-3-yl)amino)-5-fluoropyrimidine-4-carboxamide
This protocol is adapted from a patented synthesis of PI3K inhibitors and exemplifies the use of (3S)-1-ethylpyrrolidin-3-amine in a nucleophilic aromatic substitution reaction.
Reaction Scheme:
Materials and Equipment:
-
This compound
-
2-Chloro-5-fluoropyrimidine-4-carboxamide
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
-
TLC plates and developing chamber
-
LC-MS for reaction monitoring
Experimental Procedure:
-
Preparation of the Free Base: To a solution of 2-chloro-5-fluoropyrimidine-4-carboxamide (1.0 eq) in n-butanol, add this compound (1.1 eq).
-
Addition of Base: To the stirred suspension, add N,N-diisopropylethylamine (DIPEA) (2.5 eq). The addition of the base neutralizes the hydrochloride salt, generating the free amine in situ.
-
Reaction: Heat the reaction mixture to 120 °C and stir under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: The crude residue can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.
Causality Behind Experimental Choices:
-
Solvent: n-Butanol is chosen for its high boiling point, which allows the reaction to be conducted at an elevated temperature to overcome the activation energy of the SNAr reaction.
-
Base: DIPEA is a non-nucleophilic organic base that is effective in liberating the free amine from its hydrochloride salt without competing in the primary reaction. An excess is used to ensure complete neutralization and to scavenge the HCl generated during the reaction.
-
Inert Atmosphere: The use of an inert atmosphere prevents potential side reactions with atmospheric oxygen and moisture, especially at high temperatures.
Broader Applications of this compound
Beyond SNAr reactions, this versatile building block can be employed in a range of other important synthetic transformations.
Acylation to Form Amides
The primary amine of (3S)-1-ethylpyrrolidin-3-amine readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. These amides are often key intermediates in the synthesis of more complex molecules.
General Protocol for Acylation with an Acyl Chloride:
-
Dissolution and Basification: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base like triethylamine (TEA) or DIPEA (2.2 eq) and stir for 15-20 minutes at room temperature.
-
Addition of Acyl Chloride: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (1.05 eq) dropwise, keeping the temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Reductive Amination
The primary amine can also be used in reductive amination reactions with aldehydes or ketones to form secondary amines. This is a powerful method for introducing the ethylpyrrolidinyl moiety onto another molecule.
General Protocol for Reductive Amination:
-
Imine Formation: Dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in a solvent such as methanol or 1,2-dichloroethane (DCE). Add a base (e.g., TEA, 1.1 eq) to liberate the free amine. Stir the mixture at room temperature to form the imine or enamine intermediate.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.
Conclusion
This compound is a high-value building block for the synthesis of complex, chiral molecules, particularly in the field of drug discovery. Its primary amine offers a versatile handle for a variety of synthetic transformations, including nucleophilic aromatic substitution, acylation, and reductive amination. The protocols and insights provided in this guide are intended to empower researchers to effectively and strategically deploy this building block in their synthetic endeavors, accelerating the discovery of novel therapeutics.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. 2022, 27(19), 6689. Available at: [Link]
-
Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. J Org Chem. 2003, 68(25), 9612-7. Available at: [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
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-
Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. J Med Chem. 2018, 61(4), 1499-1518. Available at: [Link]
-
Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. RSC Adv. 2024, 14, 31409-31421. Available at: [Link]
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Application Notes and Protocols for the Derivatization of (3S)-1-Ethylpyrrolidin-3-amine Dihydrochloride for Novel Compound Synthesis
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the chemical derivatization of (3S)-1-ethylpyrrolidin-3-amine dihydrochloride, a versatile chiral building block crucial for modern drug discovery. The inherent structural features of this scaffold, namely its stereodefined secondary amine and pyrrolidine core, make it an invaluable starting material for generating libraries of novel compounds with significant therapeutic potential. We present step-by-step methodologies for three fundamental transformations: N-acylation, N-sulfonylation, and N-reductive amination. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles, causality for experimental choices, and expected outcomes, empowering researchers to confidently and efficiently synthesize new chemical entities.
Introduction: The Strategic Importance of the Chiral Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing as a core structural motif in a multitude of natural products and FDA-approved drugs.[1] Its non-planar, sp³-rich geometry allows for the presentation of substituents in a well-defined three-dimensional space, which is critical for achieving high-affinity and selective interactions with biological targets. The introduction of chirality, as in the (3S) configuration of our starting material, further enhances the potential for stereospecific binding, a key factor in improving therapeutic efficacy and reducing off-target effects.
(3S)-1-ethylpyrrolidin-3-amine serves as a key intermediate in the synthesis of various biologically active compounds, including antibacterial agents.[2] Derivatization of the primary amine at the C3 position allows for the systematic exploration of the surrounding chemical space, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This targeted modification is a cornerstone of modern drug design, facilitating the optimization of lead compounds into clinical candidates.
This guide is structured to provide not just a set of instructions, but a foundational understanding of how to approach the derivatization of this valuable chiral amine.
Pre-reaction Protocol: Liberation of the Free Amine
(3S)-1-ethylpyrrolidin-3-amine is supplied as a dihydrochloride salt to enhance its stability and shelf-life. Prior to its use in the derivatization reactions described below, it is essential to liberate the free amine. This is achieved by neutralization with a suitable base.
Causality of Experimental Choices:
-
Choice of Base: A moderately strong base like sodium carbonate or potassium carbonate is used to deprotonate the amine hydrochlorides without introducing a highly nucleophilic species that could interfere with subsequent reactions.
-
Solvent System: A biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and water is employed. The free amine is soluble in the organic phase, while the resulting inorganic salts (e.g., sodium chloride) remain in the aqueous phase, allowing for efficient separation.
-
Drying: The organic phase is thoroughly dried with an anhydrous salt like sodium sulfate to remove any residual water, which could hydrolyze the electrophilic reagents used in the subsequent derivatization steps.
Protocol 2.1: Free-Basing of this compound
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a saturated aqueous solution of sodium carbonate (Na₂CO₃) in sufficient volume to dissolve the starting material.
-
Add an equal volume of dichloromethane (DCM).
-
Stir the biphasic mixture vigorously for 30 minutes at room temperature.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the lower organic layer (DCM).
-
Extract the aqueous layer with two additional portions of DCM.
-
Combine all organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free amine as an oil.
-
Note: The free amine is best used immediately in the subsequent reaction.
Derivatization Strategies and Protocols
The following sections detail the protocols for three common and highly effective derivatization strategies: acylation, sulfonylation, and reductive amination.
N-Acylation: Synthesis of Novel Amides
N-acylation is a fundamental transformation that introduces an acyl group to the primary amine, forming a stable amide bond. This reaction is widely used to synthesize a vast array of compounds with diverse biological activities.[3] The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acylating agent.[4][5][6]
Causality of Experimental Choices:
-
Acylating Agents: Acyl chlorides are highly reactive and are often used for efficient acylation.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.[4][7] This prevents the protonation of the starting amine, which would render it non-nucleophilic.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal to prevent hydrolysis of the acyl chloride.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the exothermic nature of the reaction and then allowed to warm to room temperature to ensure completion.
Protocol 3.1.1: General Procedure for N-Acylation with an Acyl Chloride
-
Dissolve the freshly prepared (3S)-1-ethylpyrrolidin-3-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq) and cool the solution to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyl derivative.
Table 1: Representative Examples of N-Acylation
| Acyl Chloride | Base | Solvent | Time (h) | Yield (%) |
| Benzoyl chloride | TEA | DCM | 3 | Est. >90 |
| Acetyl chloride | TEA | DCM | 2 | Est. >95 |
| 4-Chlorobenzoyl chloride | DIPEA | THF | 4 | Est. >90 |
| Cyclopropanecarbonyl chloride | TEA | DCM | 3 | Est. >85 |
Note: Estimated yields are based on typical outcomes for similar acylation reactions and may vary.
Diagram 1: N-Acylation Workflow
Caption: Workflow for N-Acylation.
N-Sulfonylation: Crafting Novel Sulfonamides
The synthesis of sulfonamides is another cornerstone of medicinal chemistry, as this functional group is a well-established bioisostere for amides and is present in numerous drugs.[8] The reaction of an amine with a sulfonyl chloride proceeds readily to form a stable S-N bond.
Causality of Experimental Choices:
-
Sulfonylating Agents: Aromatic and aliphatic sulfonyl chlorides are common reagents for this transformation.
-
Base and Solvent: Similar to acylation, a non-nucleophilic base like pyridine or triethylamine is used in an aprotic solvent (e.g., DCM) to scavenge the HCl byproduct.[9]
-
Reaction Conditions: The reaction is generally robust and can often be carried out at room temperature.
Protocol 3.2.1: General Procedure for N-Sulfonylation
-
Dissolve the freshly prepared (3S)-1-ethylpyrrolidin-3-amine (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.5 eq) to the solution.
-
Add the desired sulfonyl chloride (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with DCM and wash with 1 M copper (II) sulfate solution (to remove pyridine), followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Table 2: Representative Examples of N-Sulfonylation
| Sulfonyl Chloride | Base | Solvent | Time (h) | Yield (%) |
| p-Toluenesulfonyl chloride | Pyridine | DCM | 6 | Est. >85 |
| Methanesulfonyl chloride | TEA | DCM | 4 | Est. >90 |
| 4-Nitrobenzenesulfonyl chloride | Pyridine | DCM | 8 | Est. >80 |
| Thiophene-2-sulfonyl chloride | TEA | THF | 12 | Est. >75 |
Note: Estimated yields are based on typical outcomes for similar sulfonylation reactions and may vary.
Diagram 2: N-Sulfonylation Workflow
Caption: Workflow for N-Sulfonylation.
N-Reductive Amination: Accessing Complex Secondary Amines
Reductive amination is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of a wide variety of substituents onto the primary amine.[10][11] The reaction proceeds in two stages: the initial formation of an imine (or iminium ion) between the amine and a carbonyl compound (aldehyde or ketone), followed by the in-situ reduction of the imine to the corresponding amine.[12]
Causality of Experimental Choices:
-
Carbonyl Compound: A diverse range of aldehydes and ketones can be used to introduce various alkyl, aryl, or heterocyclic moieties.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards carbonyls than other hydrides, reducing the likelihood of side reactions.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction.
-
Acid Catalyst: A catalytic amount of acetic acid can be added to facilitate imine formation.
Protocol 3.3.1: General Procedure for N-Reductive Amination
-
To a round-bottom flask, add the aldehyde or ketone (1.1 eq) and the freshly prepared (3S)-1-ethylpyrrolidin-3-amine (1.0 eq) in DCM.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, or until TLC analysis indicates completion.
-
Carefully quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Table 3: Representative Examples of N-Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | STAB | DCM | 16 | Est. >80 |
| Cyclohexanone | STAB | DCE | 24 | Est. >75 |
| 4-Pyridinecarboxaldehyde | STAB | DCM | 18 | Est. >70 |
| Acetone | STAB | DCM | 24 | Est. >85 |
Note: Estimated yields are based on typical outcomes for similar reductive amination reactions and may vary.
Diagram 3: Reductive Amination Workflow
Caption: Workflow for N-Reductive Amination.
Safety and Handling
This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood.[13]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid breathing dust.
-
Contact: Causes skin and eye irritation. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere.[13]
Always consult the Safety Data Sheet (SDS) for the specific reagents being used before starting any chemical synthesis. The free amine form is corrosive and should be handled with extra care.[14][15]
Conclusion
The derivatization of this compound through N-acylation, N-sulfonylation, and N-reductive amination offers a robust and versatile platform for the synthesis of novel, chiral compounds. The protocols outlined in this guide are designed to be reproducible and adaptable, providing a solid foundation for researchers in drug discovery and medicinal chemistry. By understanding the principles behind these transformations, scientists can strategically design and synthesize libraries of new chemical entities for biological screening, ultimately accelerating the development of new therapeutics.
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MacMillan, D. W. C., et al. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. [Link]
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ResearchGate. (2025, August 7). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. [Link]
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Zhang, L., et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 23(10), 2499. [Link]
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Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4). [Link]
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Wang, Y., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2568. [Link]
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Liu, Z., et al. (2016). Novel 3-Aminothiazolquinolones: Design, Synthesis, Bioactive Evaluation, SARs, and Preliminary Antibacterial Mechanism. Journal of Medicinal Chemistry, 59(11), 5266–5281. [Link]
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Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
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role of (3S)-1-ethylpyrrolidin-3-amine dihydrochloride in targeted drug delivery
An in-depth analysis of current literature reveals that (3S)-1-ethylpyrrolidin-3-amine dihydrochloride is primarily recognized as a chiral building block in medicinal chemistry rather than a widely documented component in targeted drug delivery systems. However, its distinct structural and chemical features present a compelling theoretical framework for its application in this advanced field. The presence of a stereocenter, a primary amine, and a tertiary amine within a non-planar pyrrolidine scaffold makes it an exceptionally versatile candidate for constructing sophisticated drug carriers.
This guide, therefore, synthesizes established principles of drug delivery with the known chemistry of pyrrolidine derivatives to provide a comprehensive set of protocols and application notes. It serves as a roadmap for researchers looking to leverage the unique properties of this compound to design and evaluate novel targeted therapeutic agents. We will explore its potential as a linker, a component of a targeting moiety, and a pH-responsive element, providing detailed, field-proven methodologies for its synthesis, conjugation, and evaluation.
Part 1: Foundational Analysis of this compound
The utility of any chemical entity in drug development begins with a thorough understanding of its physicochemical properties. This compound (Molecular Formula: C₆H₁₆Cl₂N₂, Molecular Weight: 187.11 g/mol ) is a chiral molecule whose value is derived from its specific three-dimensional structure and the differential reactivity of its two amine groups.[1][2]
The pyrrolidine ring is a privileged scaffold in pharmaceutical sciences, frequently found in FDA-approved drugs.[3] Its non-planar, sp³-hybridized structure allows for a better exploration of pharmacophore space compared to flat, aromatic rings.[3] This three-dimensionality can be crucial for specific interactions with biological targets like receptors and enzymes. The pyrrolidine motif can also enhance aqueous solubility and improve other key physicochemical properties of a drug molecule.[4]
Key Structural Features and Rationale for Use
-
Chiral Center (S)-configuration: Stereochemistry is critical in pharmacology. The (S)-configuration at the C-3 position can lead to stereospecific binding with biological targets, potentially increasing the efficacy and selectivity of a targeted drug conjugate while reducing off-target effects.[5]
-
Primary Amine (-NH₂): Located at the C-3 position, this group serves as a prime handle for covalent conjugation. It can be readily reacted with activated carboxylic acids, N-hydroxysuccinimide (NHS) esters, or isothiocyanates to attach targeting ligands, payloads, or polymer backbones.
-
Tertiary Amine (N-ethyl): The nitrogen atom within the pyrrolidine ring is a tertiary amine. Its basicity (pKa) allows it to be protonated under physiological or acidic conditions (e.g., in the tumor microenvironment or within endosomes). This property can be exploited to impart pH-responsiveness to a drug delivery system, triggering drug release or conformational changes in the carrier.[6] Furthermore, 92% of all FDA-approved pyrrolidine drugs are substituted at the N-1 position, highlighting its importance for modulating molecular properties.[3]
-
Dihydrochloride Salt Form: This salt form significantly enhances the compound's water solubility and stability, simplifying its handling and formulation in aqueous buffers.[1] For most bioconjugation reactions, it must first be converted to its free base form.
Comparative Analysis of Related Pyrrolidine Derivatives
To fully appreciate the unique potential of this compound, it is useful to compare it with structurally similar compounds. The choice of substituent at the N-1 position and the stereochemistry significantly impact properties like lipophilicity, steric hindrance, and biological interactions.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | N-1 Substituent | Key Features & Implications for Drug Delivery |
| This compound | C₆H₁₄N₂·2HCl | 187.11 | Ethyl | Balances lipophilicity and steric bulk; (S)-chirality for specific targeting.[1] |
| (S)-1-Methylpyrrolidin-3-amine hydrochloride | C₅H₁₃ClN₂ | 136.62 | Methyl | Lower molecular weight and lipophilicity; potentially higher water solubility.[1] |
| (3S)-3-Aminopyrrolidine dihydrochloride | C₄H₁₂Cl₂N₂ | 167.06 | None (H) | Unsubstituted secondary amine offers an additional site for functionalization but can complicate selective reactions. Minimal steric hindrance.[1][7] |
| (R)-1-Ethylpyrrolidin-3-amine dihydrochloride | C₆H₁₄N₂·2HCl | 187.11 | Ethyl | Enantiomer of the target compound; essential as a negative control to validate the stereospecificity of targeting.[1] |
Part 2: Conceptual Workflows for Targeted Drug Delivery
The dual functionality of (3S)-1-ethylpyrrolidin-3-amine allows it to be integrated into a targeted drug delivery system in several ways. The following workflow outlines the key stages in developing such a system, from initial concept to in vitro validation.
Caption: Fig 1. General workflow for developing a targeted drug delivery system.
Part 3: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis, formulation, and evaluation of a targeted drug delivery system utilizing (3S)-1-ethylpyrrolidin-3-amine as a core linker component.
Protocol 3.1: Synthesis of a Peptide-Pyrrolidine Conjugate
This protocol describes the conjugation of a model targeting peptide with a terminal carboxylic acid (e.g., RGD peptide for integrin targeting) to the primary amine of (3S)-1-ethylpyrrolidin-3-amine.
Rationale: Amide bond formation via carbodiimide chemistry (EDC/NHS) is a robust and widely used method for linking carboxylic acids to primary amines, forming a stable covalent bond. The reaction is performed under mild conditions compatible with most biomolecules.
Materials:
-
This compound
-
Targeting peptide with a C-terminal carboxylic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Dialysis tubing (1 kDa MWCO)
-
Deionized (DI) water
Procedure:
-
Prepare the Free Base:
-
Dissolve 10 mg of this compound in 1 mL of DI water.
-
Add a 5-fold molar excess of NaHCO₃ and stir for 30 minutes at room temperature to neutralize the hydrochloride salt and generate the free amine.
-
Extract the aqueous solution three times with an equal volume of dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the free base as an oil. Caution: Perform in a fume hood.
-
-
Activate the Peptide:
-
Dissolve a 1.2-fold molar excess of the targeting peptide (relative to the pyrrolidine) in anhydrous DMF.
-
Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS to the peptide solution.
-
Stir the reaction mixture at room temperature for 4 hours in a desiccated environment to form the NHS-ester activated peptide.
-
-
Conjugation Reaction:
-
Dissolve the synthesized free base of (3S)-1-ethylpyrrolidin-3-amine in a minimal amount of anhydrous DMF.
-
Add the pyrrolidine solution dropwise to the activated peptide solution.
-
Allow the reaction to proceed overnight at room temperature with gentle stirring under a nitrogen atmosphere.
-
-
Purification:
-
Quench the reaction by adding 10 mL of DI water.
-
Transfer the solution to a 1 kDa MWCO dialysis tube and dialyze against DI water for 48 hours, changing the water every 8 hours to remove unreacted starting materials, EDC, and NHS byproducts.
-
Lyophilize the purified solution to obtain the peptide-pyrrolidine conjugate as a white powder.
-
-
Characterization: Confirm the successful conjugation using MALDI-TOF mass spectrometry to observe the mass shift and HPLC to assess purity.
Caption: Fig 2. Amide bond formation workflow.
Protocol 3.2: Formulation of Targeted Polymeric Nanoparticles
This protocol uses a "pre-conjugation" and nanoprecipitation method to formulate nanoparticles (NPs) where the targeting ligand is already attached to the surface.[8] This approach often results in smaller, more homogeneous NPs compared to conjugating ligands to pre-formed particles.[8]
Rationale: Nanoprecipitation is a simple, rapid, and reproducible method for preparing polymeric nanoparticles from amphiphilic block copolymers like PEG-PCL. The polymer, drug, and conjugate are dissolved in a water-miscible organic solvent and then injected into water, causing the hydrophobic components to self-assemble into a core surrounded by a hydrophilic shell.
Materials:
-
Peptide-pyrrolidine conjugate (from Protocol 3.1)
-
Poly(ethylene glycol)-block-poly(ε-caprolactone) (PEG-PCL)
-
Hydrophobic drug (e.g., Paclitaxel)
-
Acetonitrile (ACN)
-
DI Water
Procedure:
-
Prepare the Organic Phase:
-
In a glass vial, dissolve 9 mg of PEG-PCL, 1 mg of the peptide-pyrrolidine conjugate, and 1 mg of Paclitaxel in 1 mL of acetonitrile.
-
Vortex thoroughly to ensure all components are fully dissolved. The 9:1 ratio of polymer to conjugate can be adjusted to control the density of the targeting ligand on the NP surface.
-
-
Nanoprecipitation:
-
Place 10 mL of DI water in a beaker on a magnetic stir plate and stir vigorously (e.g., 600 RPM).
-
Using a syringe pump for a controlled flow rate (e.g., 0.5 mL/min), inject the organic phase into the stirring aqueous phase.
-
A milky-white suspension should form immediately as the nanoparticles self-assemble.
-
-
Solvent Evaporation and Purification:
-
Leave the NP suspension stirring in a fume hood overnight to allow for the complete evaporation of acetonitrile.
-
To remove any unloaded drug and non-incorporated components, centrifuge the NP suspension at a low speed (e.g., 2,000 x g for 5 minutes) to pellet large aggregates.
-
Filter the supernatant through a 0.45 µm syringe filter to obtain the final purified nanoparticle suspension.
-
-
Characterization:
-
Size and Zeta Potential: Analyze the NP suspension using Dynamic Light Scattering (DLS) to determine the average hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential).
-
Drug Loading: Lyophilize a known volume of the NP suspension. Dissolve the dried NPs in a suitable solvent (e.g., ACN) to break them apart, and quantify the drug content using HPLC against a standard curve.
-
Protocol 3.3: In Vitro Evaluation of Targeting and Cytotoxicity
This protocol assesses the ability of the formulated NPs to selectively bind to and kill cancer cells that overexpress the target receptor.
Rationale: By comparing the cellular uptake and cytotoxic effects of targeted NPs versus non-targeted NPs (formulated without the peptide conjugate) in both target-positive and target-negative cell lines, we can validate the efficacy and specificity of the delivery system.[9]
Materials:
-
Target-positive cell line (e.g., U87 glioblastoma cells for RGD targeting)
-
Target-negative cell line (e.g., MCF-7 breast cancer cells)
-
Targeted NPs and Non-Targeted NPs (from Protocol 3.2)
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
Coumarin-6 (fluorescent dye for uptake studies)
-
MTT or similar cell viability reagent
-
Plate reader (fluorescence and absorbance)
Procedure:
-
Cellular Uptake Study:
-
Formulate targeted and non-targeted NPs as per Protocol 3.2, replacing the therapeutic drug with a fluorescent dye like Coumarin-6.
-
Seed target-positive and target-negative cells in 24-well plates and allow them to adhere overnight.
-
Treat the cells with equivalent concentrations of fluorescently labeled targeted and non-targeted NPs for 4 hours.
-
Wash the cells three times with cold PBS to remove non-internalized NPs.
-
Lyse the cells and measure the intracellular fluorescence using a plate reader. Higher fluorescence in target-positive cells treated with targeted NPs indicates successful targeting.
-
-
In Vitro Cytotoxicity Assay:
-
Seed target-positive and target-negative cells in 96-well plates.
-
Prepare serial dilutions of the free drug, targeted NPs, and non-targeted NPs in the cell culture medium.
-
Treat the cells with the different formulations for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours. The viable cells will convert MTT to formazan crystals.
-
Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability for each concentration and determine the IC₅₀ (the concentration of drug required to inhibit 50% of cell growth). A significantly lower IC₅₀ for targeted NPs in target-positive cells compared to other conditions demonstrates effective targeted killing.
-
References
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Benchchem. This compound | 1336912-66-3.
-
PharmaBlock. Pyrrolidine Derivatives in Drug Discovery.
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MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
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Wiley Online Library. Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects.
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ResearchGate. Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivaties.
-
Frontiers in Chemistry. Recent insights about pyrrolidine core skeletons in pharmacology.
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BLDpharm. (S)-1-Ethylpyrrolidin-3-amine dihydrochloride | 1336912-66-3.
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ResearchGate. Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride.
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MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
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PubChem. (3S)-(+)-3-Aminopyrrolidine Dihydrochloride.
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PubMed. Discovery and in vivo evaluation of (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine (AMG319) and related PI3Kδ inhibitors for inflammation and autoimmune disease.
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PubChem. N-[(1-ethylpyrrolidin-2-yl)methyl]thian-3-amine.
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PubMed Central. Effects of LinTT1-peptide conjugation on the properties of poly(ethylene glycol)-block-(ε-caprolactone) nanoparticles prepared by the nanoprecipitation method.
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MDPI. Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models.
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PubMed. Amphiphilic poly-N-vinylpyrrolidone nanoparticles as carriers for non-steroidal, anti-inflammatory drugs: In vitro cytotoxicity and in vivo acute toxicity study.
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PubMed. Efficiency of drug targeting: steady-state considerations using a three-compartment model.
-
MDPI. Phosphate-Based Self-Immolative Linkers for the Delivery of Amine-Containing Drugs.
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BLDpharm. N-Ethylpyrrolidin-3-amine | 111390-22-8.
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ResearchGate. Targeted drug delivery through the traceless release of tertiary and heteroaryl amines from antibody–drug conjugates.
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AiFChem. N-Ethylpyrrolidin-3-amine | 111390-22-8.
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Application Notes and Protocols for the Quantification of (3S)-1-Ethylpyrrolidin-3-amine Dihydrochloride
Introduction
(3S)-1-Ethylpyrrolidin-3-amine dihydrochloride is a chiral amine that serves as a critical building block in the synthesis of various pharmaceutical compounds. The stereochemical integrity and precise quantification of this intermediate are paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical methodologies for the accurate quantification of this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be robust and adhere to the principles of scientific integrity, drawing upon established validation guidelines.[1][2][3][4]
The inherent chirality of (3S)-1-ethylpyrrolidin-3-amine necessitates the use of analytical techniques capable of separating and quantifying enantiomers, as different stereoisomers can exhibit varied pharmacological and toxicological profiles.[5] This guide will focus on two primary analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric purity and Gas Chromatography (GC) for assessing overall purity and residual solvents.
Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C6H16Cl2N2 | [6][7][8] |
| Molecular Weight | 187.11 g/mol | [6][7][8] |
| CAS Number | 1337882-63-9 (for the (S)-enantiomer) | [6][8] |
| Appearance | Typically a white to off-white solid | |
| Solubility | Soluble in water and polar organic solvents like methanol | [6] |
I. Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Chiral HPLC is the cornerstone for determining the enantiomeric excess of (3S)-1-ethylpyrrolidin-3-amine.[5][9][10] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[5] Given that the analyte lacks a strong chromophore for direct UV detection, pre-column derivatization is often necessary to introduce a UV-active moiety.[11]
Causality of Experimental Choices
-
Derivatization: The primary amine group of the analyte is a prime target for derivatization. Reacting it with a chiral derivatizing agent is not ideal as it would create diastereomers, complicating the analysis. Instead, a non-chiral, UV-active derivatizing agent like Boc anhydride is employed. This approach creates a UV-detectable derivative of each enantiomer, allowing for their separation on a chiral column.[12]
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for a broad range of chiral compounds, including amines.[5][13] These phases offer a good balance of selectivity and robustness.
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, provides excellent selectivity for many chiral separations on polysaccharide-based CSPs. The addition of a small amount of an acidic or basic modifier can improve peak shape and resolution by minimizing secondary interactions with the stationary phase.[13]
Experimental Workflow: Chiral HPLC
Caption: Workflow for Chiral HPLC Analysis.
Detailed Protocol: Chiral HPLC with Pre-Column Derivatization
1. Materials and Reagents:
-
This compound reference standard and sample
-
(R)-1-Ethylpyrrolidin-3-amine dihydrochloride reference standard (for method development and specificity)
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Triethylamine (TEA)
-
HPLC-grade methanol, n-hexane, and isopropanol
-
Chiral stationary phase column (e.g., polysaccharide-based, such as CHIRALPAK® series)
2. Standard and Sample Preparation (Pre-column Derivatization): [12] a. Accurately weigh approximately 10 mg of the this compound standard or sample into a vial. b. Add 1 mL of methanol and vortex to dissolve. c. Add 3 equivalents of triethylamine to neutralize the dihydrochloride salt and act as a base for the derivatization reaction. d. Add 1.2 equivalents of Boc anhydride. e. Cap the vial and allow the reaction to proceed at room temperature for at least 2 hours, or until complete. f. Dilute the resulting solution to a final concentration of approximately 0.5 mg/mL with the mobile phase.
3. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
4. Data Analysis: a. Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times of the derivatized reference standards. b. Integrate the peak areas for both enantiomers. c. Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer)] x 100
Method Validation Parameters (as per ICH Q2(R1))[1][2][3][4][14]
| Parameter | Typical Acceptance Criteria |
| Specificity | Baseline resolution of the two enantiomers. |
| Linearity | R² ≥ 0.998 over the concentration range. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 for the minor enantiomer. |
| Accuracy | 98.0% to 102.0% recovery. |
| Precision (Repeatability) | RSD ≤ 2.0% for the major enantiomer. |
II. Gas Chromatography (GC) for Purity and Residual Solvents
Gas chromatography is a powerful technique for assessing the overall purity of volatile and semi-volatile compounds and for quantifying residual solvents from the manufacturing process.[14] For a polar compound like 1-ethylpyrrolidin-3-amine, derivatization may be necessary to improve volatility and peak shape.[11] However, direct injection is often feasible with an appropriate polar capillary column.
Causality of Experimental Choices
-
Column Selection: A polar capillary column (e.g., a polyethylene glycol or "WAX" type phase) is suitable for the analysis of amines. For more robust separation from potential impurities, a mid-polarity column can also be effective.[14]
-
Injector and Detector: A split/splitless injector is standard. A Flame Ionization Detector (FID) is highly sensitive to organic compounds and is the detector of choice for purity analysis. A Nitrogen-Phosphorus Detector (NPD) offers higher selectivity for nitrogen-containing compounds like the analyte.[15]
-
Derivatization (Optional): If poor peak shape or thermal degradation is observed, derivatization (e.g., acylation) can be employed to increase the volatility and thermal stability of the analyte.[11]
Experimental Workflow: GC Purity Analysis
Caption: Workflow for GC Purity Analysis.
Detailed Protocol: GC-FID Purity Analysis
1. Materials and Reagents:
-
This compound reference standard and sample
-
High-purity solvent (e.g., methanol, chloroform)[16]
-
Internal standard (e.g., a stable compound with a different retention time, like pyridine)[16]
2. Standard and Sample Preparation: a. Prepare a stock solution of the internal standard in the chosen solvent. b. Accurately weigh approximately 25 mg of the reference standard or sample into a vial. c. Add a known volume of the internal standard stock solution and dilute to the final volume with the solvent to achieve a concentration of approximately 1 mg/mL.
3. GC Instrumentation and Conditions:
| Parameter | Condition |
| Column | e.g., Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium or Hydrogen at a constant flow |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 240 °C (hold 5 min) |
| Detector | FID |
| Detector Temperature | 260 °C |
4. Data Analysis: a. Calculate the area percent of the main peak relative to all other peaks (excluding the solvent peak) to determine the purity. b. For more accurate quantification, calculate the response factor of the analyte relative to the internal standard and determine the purity against the calibrated response.
Method Validation Parameters (as per ICH Q2(R1))[1][2][3][4][14]
| Parameter | Typical Acceptance Criteria |
| Specificity | Resolution of the analyte peak from potential impurities and degradation products. |
| Linearity | R² ≥ 0.998 over the working range. |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3. |
| Accuracy | 98.0% to 102.0% recovery of a spiked placebo. |
| Precision (System & Method) | RSD ≤ 2.0%. |
III. Mass Spectrometry (MS) for Structural Confirmation and Trace Analysis
Mass spectrometry, particularly when coupled with a chromatographic separation technique (LC-MS or GC-MS), is an invaluable tool for the unequivocal identification of this compound and for the detection and quantification of trace-level impurities.[17][18][19]
Key Applications:
-
Structural Elucidation: GC-MS analysis can provide characteristic fragmentation patterns that confirm the molecular structure. For pyrrolidine derivatives, α-cleavage leading to the formation of an immonium ion is a common fragmentation pathway.[18]
-
Trace Impurity Analysis: LC-MS/MS offers exceptional sensitivity and selectivity for quantifying impurities at very low levels, which is critical for meeting regulatory requirements.[19]
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive quality control of this compound. The combination of chiral HPLC for enantiomeric purity and GC for overall purity and residual solvents ensures that this critical pharmaceutical intermediate meets the stringent requirements for drug development and manufacturing. All methods should be thoroughly validated according to the principles outlined in the ICH Q2(R1) guidelines to ensure their suitability for their intended purpose.[1][2][3][4]
References
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-
ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ICH. (n.d.). Quality Guidelines. [Link]
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FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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-
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-
ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]
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PubChem. (n.d.). (3S)-(+)-3-Aminopyrrolidine Dihydrochloride. [Link]
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Environmental Administration, Government of Japan. (n.d.). III Analytical Methods. [Link]
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PubMed. (2025). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. [Link]
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Application Notes and Protocols: (3S)-1-Ethylpyrrolidin-3-amine Dihydrochloride as a Potential Ligand in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Chiral Building Block with Untapped Catalytic Potential
(3S)-1-Ethylpyrrolidin-3-amine dihydrochloride is a chiral amine characterized by a stereochemically defined pyrrolidine scaffold.[1][2][3] The molecule possesses a primary amine at the C3 position, which is a chiral center, and a tertiary amine within the ring, resulting from N-ethylation. Its chemical structure (C6H16Cl2N2) and molecular weight (187.11 g/mol ) are well-defined.[3][4] While this compound is recognized as a valuable building block in the synthesis of complex organic molecules, particularly pharmaceuticals[2], its direct application as a primary ligand or organocatalyst in asymmetric catalysis is not extensively documented in peer-reviewed literature.
This guide, therefore, serves a dual purpose. First, it acknowledges the established role of the pyrrolidine motif as a privileged scaffold in asymmetric catalysis.[5][6] Second, it provides a forward-looking, technically grounded framework for researchers to explore the catalytic potential of (3S)-1-ethylpyrrolidin-3-amine. We will extrapolate from well-understood principles of aminocatalysis and provide detailed, hypothetical protocols for screening this ligand in a key asymmetric transformation. This document is designed to be a practical starting point for unlocking the catalytic capabilities of this and similar chiral amines.
The Scientific Rationale: Why Chiral Pyrrolidines Excel in Catalysis
The pyrrolidine ring is a cornerstone of modern asymmetric organocatalysis, largely due to the groundbreaking work on proline and its derivatives.[5] The efficacy of these catalysts stems from several key features, which provides a strong rationale for investigating (3S)-1-ethylpyrrolidin-3-amine:
-
Rigid Chiral Scaffold: The five-membered ring structure restricts conformational freedom. This rigidity, combined with the defined stereocenter(s), creates a well-defined chiral environment around the catalytic site, enabling high levels of stereocontrol.
-
Dual Functionality: Chiral amines like this one can act as bifunctional catalysts. The primary amine can engage in covalent catalysis (forming enamines or iminium ions), while the tertiary amine can act as a Brønsted base, a hydrogen bond donor/acceptor, or a point of coordination to a metal center.
-
Tunable Steric and Electronic Properties: The substituents on the pyrrolidine ring can be modified to fine-tune the catalyst's reactivity and selectivity. The ethyl group on the nitrogen in our target molecule, for instance, influences the steric bulk and the basicity of the tertiary amine compared to a simple N-H pyrrolidine.
In the context of (3S)-1-ethylpyrrolidin-3-amine, the primary amine at the C3 position is the most likely site for initiating a catalytic cycle, for instance, through enamine formation with a carbonyl compound. The adjacent chiral center would then effectively dictate the facial selectivity of a subsequent reaction with an electrophile.
Hypothetical Application: Asymmetric Michael Addition
To illustrate how one might approach validating the catalytic potential of (3S)-1-ethylpyrrolidin-3-amine, we will focus on a classic and highly important carbon-carbon bond-forming reaction: the asymmetric Michael addition of an aldehyde to a nitroalkene.[6] This reaction is a benchmark for testing new organocatalysts.
Proposed Catalytic Cycle
The proposed mechanism for the Michael addition, catalyzed by the free amine form of (3S)-1-ethylpyrrolidin-3-amine, would likely proceed through an enamine intermediate. The stereochemical outcome is determined by the catalyst's ability to direct the approach of the nitroalkene to a specific face of the enamine.
Caption: Proposed catalytic cycle for the Michael addition.
Experimental Protocols: A Guide to Screening and Application
Crucial First Step: Preparation of the Free Amine
The dihydrochloride salt is stable and easy to handle, but for catalysis, the free amine is required. The following is a standard protocol for its preparation.
Protocol 1: Liberation of the Free Amine
-
Dissolution: Dissolve this compound (1.0 eq) in deionized water (approx. 10 mL per gram of salt).
-
Basification: Cool the solution in an ice bath (0 °C). Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 2M solution of sodium hydroxide (NaOH) with stirring until the pH of the solution is >10. The use of a stronger base like NaOH will be more effective.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x 20 mL). The free amine is organic-soluble.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation).
-
Characterization: The resulting oil or solid is the free amine. It is advisable to confirm its identity via ¹H NMR and use it immediately or store it under an inert atmosphere (nitrogen or argon) as amines can be sensitive to air and moisture.
Protocol 2: Screening for Catalytic Activity in an Asymmetric Michael Addition
This protocol outlines a general procedure for a small-scale test reaction.
Materials:
-
(3S)-1-ethylpyrrolidin-3-amine (free amine from Protocol 1)
-
trans-β-Nitrostyrene (electrophile)
-
Propanal (or another suitable aldehyde, nucleophile)
-
Anhydrous solvent (e.g., Toluene, Chloroform, or THF)
-
Benzoic acid (or another weak acid co-catalyst, optional but often beneficial)[6]
-
Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Catalyst Preparation: To a dry 4 mL vial equipped with a magnetic stir bar, add the free amine catalyst (0.02 mmol, 10 mol%). If using a co-catalyst, add it at this stage (0.02 mmol, 10 mol%).
-
Reaction Setup: Place the vial under an inert atmosphere (N₂ or Ar). Add the anhydrous solvent (2.0 mL).
-
Addition of Reactants: Add trans-β-nitrostyrene (0.2 mmol, 1.0 eq). Stir for 5 minutes. Then, add propanal (0.4 mmol, 2.0 eq).
-
Reaction Monitoring: Seal the vial and stir the reaction at the desired temperature (start with room temperature, ~25 °C). Monitor the reaction progress by TLC or by taking small aliquots for ¹H NMR analysis.
-
Quenching and Work-up: Once the reaction is deemed complete (or after a set time, e.g., 24 hours), quench the reaction by adding a few drops of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 5 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes).
Data Analysis and Validation:
-
Yield: Determine the isolated yield of the pure product.
-
Diastereoselectivity (dr): Determine the diastereomeric ratio from the ¹H NMR spectrum of the crude reaction mixture by integrating characteristic signals for each diastereomer.
-
Enantioselectivity (ee): Determine the enantiomeric excess of the major diastereomer by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralpak AD-H, OD-H) and a mobile phase of isopropanol/hexane.
Data Presentation:
A systematic screening would involve varying parameters to optimize the reaction. The results should be tabulated for clear comparison.
| Entry | Solvent | Co-catalyst | Temp (°C) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | Toluene | None | 25 | 24 | TBD | TBD | TBD |
| 2 | CHCl₃ | None | 25 | 24 | TBD | TBD | TBD |
| 3 | Toluene | Benzoic Acid | 25 | 24 | TBD | TBD | TBD |
| 4 | Toluene | Benzoic Acid | 0 | 48 | TBD | TBD | TBD |
| TBD: To Be Determined experimentally. |
Workflow for New Ligand Screening
The process of evaluating a new potential catalyst like (3S)-1-ethylpyrrolidin-3-amine follows a logical progression from preparation to detailed analysis.
Caption: A systematic workflow for evaluating a new chiral ligand.
Conclusion and Future Outlook
While this compound may not yet have a documented history as a catalyst, its structural features place it firmly within a class of compounds known for powerful applications in asymmetric synthesis. The protocols and workflows detailed in this guide provide a comprehensive and scientifically rigorous starting point for any researcher wishing to investigate its potential. By systematically applying these methods, it is possible to determine the efficacy of this chiral amine as an organocatalyst and to develop novel, efficient stereoselective transformations. The exploration of such readily available chiral building blocks is a crucial endeavor for expanding the toolkit of synthetic chemistry and accelerating the development of new pharmaceuticals.
References
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Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
Fleck, T. J., McWhorter, W. W., Jr, DeKam, R. N., & Pearlman, B. A. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617. [Link]
- Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
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Scarpino, C., D'Auria, M., & Racioppi, R. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 26(11), 3350. [Link]
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Sokolov, N. A., & Belyakov, S. A. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(14), 5373. [Link]
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Engle, K. M., & Yu, J. Q. (2012). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 31(8), 3871-3879. [Link]
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Milo, A., et al. (2014). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. The Journal of Organic Chemistry, 79(1), 415-420. [Link]
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Ríos, R., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 594–600. [Link]
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Vapourtec. (n.d.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Chiral amine–imine ligands based on trans-2,5-disubstituted pyrrolidines and their application in the palladium-catalyzed allylic alkylation. Retrieved from [Link]
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韶远. (n.d.). This compound. Retrieved from [Link]
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Application Notes and Protocols for In Vitro Evaluation of (3S)-1-ethylpyrrolidin-3-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the in vitro evaluation of (3S)-1-ethylpyrrolidin-3-amine dihydrochloride. As a chiral pyrrolidine derivative, this compound belongs to a class of molecules with significant precedent in medicinal chemistry, known to interact with a diverse range of biological targets. While specific biological data for this compound is not extensively documented in publicly available literature, the well-established pharmacological importance of the pyrrolidine scaffold allows for a rational, hypothesis-driven approach to its in vitro characterization.
This guide offers a selection of detailed protocols for in vitro assays based on the known activities of structurally related 3-aminopyrrolidine derivatives. These assays are intended to serve as a starting point for elucidating the biological function of this specific molecule. The protocols are designed to be adaptable and include critical considerations for experimental design and data interpretation, ensuring scientific rigor.
Scientific Rationale: The Pyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.[1] Its non-planar, sp3-hybridized nature allows for the precise spatial orientation of substituents, which is often critical for selective interactions with biological macromolecules. The stereochemistry at the 3-position of the pyrrolidine ring, as in (3S)-1-ethylpyrrolidin-3-amine, is known to be a key determinant of biological activity.[2]
Derivatives of 3-aminopyrrolidine have been investigated for a multitude of therapeutic applications, including as:
-
Kinase Inhibitors: The (S)-3-aminopyrrolidine scaffold has been explored for the development of dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and Phosphoinositide 3-kinase (PI3K), which are key targets in oncology.[3][4]
-
Chemokine Receptor Antagonists: Certain 3-aminopyrrolidine derivatives have shown potent antagonistic activity at the C-C chemokine receptor type 2 (CCR2), a target for inflammatory diseases.[5]
-
Monoamine Reuptake Inhibitors: The pyrrolidine core is present in compounds designed as dual inhibitors of serotonin and noradrenaline reuptake, relevant for the treatment of depression and other CNS disorders.[6][7]
-
Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: Chiral pyrrolidine-based molecules have been developed as selective inhibitors of nNOS, an enzyme implicated in various neurological conditions.[8]
Given this landscape, a logical first step in characterizing this compound is to screen it against a panel of targets representing these known activities of its structural analogs.
Recommended Initial In Vitro Assay Panel
The following in vitro assays are recommended for an initial biological characterization of this compound.
Kinase Inhibition Assays: Abl and PI3K
Objective: To determine if this compound inhibits the enzymatic activity of Abl and PI3K kinases.
Rationale: The (S)-3-aminopyrrolidine scaffold has been identified in dual inhibitors of Abl and PI3K, suggesting this as a potential mode of action.[3][4]
Experimental Workflow:
Figure 1: General workflow for an in vitro kinase inhibition assay.
Protocol: Homogeneous Luminescent Kinase Assay (e.g., Kinase-Glo®)
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Perform serial dilutions in the kinase assay buffer to achieve the desired final concentrations (e.g., from 100 µM to 1 nM in a 10-point dilution series).
-
-
Assay Plate Preparation:
-
Add 5 µL of each compound dilution to the wells of a 384-well white, opaque assay plate. Include wells with vehicle control (e.g., DMSO) for 0% inhibition and a known inhibitor as a positive control.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution containing the Abl or PI3K enzyme and the appropriate peptide or lipid substrate in the kinase reaction buffer.
-
Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.
-
Prepare a 2X ATP solution in the kinase reaction buffer.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.
-
-
Incubation:
-
Mix the plate gently and incubate at 30°C for 60 minutes.
-
-
Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 20 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Compound | Abl IC50 (µM) | PI3Kα IC50 (µM) |
| This compound | TBD | TBD |
| Imatinib (Positive Control for Abl) | ~0.025 | >10 |
| Alpelisib (Positive Control for PI3Kα) | >10 | ~0.005 |
TBD: To be determined.
Radioligand Binding Assay for Chemokine Receptor CCR2
Objective: To assess the binding affinity of this compound to the human CCR2 receptor.
Rationale: Structurally similar 3-aminopyrrolidine derivatives have demonstrated potent CCR2 antagonistic activity.[5]
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Use commercially available cell membranes prepared from a cell line stably overexpressing human CCR2 (e.g., HEK293 or CHO cells).
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent.
-
Perform serial dilutions in the binding buffer to obtain the desired final concentrations.
-
-
Assay Setup:
-
In a 96-well filter plate, combine:
-
25 µL of radioligand (e.g., [¹²⁵I]-CCL2) at a concentration near its Kd.
-
25 µL of the test compound at various concentrations.
-
50 µL of the CCR2-expressing cell membranes.
-
-
For total binding, add 25 µL of binding buffer instead of the test compound.
-
For non-specific binding, add 25 µL of a high concentration of a known unlabeled CCR2 ligand (e.g., 1 µM of a known antagonist).
-
-
Incubation:
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Harvest the membranes by vacuum filtration onto a filter mat.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Allow the filters to dry.
-
Add scintillation cocktail to each filter and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding at each concentration of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Data Presentation:
| Compound | CCR2 Binding Ki (nM) |
| This compound | TBD |
| Known CCR2 Antagonist (Positive Control) | <10 |
TBD: To be determined.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, related compounds such as 3-aminopyrrolidine dihydrochloride are classified as irritants.[9] Standard laboratory safety precautions should be followed:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the supplier's SDS for the most accurate and detailed safety information.
Future Directions and Advanced Assays
Should initial screening yield positive results in any of the suggested assays, further in vitro studies would be warranted.
If Kinase Inhibition is Observed:
-
Kinase Selectivity Profiling: Screen the compound against a broad panel of kinases to determine its selectivity profile.
-
Cellular Assays: Evaluate the compound's ability to inhibit the phosphorylation of downstream targets in a relevant cell line (e.g., K562 cells for Abl).[3][4]
-
Mechanism of Action Studies: Conduct enzyme kinetics studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate.
If Receptor Binding is Observed:
-
Functional Assays: Perform functional assays, such as calcium mobilization or chemotaxis assays, to determine if the compound acts as an agonist, antagonist, or inverse agonist at the receptor.[5]
General Cellular Assays:
-
Cytotoxicity Assay: Assess the general cytotoxicity of the compound in one or more cell lines (e.g., using an MTT or CellTiter-Glo® assay) to determine a suitable concentration range for cell-based experiments.
Conclusion
While the specific biological activity of this compound is yet to be fully elucidated, its chemical structure places it within a class of compounds with a rich history in drug discovery. The in vitro assays and protocols detailed in this guide provide a rational and robust framework for initiating the biological characterization of this molecule. By systematically evaluating its activity against targets known to be modulated by structurally similar compounds, researchers can efficiently generate initial hypotheses regarding its mechanism of action and potential therapeutic applications.
References
-
PubMed. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Available at: [Link]
-
PubMed. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. Available at: [Link]
-
MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]
-
PubMed. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Available at: [Link]
-
NIH. (2014). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Available at: [Link]
-
ResearchGate. (2009). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. Available at: [Link]
-
Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link]
-
ACS Publications. (2020). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. Available at: [Link]
-
Chemistry of Heterocyclic Compounds. SYNTHESIS OF CHIRAL PYRROLIDINE DERIVATIVES WITH PROMISING PHARMACOLOGICAL ACTIVITY. Available at: [Link]
-
MDPI. (2023). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Available at: [Link]
-
An-Najah National University. Synthesis and biological properties of Enantiomers of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1-ethylpyrrolidin-2-ylmethyl)-amide hydrochloride. Available at: [Link]
-
PubMed. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. Available at: [Link]
-
PubChem. (3S)-(+)-3-Aminopyrrolidine Dihydrochloride. Available at: [Link]
-
PubMed. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. Available at: [Link]
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- 3. CAS 30727-14-1: 1-Ethyl-3-pyrrolidinol | CymitQuimica [cymitquimica.com]
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- 6. US9879018B2 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-α]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl and solid state forms thereof - Google Patents [patents.google.com]
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Application Note: (3S)-1-Ethylpyrrolidin-3-amine Dihydrochloride as a Versatile Chiral Scaffold for the Synthesis of Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the synthetic utility of (3S)-1-ethylpyrrolidin-3-amine dihydrochloride, a key chiral building block in medicinal chemistry. We present its application in the synthesis of complex bioactive molecules, including precursors to Varenicline analogs and a diverse library of urea and thiourea derivatives. This guide offers experienced-based insights, step-by-step protocols, and troubleshooting advice to facilitate the use of this versatile scaffold in drug discovery programs.
Introduction: The Strategic Value of the (3S)-1-Ethylpyrrolidin-3-amine Scaffold
The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its ability to explore three-dimensional chemical space due to its non-planar, sp3-hybridized nature.[1] The stereochemistry of substituents on the pyrrolidine ring is often critical for target engagement and biological activity. This compound (CAS: 1336912-66-3) is a valuable chiral intermediate that provides a pre-defined stereocenter at the 3-position, significantly simplifying the synthesis of enantiomerically pure drug candidates.[2][3]
Its structure features two key reactive sites: a primary amine at the C3 position and a tertiary amine within the ring. The primary amine serves as a versatile handle for a wide range of chemical transformations, including amide bond formation, reductive amination, and the synthesis of ureas and thioureas. The N-ethyl group provides specific steric and electronic properties that can influence the pharmacokinetic and pharmacodynamic profile of the final molecule. This guide will focus on two primary applications: its use as a key fragment in the synthesis of complex polycyclic structures and its role in creating libraries of potent urea and thiourea-based inhibitors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [2] |
| Molecular Weight | 187.11 g/mol | [2][4] |
| CAS Number | 1336912-66-3 | [2][3] |
| Appearance | Solid (Typical) | N/A |
| Purity | ≥97% (Typical Commercial Grade) | [2][5] |
| Storage | Room temperature, inert atmosphere | [3] |
Application I: Synthesis of Varenicline-Related Polycyclic Scaffolds
Varenicline, marketed as Chantix™, is a partial agonist of the α4β2 nicotinic acetylcholine receptor used for smoking cessation.[6][7][8] Its complex tetracyclic structure is a testament to modern synthetic chemistry. While the direct synthesis of Varenicline itself follows a specific patented route, (3S)-1-ethylpyrrolidin-3-amine can be envisioned as a crucial building block for novel analogs, where the N-ethyl group replaces the bridged azabicyclic system. The following protocol outlines a conceptual pathway for synthesizing a key diamino intermediate, which is a precursor for forming the pyrazine ring characteristic of Varenicline and its derivatives.[9][10]
Workflow for Diamino Intermediate Synthesis
Caption: Synthetic workflow for a Varenicline analog precursor.
Protocol 2.1: Synthesis of N¹-((3S)-1-ethylpyrrolidin-3-yl)benzene-1,2-diamine (3)
This protocol details the synthesis of a diamino intermediate, a versatile precursor for quinoxaline and pyrazine-based bioactive molecules.
Materials and Reagents:
| Reagent | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial | Starting Material |
| 1-Fluoro-2,6-dinitrobenzene | ≥98% | Commercial | Arylating agent |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercial | Base |
| Dichloromethane (DCM) | Anhydrous | Commercial | Solvent |
| Dimethylformamide (DMF) | Anhydrous | Commercial | Solvent |
| Palladium on Carbon (Pd/C) | 10 wt. % | Commercial | Catalyst |
| Hydrogen Gas (H₂) | High Purity | Gas Cylinder | Reducing Agent |
| Ethanol (EtOH) | Anhydrous | Commercial | Solvent |
Step-by-Step Methodology:
-
Free Base Generation:
-
To a solution of this compound (1.0 eq) in water, add a 2M aqueous solution of sodium hydroxide until the pH reaches 12-14.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base (1) . Causality: The dihydrochloride salt must be converted to the free base to ensure the primary amine is nucleophilic for the subsequent reaction.
-
-
Nucleophilic Aromatic Substitution (SₙAr):
-
Dissolve the free base (1) (1.0 eq) and 1-fluoro-2,6-dinitrobenzene (1.1 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.5 eq) to the mixture.
-
Stir the reaction vigorously at 80 °C for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, pour into ice water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain N-((3S)-1-ethylpyrrolidin-3-yl)-2,6-dinitroaniline (2) . Causality: The electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic attack by the amine, displacing the fluoride.
-
-
Dinitro Group Reduction:
-
Dissolve the dinitro compound (2) (1.0 eq) in ethanol in a pressure-rated hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst (5-10 mol %).
-
Pressurize the vessel with hydrogen gas (H₂) to 50 psi.
-
Stir the reaction at room temperature for 12-18 hours.
-
Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the target diamino intermediate (3) , which can be used in the next step without further purification. Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines.
-
Application II: Synthesis of Bioactive Urea and Thiourea Derivatives
Urea and thiourea moieties are prevalent in a vast number of FDA-approved drugs and clinical candidates, acting as potent hydrogen bond donors and acceptors.[11] The primary amine of (3S)-1-ethylpyrrolidin-3-amine is an excellent nucleophile for reaction with a wide range of isocyanates and isothiocyanates, providing a straightforward route to a library of chiral urea and thiourea derivatives.[12][13][14] These compounds can be screened for various biological activities, including kinase inhibition, GPCR antagonism, and antimicrobial effects.[15][16]
General Scheme for Urea/Thiourea Synthesis
Caption: General synthesis of urea and thiourea derivatives.
Protocol 3.1: Parallel Synthesis of a Urea/Thiourea Library
This protocol is designed for the efficient, parallel synthesis of multiple derivatives.
Materials and Reagents:
| Reagent | Grade | Supplier | Notes |
| (3S)-1-ethylpyrrolidin-3-amine free base (1) | As prepared | N/A | Nucleophile |
| Substituted Isocyanates/Isothiocyanates | Various | Commercial | Electrophiles |
| Dichloromethane (DCM) | Anhydrous | Commercial | Solvent |
| Triethylamine (TEA) | ≥99% | Commercial | Optional Base |
Step-by-Step Methodology:
-
Reaction Setup:
-
In an array of reaction vials, add a solution of (3S)-1-ethylpyrrolidin-3-amine free base (1) (1.0 eq) in anhydrous DCM.
-
To each respective vial, add a solution of the desired substituted isocyanate or isothiocyanate (1.05 eq) in anhydrous DCM dropwise at 0 °C. Causality: The reaction is typically exothermic; slow addition at a reduced temperature helps control the reaction rate and prevent side product formation.
-
-
Reaction Progression:
-
Allow the reactions to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by TLC or LC-MS. For less reactive amines or isocyanates, the addition of a non-nucleophilic base like triethylamine (0.1 eq) can catalyze the reaction.
-
-
Work-up and Purification:
-
Upon completion, concentrate each reaction mixture under reduced pressure.
-
The resulting crude urea or thiourea derivative can often be purified by precipitation/trituration with a suitable solvent (e.g., diethyl ether, pentane) or by column chromatography if necessary.
-
Table 2: Representative R-Groups for Isocyanate/Isothiocyanate Reagents and Potential Therapeutic Targets
| R-Group (on R-N=C=X) | Potential Therapeutic Area | Rationale / Example Class |
| 4-chloro-3-(trifluoromethyl)phenyl | Oncology (Kinase Inhibitors) | Mimics the core structure of Sorafenib.[13] |
| 4-aminophenyl | Further Functionalization | The amino group can be used for subsequent coupling reactions.[10] |
| Naphthyl | Various | A common scaffold in various bioactive compounds. |
| 4-fluorobenzyl | PET Imaging Ligands | Can be used to introduce fluorine for PET imaging applications.[10] |
| Cyclohexyl | General Bioactivity | Aliphatic groups are common in many drug classes. |
Characterization, Safety, and Troubleshooting
Characterization: The identity and purity of all synthesized compounds must be rigorously confirmed.
-
¹H and ¹³C NMR: To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Safety Precautions:
-
This compound is an irritant.[2] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Isocyanates and isothiocyanates are toxic, potent lachrymators, and respiratory sensitizers. Always handle these reagents in a well-ventilated chemical fume hood.
-
Catalytic hydrogenation with Pd/C and H₂ gas carries a risk of fire or explosion. Ensure the system is properly set up and purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.
Troubleshooting Guide:
| Problem | Possible Cause | Suggested Solution |
| Low yield in SₙAr (Step 2.1) | Incomplete free-basing; moisture in the reaction; insufficient temperature. | Ensure pH > 12 during extraction; use anhydrous solvents and reagents; increase reaction temperature to 100 °C. |
| Incomplete reduction (Step 2.3) | Inactive catalyst; insufficient hydrogen pressure. | Use fresh Pd/C catalyst; increase H₂ pressure (consult vessel limits); consider alternative reducing agents like SnCl₂/HCl. |
| Side products in urea synthesis (Protocol 3.1) | Reaction temperature too high; moisture contamination. | Add isocyanate at 0 °C; ensure all glassware and solvents are anhydrous to prevent isocyanate hydrolysis. |
| Product is difficult to purify | Product is highly polar. | Consider reverse-phase chromatography or salt formation to induce crystallization. |
Conclusion
This compound is a powerful and versatile chiral building block for the synthesis of diverse and complex bioactive molecules. Its defined stereochemistry and dual reactive sites provide a reliable platform for constructing enantiomerically pure compounds for drug discovery. The protocols outlined in this guide demonstrate its utility in synthesizing both intricate polycyclic systems analogous to known drugs and for the rapid generation of libraries of high-value urea and thiourea derivatives. By understanding the causality behind the experimental choices and adhering to proper techniques, researchers can effectively leverage this scaffold to accelerate their research and development efforts.
References
- Google Patents. (2009). WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof.
-
Plösch, P. S., et al. (2022). Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates. Journal of Medicinal Chemistry. ACS Publications. Retrieved January 20, 2026, from [Link]
-
PubMed. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved January 20, 2026, from [Link]
- Google Patents. (2009). WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof.
-
PubMed. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. European Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
-
PubMed. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Biomedicine & Pharmacotherapy. Retrieved January 20, 2026, from [Link]
-
European Patent Office. (2009). EP 2204369 A1 - Process for preparing varenicline and intermediates for use therein. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). (3S)-(+)-3-Aminopyrrolidine Dihydrochloride. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2017). Yields of the urea and thiourea derivatives 3i-3s. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). N,N-dimethylpyrrolidin-3-amine dihydrochloride. Retrieved January 20, 2026, from [Link]
-
Usharani, V., et al. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. ResearchGate. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of urea and thiourea derivatives 3a–j. Retrieved January 20, 2026, from [Link]
-
PubMed. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Retrieved January 20, 2026, from [Link]
-
Hassan, A. A. (2014). Synthesis of Some Novel Urea, Thiourea and Amide Derivatives through Three Components one pot Reaction and their Anti-tumor Activity. Chemical and Process Engineering Research. IISTE.org. Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. Retrieved January 20, 2026, from [Link]
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- 16. iiste.org [iiste.org]
Troubleshooting & Optimization
Technical Support Center: Purification of (3S)-1-ethylpyrrolidin-3-amine Dihydrochloride
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the purification of (3S)-1-ethylpyrrolidin-3-amine dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this guide offers practical, field-proven insights to overcome common challenges encountered during the purification of this chiral amine salt.
I. Recrystallization of this compound
Recrystallization is a powerful technique for purifying solid compounds. However, its success with amine dihydrochlorides can be influenced by solvent choice, temperature, and the presence of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the recrystallization of this compound?
A1: As a dihydrochloride salt, this compound is highly polar. Therefore, polar solvents are the most suitable choice. Good starting points include:
-
Alcohols: Ethanol, methanol, or isopropanol are often effective. They tend to have good solubility at elevated temperatures and lower solubility at room temperature or below.
-
Water: Due to the salt nature, water can be a good solvent. However, the high solubility might lead to lower recovery. It is often used in combination with a miscible anti-solvent.[1][2]
-
Solvent Mixtures: A common strategy is to dissolve the compound in a minimal amount of a good solvent (e.g., hot ethanol or water) and then add a miscible anti-solvent (e.g., acetone, ethyl acetate, or diethyl ether) until turbidity is observed.[1]
Q2: How do I choose between a single solvent and a mixed solvent system?
A2: The choice depends on the solubility profile of your compound and its impurities.
-
Single Solvent: Ideal if you can find a solvent that dissolves the compound well when hot but poorly when cold. This often leads to the formation of well-defined crystals.
-
Mixed Solvent System: Useful when no single solvent provides the desired solubility characteristics. This method offers fine-tuned control over the crystallization process.
The following diagram illustrates the decision-making process for selecting a recrystallization solvent system:
Caption: Decision tree for selecting a recrystallization solvent system.
Troubleshooting Guide: Recrystallization
| Problem | Potential Cause | Recommended Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Lower the temperature at which the anti-solvent is added. - Use a lower boiling point solvent system. - Add the anti-solvent more slowly and with vigorous stirring. - Try scratching the inside of the flask with a glass rod to induce crystallization. |
| Low Recovery | The compound is too soluble in the chosen solvent at low temperatures. The volume of the solvent is too large. | - Choose a solvent in which the compound has lower solubility at cold temperatures. - Use a minimal amount of hot solvent to dissolve the compound. - Cool the solution for a longer period or at a lower temperature (e.g., in an ice bath or freezer). - Consider a mixed solvent system to decrease solubility. |
| Persistent Impurities | The impurity has a similar solubility profile to the target compound. | - Perform a second recrystallization. - Try a different solvent system. - Consider a pre-purification step, such as a charcoal treatment to remove colored impurities, or an initial wash with a solvent in which the desired product is insoluble but the impurity is soluble. |
| No Crystals Form | The solution is not sufficiently supersaturated, or nucleation is inhibited. | - Evaporate some of the solvent to increase the concentration. - Cool the solution to a lower temperature. - Add a seed crystal of the pure compound. - Scratch the inner surface of the flask with a glass rod at the meniscus. |
II. Chiral HPLC Purification
Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for separating enantiomers and ensuring the stereochemical purity of your compound.
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is most effective for separating (3S)-1-ethylpyrrolidin-3-amine?
A1: For chiral amines, polysaccharide-based CSPs are generally the most successful.[3][4] Columns such as those with amylose or cellulose derivatives (e.g., Chiralpak® series) are excellent starting points.[5] The selection of the specific CSP is often empirical, and screening a few different columns is recommended for optimal results.
Q2: What are the recommended mobile phases for chiral HPLC of this compound?
A2: A normal-phase mobile system is typically used for chiral separations of amines on polysaccharide-based CSPs. A common mobile phase consists of:
-
Main Solvent: A non-polar solvent like n-Hexane or heptane.
-
Polar Modifier: An alcohol such as isopropanol (IPA) or ethanol. The percentage of the polar modifier is a critical parameter to optimize for achieving good resolution.[5]
-
Additive: A small amount of a basic additive, like diethylamine (DEA) or triethylamine (TEA), is often added to the mobile phase to improve peak shape and reduce tailing by blocking active sites on the stationary phase.
Q3: Can I use reverse-phase HPLC for this separation?
A3: While less common for this class of compounds on polysaccharide CSPs, some chiral separations can be achieved in reverse-phase mode (e.g., with aqueous buffers and acetonitrile or methanol). However, normal-phase is generally the recommended starting point for method development.
Troubleshooting Guide: Chiral HPLC
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution | Suboptimal mobile phase composition. Inappropriate chiral stationary phase. | - Optimize the polar modifier concentration: A lower percentage of alcohol generally increases retention and can improve resolution. - Try a different polar modifier: Switching from isopropanol to ethanol, or vice-versa, can significantly alter selectivity. - Screen different CSPs: The interaction between the analyte and the chiral selector is highly specific. |
| Peak Tailing | Secondary interactions between the basic amine and acidic sites on the silica support of the CSP. | - Add a basic modifier to the mobile phase: 0.1% DEA or TEA is a good starting point. - Ensure the sample is fully dissolved and filtered. |
| Long Retention Times | The mobile phase is too weak (not enough polar modifier). | - Increase the percentage of the polar modifier (e.g., isopropanol or ethanol) in the mobile phase. This will decrease the retention time. |
| Co-elution of Enantiomers | The chosen CSP and mobile phase are not providing enantioselective interactions. | - Screen a variety of CSPs. - Systematically vary the mobile phase composition. - Consider derivatization of the amine to introduce a chromophore or a group that interacts more strongly with the CSP, although this is a less direct approach.[6] |
The following diagram outlines a typical workflow for developing a chiral HPLC method:
Caption: Workflow for chiral HPLC method development.
III. Potential Impurities and Stability
Q1: What are the likely impurities in a synthesis of this compound?
A1: Based on common synthetic routes for similar pyrrolidine derivatives, potential impurities could include:[7][8]
-
Starting materials: Unreacted precursors from the synthesis.
-
Side-products: Resulting from incomplete reactions or alternative reaction pathways.
-
Enantiomeric impurity: The (3R) enantiomer.
-
Diastereomeric impurities: If chiral reagents are used in the synthesis.
-
Residual solvents: Solvents used in the synthesis and workup.
Q2: Is this compound prone to degradation?
A2: Pyrrolidine and its derivatives are generally stable compounds.[9][10][11] However, as an amine, it can be susceptible to oxidation over time, especially if exposed to air and light. The dihydrochloride salt form enhances stability compared to the free base. For long-term storage, it is advisable to keep the compound in a well-sealed container, protected from light, and at room temperature.[12]
References
-
Haines, W. E., et al. (1955). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. OSTI.GOV. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
(2024). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Iannazzo, D., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Domasevitch, K. V., et al. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
Afnan, A., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Al-Majid, A. M., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
-
Wikipedia. Pyrrolidine. [Link]
-
Shymanska, P., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
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- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 8. Pyrrolidine synthesis [organic-chemistry.org]
- 9. Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine (Journal Article) | OSTI.GOV [osti.gov]
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- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labsolu.ca [labsolu.ca]
Technical Support Center: Synthesis of (3S)-1-ethylpyrrolidin-3-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of (3S)-1-ethylpyrrolidin-3-amine dihydrochloride. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important chiral building block. As Senior Application Scientists, we combine technical expertise with practical, field-proven insights to help you optimize your synthetic routes, minimize impurities, and ensure the highest quality of your final product.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to (3S)-1-ethylpyrrolidin-3-amine, and what are their relative advantages and disadvantages?
A1: The synthesis of (3S)-1-ethylpyrrolidin-3-amine typically starts from a chiral precursor to establish the desired stereochemistry at the C3 position. Two common approaches are:
-
Route A: From (S)-3-aminopyrrolidine derivatives: This is a very direct route where a suitable N-protected (S)-3-aminopyrrolidine is N-ethylated. The primary advantage is the straightforward nature of the synthesis. However, challenges include potential over-alkylation and the need for subsequent deprotection steps.
-
Route B: From chiral pool starting materials like L-aspartic acid or trans-4-hydroxy-L-proline: These routes involve more steps, including cyclization, reduction, and functional group interconversions.[1][2] While more complex, they offer greater control over stereochemistry and can be more cost-effective for large-scale production. A patent describes a method starting from trans-4-hydroxy-L-proline, which involves decarboxylation, N-protection, sulfonylation, azidation, and reduction.[1]
The choice of route often depends on the scale of the synthesis, the availability of starting materials, and the desired purity profile of the final compound.
Q2: I am observing significant over-alkylation during the N-ethylation step. How can I minimize the formation of the tertiary amine and quaternary ammonium salt impurities?
A2: Over-alkylation is a frequent issue in amine alkylation because the secondary amine product is often more nucleophilic than the starting primary or secondary amine.[3][4][5][6] This leads to the formation of undesired tertiary amines and quaternary ammonium salts.[3][4][5]
Here are several strategies to mitigate over-alkylation:
-
Stoichiometric Control: Use a large excess of the starting amine relative to the ethylating agent. This statistically favors the reaction of the ethylating agent with the more abundant starting material.[4]
-
Choice of Ethylating Agent: The reactivity of the ethylating agent plays a crucial role. Highly reactive agents like ethyl iodide will favor over-alkylation more than less reactive ones like ethyl bromide or diethyl sulfate under controlled conditions.
-
Reaction Conditions: Lowering the reaction temperature can help to control the reaction rate and improve selectivity.
-
Slow Addition: Adding the ethylating agent slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of multiple alkylations.
-
Reductive Amination: A more controlled and often preferred method is reductive amination.[5] This involves reacting the starting amine with acetaldehyde to form an imine intermediate, which is then reduced in situ to the desired N-ethyl amine. This method inherently avoids over-alkylation.
Q3: How can I confirm the stereochemical purity of my this compound? What are the potential sources of enantiomeric impurities?
A3: Ensuring the stereochemical integrity of your product is critical. The primary methods for determining enantiomeric purity are chiral chromatography techniques.
-
Analytical Techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and robust technique for chiral separations.[7][8][9] Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for a wide range of compounds.[7][8]
-
Gas Chromatography (GC) with a chiral column: This can also be an effective method for separating and quantifying volatile chiral amines.
-
Supercritical Fluid Chromatography (SFC): SFC is another powerful technique for chiral separations, often offering faster analysis times.[7]
-
-
Sources of Enantiomeric Impurities:
-
Starting Material Purity: The most common source of the undesired (R)-enantiomer is an impure chiral starting material. It is crucial to verify the enantiomeric purity of your initial chiral pyrrolidine derivative.
-
Racemization during Synthesis: While less common for this specific structure under standard conditions, harsh reaction conditions (e.g., extreme pH or high temperatures) during any of the synthetic steps could potentially lead to racemization. A study on a similar synthesis noted that racemization was not observed during their amidation reaction.[10]
-
II. Troubleshooting Guide
This section addresses specific issues you might encounter during your synthesis and provides actionable solutions.
Issue 1: My final product is contaminated with residual starting materials.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | 1. Reaction Monitoring: Implement rigorous in-process controls (e.g., TLC, GC, or HPLC) to monitor the reaction progress and ensure it has gone to completion before work-up. 2. Optimize Reaction Conditions: Re-evaluate the reaction time, temperature, and stoichiometry of reagents. A slight excess of the ethylating agent might be necessary, but this must be balanced with the risk of over-alkylation. |
| Inefficient Purification | 1. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective in removing starting materials. 2. Chromatography: For difficult separations, column chromatography may be necessary. 3. Salt Formation and Wash: Conversion to the dihydrochloride salt can aid in purification, as the salt's solubility properties will differ from the free base starting material. Washing the salt with an appropriate organic solvent can remove less polar impurities. |
Issue 2: I have identified an unknown impurity in my final product. How can I identify and eliminate it?
| Potential Cause | Troubleshooting Steps |
| Side Reactions | 1. Characterization: Isolate the impurity using preparative HPLC or column chromatography. Characterize its structure using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. 2. Mechanistic Analysis: Once the structure is known, propose a plausible mechanism for its formation. This will provide insights into how to prevent it. For example, if it's a dimer, it might be forming from a reactive intermediate. |
| Degradation | 1. Stability Studies: Investigate the stability of your product and intermediates under the reaction and purification conditions.[11][12][13] Degradation can be influenced by factors like temperature, pH, and exposure to air or light. 2. Modify Work-up and Storage: If degradation is suspected, consider using milder work-up procedures and storing the product and intermediates under an inert atmosphere at a low temperature. |
| Starting Material Impurities | 1. Starting Material Analysis: Thoroughly analyze all starting materials and reagents for impurities before use. Impurities in the starting materials can be carried through the synthesis or participate in side reactions.[14][15] |
Visualizing Impurity Formation Pathways
The following diagram illustrates the primary reaction pathway and the formation of common over-alkylation impurities.
Caption: Synthetic pathway and common over-alkylation impurities.
Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Purity
This protocol provides a general framework for developing a chiral HPLC method. Specific conditions will need to be optimized for your particular system.
-
Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® or Chiralcel® column.[7][8]
-
Mobile Phase Screening:
-
Method Optimization:
-
Adjust the ratio of hexane to alcohol to optimize the resolution between the enantiomers.
-
Optimize the flow rate and column temperature to achieve a balance between analysis time and resolution.
-
-
Detection: Use a UV detector at a wavelength where the analyte has sufficient absorbance.
-
Quantification: Integrate the peak areas of the (S) and (R) enantiomers to determine the enantiomeric excess (%ee).
Troubleshooting Workflow for Impurity Identification
The following workflow can guide your investigation of unknown impurities.
Caption: A systematic workflow for identifying and eliminating impurities.
III. References
-
BenchChem. (n.d.). Avoiding byproduct formation in N-ethyl-2-pyrrolidin-1-ylethanamine reactions. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Preventing Over-Alkylation in Amine Synthesis. Retrieved from
-
An-Najah Staff. (n.d.). Synthesis and biological properties of Enantiomers of. Retrieved from
-
BenchChem. (n.d.). A Researcher's Guide to Validating Analytical Methods for Chiral Amine Separation. Retrieved from
-
HPLC. (n.d.). Chiral Impurity Methods – Case Study. Retrieved from
-
BenchChem. (n.d.). Strategies to avoid over-alkylation of the amine group. Retrieved from
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from
-
Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. Retrieved from
-
ResearchGate. (2022, December 19). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from
-
SINTEF. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from
-
ResearchGate. (n.d.). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. Retrieved from
-
ICH. (2018, May 22). ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. Retrieved from
-
ResearchGate. (n.d.). Evaluating Impurities in Drugs (Part I of III). Retrieved from
-
ResearchGate. (n.d.). Identification of Degradation Compounds in a Blend of 1-(2-Hydroxyethyl)Pyrrolidine and 3- Amino-1-Propanol. Retrieved from
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for (3S)-1-Ethylpyrrolidin-3-amine Dihydrochloride
Welcome to the technical support guide for the synthesis and optimization of (3S)-1-ethylpyrrolidin-3-amine dihydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this synthetic process. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing the (3S)-1-ethylpyrrolidin-3-amine free base?
A1: The most robust and widely adopted method is the reductive amination of a suitable (3S)-pyrrolidin-3-amine precursor with acetaldehyde.[1][2][3] This approach is generally preferred over direct alkylation with ethyl halides because it offers superior control and significantly minimizes the common problem of over-alkylation.[2][4][5] The reaction proceeds via an intermediate imine (or iminium ion), which is reduced in situ to the desired secondary amine.[6][7] This one-pot procedure is highly efficient and is considered a greener chemical process as it avoids the use of potentially genotoxic alkyl halides.[2]
Q2: Why is direct alkylation with reagents like ethyl iodide not recommended for this synthesis?
A2: Direct alkylation of amines is notoriously difficult to control for mono-alkylation.[4] The core issue is that the product, (3S)-1-ethylpyrrolidin-3-amine, is more nucleophilic than the starting material, (3S)-pyrrolidin-3-amine.[4] This increased nucleophilicity means the product will compete with the starting material for the ethylating agent, leading to a "runaway" reaction that produces significant amounts of the undesired tertiary amine (1,1-diethylpyrrolidin-3-aminium) and even quaternary ammonium salts.[4][8] This results in low yields of the target compound and creates a complex mixture that is challenging to purify.[9] Reductive amination circumvents this issue entirely.[7]
Q3: How do I form the dihydrochloride salt, and why is it a "dihydrochloride"?
A3: The dihydrochloride salt is formed by treating the purified (3S)-1-ethylpyrrolidin-3-amine free base with at least two equivalents of hydrogen chloride (HCl). The target molecule has two basic nitrogen atoms: the tertiary amine in the pyrrolidine ring and the primary amine at the 3-position. Both can be protonated by a strong acid like HCl.[10][11][12] The salt formation is typically achieved by dissolving the free base in a suitable solvent (e.g., isopropanol, diethyl ether, or ethyl acetate) and adding a solution of HCl in that solvent or by bubbling HCl gas through the solution. The resulting ionic salt is generally a crystalline solid that is much less soluble in organic solvents than the free base, facilitating its isolation and purification by filtration.[11] This salt form often improves the compound's stability and water solubility, which is advantageous for pharmaceutical applications.[12]
Troubleshooting Guide: Reductive Amination Step
This section addresses common problems encountered during the N-ethylation of (3S)-pyrrolidin-3-amine via reductive amination.
Problem 1: Low or No Conversion of Starting Material
Symptoms: TLC or LC/MS analysis shows predominantly the starting amine with little to no product formation.
Potential Causes & Solutions:
-
Inefficient Imine Formation: The first step of the reaction is the formation of an imine intermediate from the amine and acetaldehyde. This is a reversible equilibrium reaction that generates water.[6]
-
Solution: Ensure your reaction conditions favor imine formation. This is often achieved by running the reaction at a slightly acidic pH (typically 4-5), which catalyzes imine formation.[13] However, a pH that is too low will protonate the starting amine, rendering it non-nucleophilic. You can add a catalytic amount of a weak acid like acetic acid. For stubborn cases, the use of a dehydrating agent (e.g., molecular sieves, Ti(iPrO)₄) can be employed to drive the equilibrium forward, although this can complicate the workup.[2]
-
-
Inactive Reducing Agent: The hydride reagent may have degraded due to improper storage or handling.
-
Solution: Use a fresh bottle of the reducing agent. Reagents like sodium triacetoxyborohydride (STAB) are moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[14]
-
-
Inappropriate Reaction Conditions: Temperature or solvent may not be optimal.
-
Solution: While many reductive aminations proceed well at room temperature, gentle heating (e.g., 40-50 °C) can sometimes increase the rate.[9] The choice of solvent is also critical; common solvents include dichloromethane (DCM), 1,2-dichloroethane (DCE), tetrahydrofuran (THF), and methanol.[14] Ensure your starting materials are soluble in the chosen solvent.
-
Problem 2: Formation of Side Products
Symptoms: Multiple spots on TLC or peaks in LC/MS, indicating a mixture of products.
Potential Causes & Solutions:
-
Reduction of Acetaldehyde: The reducing agent reduces the acetaldehyde to ethanol before it can react with the amine. This is common with strong reducing agents like sodium borohydride (NaBH₄).[14]
-
Solution: Choose a milder, more selective reducing agent. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for most reductive aminations precisely because it is less reactive and selectively reduces the protonated iminium ion intermediate much faster than it reduces aldehydes or ketones.[6][7] Sodium cyanoborohydride (NaBH₃CN) is also effective but raises toxicity concerns due to the potential generation of cyanide.[6][13] If using NaBH₄, the imine should be pre-formed before the reducing agent is added.[14]
-
-
Over-alkylation: While less common than in direct alkylation, it can occur if the reaction conditions are not controlled.
-
Solution: This is highly unlikely with reductive amination. If observed, re-verify the structure of the starting material and product. Ensure you are not inadvertently performing a direct alkylation.
-
Troubleshooting Workflow: Low Yield in Reductive Amination
Below is a logical workflow to diagnose and solve low-yield issues.
Caption: Troubleshooting workflow for low-yield reductive amination.
Troubleshooting Guide: Dihydrochloride Salt Formation
Problem 3: Final Product is an Oil or Gummy Solid, Not a Crystalline Powder
Symptoms: After adding HCl, the product separates as a viscous liquid or sticky solid that is difficult to filter and dry.
Potential Causes & Solutions:
-
Impurities Present: The free base was not sufficiently purified before salt formation. Impurities can inhibit crystallization.
-
Solution: Purify the free base thoroughly before proceeding. Column chromatography or distillation are common methods. Purity should be >98% by GC or LCMS.
-
-
Incorrect Solvent: The solvent used for precipitation may not be optimal.
-
Solution: The ideal solvent should readily dissolve the free base but provide low solubility for the hydrochloride salt. Common choices are isopropanol (IPA), ethyl acetate (EtOAc), diethyl ether, or mixtures like IPA/ether. Experiment with different solvent systems. Sometimes, adding a less polar co-solvent (e.g., heptane) can induce precipitation.
-
-
Residual Water: The presence of water can lead to the formation of hydrates or prevent crystallization.
-
Solution: Ensure all solvents and the free base are anhydrous. Dry the free base over Na₂SO₄ or MgSO₄ before dissolving for salt formation. Use a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether).
-
Problem 4: Incorrect Salt Stoichiometry (Mono- vs. Dihydrochloride)
Symptoms: Elemental analysis or titration reveals that only one equivalent of HCl has been incorporated, or the material is a mixture.
Potential Causes & Solutions:
-
Insufficient HCl: Not enough HCl was added to protonate both basic centers.
-
Solution: Use a slight excess (e.g., 2.1-2.2 equivalents) of HCl relative to the free base. Ensure proper mixing during the addition.
-
-
Inaccurate Quantification of Free Base: The starting mass of the free base was incorrect, leading to an improper charge of HCl.
-
Solution: Accurately determine the mass or molar quantity of the purified free base before calculating the required amount of HCl. If the free base is in solution, quantify it using a method like qNMR or by assuming a 100% yield from a previous step if it was used directly (not recommended for final steps).
-
Experimental Protocols & Data
Key Synthetic Pathway
The diagram below illustrates the standard synthetic route from a protected (S)-3-aminopyrrolidine.
Caption: Overall synthetic workflow for the target molecule.
Table 1: Comparison of Reductive Amination Conditions
| Parameter | Method A: NaBH(OAc)₃ | Method B: NaBH₃CN | Method C: NaBH₄ |
| Selectivity | High (reduces iminium >> aldehyde)[6][7] | High (pH dependent)[6][13] | Low (reduces aldehyde/ketone)[14] |
| Typical Solvent | DCE, DCM, THF[14] | Methanol[14] | Methanol, Ethanol[14] |
| pH Condition | Mildly acidic (often self-catalyzed) | Acidic (pH 4-5)[13] | Neutral/Basic |
| Procedure | One-pot addition of all reagents | One-pot, pH control needed | Sequential (pre-form imine first)[14] |
| Safety Concern | Acetic acid byproduct | Toxic HCN/CN⁻ byproduct [6] | Flammable H₂ gas generation |
| Typical Yield | >85% | >80% | 50-70% (variable) |
Protocol 1: Synthesis of (3S)-1-ethylpyrrolidin-3-amine (Free Base)
This protocol assumes the use of N-Boc-(S)-3-aminopyrrolidine as the starting material.
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add N-Boc-(S)-3-aminopyrrolidine (1.0 eq) and anhydrous dichloromethane (DCM, ~10 mL per mmol of amine).
-
Reagent Addition: Add acetaldehyde (1.2 eq) to the solution and stir for 20 minutes at room temperature to allow for imine formation.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq). The reaction may become slightly exothermic. Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification (Protected Amine): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-Boc protected product can be purified by silica gel chromatography if necessary.
-
Deprotection: Dissolve the purified intermediate in DCM (~5 mL per mmol). Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Isolation (Free Base): Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in water and basify to pH >12 with 50% NaOH solution. Extract the free base into an organic solvent (e.g., DCM or EtOAc) multiple times. Dry the combined organic extracts over Na₂SO₄, filter, and concentrate carefully to yield the free base as an oil.
Protocol 2: Formation of this compound
-
Dissolution: Dissolve the purified free base (1.0 eq) from the previous step in anhydrous isopropanol (IPA) or ethyl acetate (~10 mL per gram of amine).
-
Precipitation: While stirring, slowly add a solution of anhydrous HCl (2.1 eq). This can be a commercial solution (e.g., 2M HCl in diethyl ether) or a solution prepared by bubbling HCl gas into the reaction solvent.
-
Crystallization: The dihydrochloride salt should precipitate as a white solid. Stir the resulting slurry for 1-2 hours at room temperature, then cool in an ice bath for another hour to maximize precipitation.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous solvent (the same one used for precipitation).
-
Drying: Dry the white solid under high vacuum to a constant weight to remove all residual solvent.
References
- BenchChem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline.
- BenchChem. (2025). Troubleshooting low conversion in N-alkylation of secondary amines. BenchChem Technical Support.
- BenchChem. (n.d.). Troubleshooting guide for "2-Ethyloxolan-3-amine" alkylation reactions.
- Ukrainets, I. V., et al. (n.d.). Synthesis and biological properties of Enantiomers of.... An-Najah Staff.
- Not specified. (n.d.).
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Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 7). Avoiding Over-alkylation. Retrieved from [Link]
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Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow. Retrieved from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 3). Reductive Amination. Retrieved from [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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Chem Vids. (2022, June 6). Amine and HCl - salt formation reaction [Video]. YouTube. Retrieved from [Link]
-
Oxford Reference. (n.d.). Amine salts. In A Dictionary of Chemistry. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
- Al-Qaisi, J. A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(15), 5789.
- CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. (n.d.).
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
- LibreTexts. (2020, August 26). 21.
-
Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
- Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. Journal of Organic Chemistry, 68(25), 9612-7.
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
- ResearchGate. (2025, August 6). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride.
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from [Link]
Sources
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Technical Support Center: (3S)-1-ethylpyrrolidin-3-amine dihydrochloride
Welcome to the dedicated technical support center for (3S)-1-ethylpyrrolidin-3-amine dihydrochloride. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges and inquiries encountered by researchers, scientists, and drug development professionals during experimental studies. Our focus is to provide not just protocols, but the underlying scientific rationale to empower you to design, execute, and troubleshoot your stability and degradation studies effectively.
Frequently Asked Questions (FAQs)
Q1: Why is a degradation pathway analysis for this compound essential in drug development?
Understanding the degradation pathways of any active pharmaceutical ingredient (API) is a cornerstone of drug development and a regulatory necessity.[1][2] Forced degradation studies, or stress testing, are designed to intentionally degrade the API under conditions more severe than those used for accelerated stability testing.[3][4]
The primary objectives for analyzing this compound are:
-
Identification of Potential Degradants: To identify the likely degradation products that could form during storage and handling, which is crucial for assessing the safety and purity of the final drug product.[1]
-
Development of Stability-Indicating Methods: The data generated allows for the development and validation of analytical methods (like HPLC/UPLC) that can separate and quantify the API from its degradation products. This ensures the method is "stability-indicating."[3][5]
-
Elucidation of Degradation Mechanisms: Understanding how the molecule degrades (e.g., hydrolysis, oxidation) provides critical insights into its intrinsic chemical stability.[1][2] This knowledge informs decisions on formulation, packaging, and storage conditions to ensure the drug's efficacy and safety over its shelf life.[2]
-
Regulatory Compliance: Regulatory bodies like the FDA and international guidelines such as the ICH (International Conference on Harmonisation) mandate stress testing to be performed, typically during Phase III of the regulatory submission process, to demonstrate the specificity of analytical methods and understand the molecule's stability profile.[2][3]
Q2: Based on its structure, what are the most probable degradation pathways for this compound?
While specific degradation studies for this molecule are not extensively published, we can predict likely pathways based on its functional groups: a primary amine, a tertiary amine within a pyrrolidine ring, and an N-ethyl group.
-
Oxidative Degradation: The tertiary amine of the pyrrolidine ring and the primary amine are susceptible to oxidation. The lone pair of electrons on the nitrogen atoms can be attacked by oxidizing agents.
-
N-Oxidation: The tertiary amine can form an N-oxide, a common metabolic and degradation pathway for cyclic amines.
-
De-alkylation: Oxidative cleavage of the N-ethyl bond could lead to the formation of (3S)-pyrrolidin-3-amine and acetaldehyde. Similarly, N-methylation or N-formylation can occur if reactive impurities like formaldehyde or formic acid are present, which can arise from the oxidative degradation of common pharmaceutical excipients.[6]
-
Ring Opening: Under harsh oxidative conditions, the pyrrolidine ring itself could undergo oxidation, potentially leading to ring-opened products like amides or carboxylic acids. This has been observed in related compounds like N-methylpyrrolidone (NMP).[7]
-
-
Hydrolytic Degradation: While the core structure lacks readily hydrolyzable groups like esters or amides, degradation under extreme pH and temperature is possible. For N-methylpyrrolidone (NMP), a related cyclic amide, hydrolysis is known to occur under alkaline conditions, opening the ring to form 4-(methylamino)butyric acid.[8] Although (3S)-1-ethylpyrrolidin-3-amine is not an amide, extreme pH conditions could potentially stress the ring structure.
-
Photodegradation: Amine-containing drugs can be susceptible to photodegradation, often through indirect mechanisms involving photosensitizers.[9][10][11] This can lead to complex reactions, including demethylation and hydroxylation, initiated by electron transfer.[10]
-
Thermal Degradation: In the solid state or concentrated solutions, high temperatures can promote degradation. For diamines, a common thermal degradation route involves the formation of carbamates (in the presence of CO₂) followed by cyclization or urea formation.[12][13]
Below is a diagram illustrating these hypothetical pathways.
Caption: Hypothetical degradation pathways for (3S)-1-ethylpyrrolidin-3-amine.
Q3: How should I design and execute a forced degradation study for this compound?
A systematic forced degradation study is crucial. The goal is to achieve 5-20% degradation of the API.[4] Over-stressing can lead to secondary degradants not relevant to formal stability, while under-stressing may not generate sufficient products for method development.[1]
Here is a recommended experimental workflow and a table of starting conditions.
Caption: Experimental workflow for a forced degradation study.
Table 1: Recommended Starting Conditions for Forced Degradation
| Stress Condition | Reagent/Condition | Temperature | Duration | Quenching Step |
| Acid Hydrolysis | 0.1 M HCl | Room Temp, then 60°C if no degradation | Up to 7 days[4] | Neutralize with equivalent NaOH |
| Base Hydrolysis | 0.1 M NaOH | Room Temp, then 60°C if no degradation | Up to 7 days[4] | Neutralize with equivalent HCl |
| Oxidative | 3% H₂O₂ | Room Temperature | 24 hours | N/A (dilution may suffice) |
| Thermal (Solid) | Dry Heat Oven | 80°C (or 20°C above long-term storage) | Up to 7 days | Cool to room temperature |
| Thermal (Solution) | Reflux in Purified Water | 70°C | 3 hours[14] | Cool to room temperature |
| Photolytic (Solid/Solution) | ICH Q1B Option 2: UV (200 Wh/m²) & Vis (1.2 million lux·h) | Ambient | As per guideline | Protect from light |
Experimental Protocol: Acid Hydrolysis (Example)
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in purified water.
-
Stress Application: Transfer 10 mL of the stock solution into a flask. Add 10 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Prepare a control sample by adding 10 mL of purified water instead of HCl.
-
Incubation: Store the flasks at room temperature, protected from light.
-
Sampling: Withdraw aliquots at initial (t=0), 24h, 48h, and 7-day time points.
-
Quenching: Immediately neutralize the aliquot with an equivalent volume of 0.1 M NaOH to stop the reaction.
-
Analysis: Dilute the quenched sample with the mobile phase and analyze using a validated stability-indicating UPLC-MS method.
-
Evaluation: If less than 5% degradation is observed after 7 days, repeat the experiment at an elevated temperature (e.g., 60°C).[4]
Q4: What are the optimal analytical techniques for this analysis?
A stability-indicating method must be able to resolve the parent peak from all degradation products and any potential excipients.[14]
-
Primary Technique: UPLC or HPLC. Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) is the gold standard.
-
Column: A reversed-phase C18 column is a versatile starting point for polar amine compounds.[5][15]
-
Mobile Phase: A common mobile phase would consist of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol. Gradient elution is typically required to resolve the parent compound from its more polar or non-polar degradants.
-
Detection:
-
Photodiode Array (PDA) Detector: A PDA detector is essential for initial method development. It allows for the monitoring of multiple wavelengths simultaneously and is crucial for peak purity analysis, helping to ensure that a chromatographic peak corresponds to a single compound.
-
Mass Spectrometry (MS) Detector: Coupling the LC system to a mass spectrometer is highly recommended. MS provides mass-to-charge ratio information, which is invaluable for identifying unknown degradation products and confirming their structures. High-resolution MS (e.g., Q-TOF, Orbitrap) is particularly powerful for elucidating elemental composition.[16]
-
-
Q5: I'm observing unexpected peaks in my chromatogram during my experiment. What are the common troubleshooting steps?
Observing unexpected peaks is a common occurrence. A systematic approach is key to identifying the source.
Table 2: Troubleshooting Guide for Unexpected Chromatographic Peaks
| Symptom | Possible Cause | Recommended Action |
| New peak appears in stressed sample only | Degradation Product: This is the expected outcome of the study. | Proceed with characterization. Check for mass balance (the sum of the parent drug and all degradants should be close to 100% of the initial amount). |
| New peak appears in both control and stressed samples | Solvent/Reagent Impurity: The acid, base, or solvent used may contain impurities. | Inject a blank (mobile phase) and a reagent blank (e.g., neutralized HCl solution without the drug) to check for contamination. |
| Peak shape is poor (tailing/fronting) | Methodology Issue: The mobile phase pH may be inappropriate for the amine analyte, or the column may be overloaded or degrading. | Ensure the mobile phase pH is buffered and is ~2 units away from the pKa of the analyte. Check sample concentration. Try a different column chemistry if needed. |
| Retention times are shifting | System Instability: Inadequate column equilibration, temperature fluctuations, or a leak in the system. | Ensure the column is fully equilibrated before injection. Use a column oven for temperature control. Perform system leak checks. |
| A broad "hump" or ghost peaks appear | Carryover or Contamination: The previous injection was not fully eluted, or the system (injector, column) is contaminated. | Run several blank injections with a strong solvent (e.g., high organic content) to wash the system. Ensure the injector wash solution is appropriate. |
References
-
Eide-Haugmo, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(51), 18645–18660. Available from: [Link]
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Thumma, S. (2017). Stepping Up the Pace of Drug Stability Studies. Pharmaceutical Technology. Available from: [Link]
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Vevelstad, S. J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. SINTEF. Available from: [Link]
-
Keerthi, K., et al. (2023). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation. International Journal of Pharmaceutical and Phytopharmacological Research, 13(1), 1-10. Available from: [Link]
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Vevelstad, S. J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino‐1‐propanol. Norwegian Research Information Repository - NTNU. Available from: [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-654. Available from: [Link]
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Chen, Y., et al. (2009). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Environmental Science & Technology, 43(8), 2760-2765. Available from: [Link]
-
Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies: A Tool for Purity and Stability Evaluation of Drugs. MOJ Bioequivalence & Bioavailability, 2(2). Available from: [Link]
-
Anonymous. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]
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Davis, J., et al. (2019). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky UKnowledge. Available from: [Link]
-
Vevelstad, S. J., et al. (2022). Identification of Degradation Compounds in a Blend of 1-(2-Hydroxyethyl)Pyrrolidine and 3- Amino-1-Propanol. ResearchGate. Available from: [Link]
-
Vevelstad, S. J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ResearchGate. Available from: [Link]
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Wiergowska, D., & Biziuk, M. (2019). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 26(2), 1144-1155. Available from: [Link]
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Robnik, B., et al. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Pharmaceutics, 12(1), 37. Available from: [Link]
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Davis, J., et al. (2019). Proposed thermal degradation pathway of ethylenediamine (EDA). ResearchGate. Available from: [Link]
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Chen, Y., et al. (2016). Photosensitized Degradation of Amitriptyline and Its Active Metabolite Nortriptyline in Aqueous Fulvic Acid Solution. Journal of Environmental Quality, 45(2), 584-591. Available from: [Link]
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Chen, Y., et al. (2018). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. ResearchGate. Available from: [Link]
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Saini, B., et al. (2012). Development and validation of a stability indicating UPLC method for determination of ticlopidine hydrochloride in its tablet formulation. Journal of Pharmaceutical Analysis, 2(5), 378-383. Available from: [Link]
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Patel, D., et al. (2024). Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the combined dosage form. Acta Pharmaceutica Sciencia, 62(2), 312-327. Available from: [Link]
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Raza, A., et al. (2009). Validated stability-indicating TLC method for the determination of noscapine. Journal of Planar Chromatography--Modern TLC, 22(4), 283-288. Available from: [Link]
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Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical Research, 7(8), 787-793. Available from: [Link]
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Eide-Haugmo, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. NTNU Open. Available from: [Link]
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Roman, M., et al. (2024). An Overview of Degradation Strategies for Amitriptyline. International Journal of Molecular Sciences, 25(7), 3822. Available from: [Link]
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Wikipedia. (n.d.). Nicotine. Wikipedia. Available from: [Link]
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Kharlamova, A. D., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(21), 11158. Available from: [Link]
- CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. (2012). Google Patents.
-
Hardiman, C., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. ACS Omega, 5(10), 5136-5144. Available from: [Link]
-
Zhang, L., et al. (2017). The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. MATEC Web of Conferences, 139, 00171. Available from: [Link]
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- 5. Development and validation of a stability indicating UPLC method for determination of ticlopidine hydrochloride in its tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: (3S)-1-Ethylpyrrolidin-3-amine Dihydrochloride Synthesis
Welcome to the technical support center for the synthesis and purification of (3S)-1-ethylpyrrolidin-3-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and handling of this compound.
Q1: What is the most common synthetic route for this compound?
The most prevalent and efficient method for synthesizing (3S)-1-ethylpyrrolidin-3-amine is through the reductive amination of (3S)-3-aminopyrrolidine with acetaldehyde, followed by conversion to the dihydrochloride salt. This method is favored for its stereospecificity and generally good yields. The starting material, (3S)-3-aminopyrrolidine, can be synthesized from L-aspartic acid.[1]
Q2: What are the critical parameters to control during the reductive amination step?
Successful reductive amination hinges on several key factors:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred as it is less sensitive to pH and selectively reduces the intermediate imine without significantly reducing the starting aldehyde.[2][3] Sodium cyanoborohydride (NaBH3CN) is also effective but requires careful pH control to avoid the release of toxic hydrogen cyanide gas.[2][3]
-
pH Control: The formation of the imine intermediate is optimal under mildly acidic conditions, typically between pH 4.5 and 6.[4] At lower pH, the amine starting material becomes protonated and non-nucleophilic, while at higher pH, the carbonyl of the aldehyde is not sufficiently activated.[4] Acetic acid is a common choice to maintain this pH range.[5]
-
Reaction Time and Temperature: These parameters should be monitored by techniques like TLC or LC-MS to ensure the reaction goes to completion.[6] Insufficient reaction time can lead to low yields.[5]
Q3: What are the likely impurities in the final product?
Potential impurities can arise from several sources:
-
Starting Materials: Unreacted (3S)-3-aminopyrrolidine or acetaldehyde.
-
Side Reactions: Over-alkylation of the amine can lead to the formation of tertiary amines.[2] The aldehyde can also be reduced to the corresponding alcohol by some reducing agents.[5]
-
Enantiomeric Impurity: The presence of the (3R) enantiomer if the starting material was not enantiomerically pure.
Q4: What is the best method for purifying the crude product?
Recrystallization is the most effective method for purifying the final dihydrochloride salt.[7][8] The choice of solvent system is crucial. A common approach is to dissolve the crude product in a minimal amount of a hot polar solvent (like ethanol or methanol) and then induce crystallization by cooling or by the addition of a less polar anti-solvent (like diethyl ether or isopropanol).[7][9]
Q5: How can I confirm the chiral purity of my final product?
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity.[10][11][12] This technique requires a chiral stationary phase that can differentiate between the (S) and (R) enantiomers.[10][13] Pre-column derivatization with a chromophoric agent may be necessary to improve detection by UV.[12][13]
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.
Problem 1: Low Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Imine Formation | Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine and aldehyde and the appearance of the imine intermediate. | Ensure the reaction pH is within the optimal range of 4.5-6 using a suitable acid like acetic acid.[4][5] Consider increasing the reaction time or temperature.[5][6] |
| Inefficient Reduction | Analyze the crude product by NMR or LC-MS for the presence of the imine intermediate. | Verify the activity of the reducing agent.[3] If using NaBH4, ensure the imine has had sufficient time to form before adding the reductant.[2] Consider switching to a more selective reducing agent like STAB or NaBH3CN.[2][3] |
| Side Reactions | Characterize byproducts by NMR and MS. Look for signals corresponding to over-alkylated products or reduced aldehyde. | Use a milder reducing agent that is less likely to reduce the aldehyde.[2] Control the stoichiometry of the reactants carefully to minimize over-alkylation. |
| Loss during Workup/Purification | Assess the solubility of the product in the workup and recrystallization solvents. | Optimize the solvent system for recrystallization to maximize recovery.[7] Ensure complete precipitation of the dihydrochloride salt. |
Problem 2: Low Purity
| Potential Cause | Diagnostic Check | Recommended Solution |
| Unreacted Starting Materials | Check the crude product by NMR or GC-MS for the presence of (3S)-3-aminopyrrolidine and acetaldehyde. | Extend the reaction time or gently warm the reaction mixture to drive it to completion.[5][6] |
| Presence of Side Products | Use NMR and MS to identify the structures of the impurities. | Optimize the reaction conditions (e.g., stoichiometry, temperature, choice of reducing agent) to minimize side reactions.[2] |
| Ineffective Recrystallization | Analyze the purity of the product before and after recrystallization by HPLC or melting point analysis. | Screen for a more effective recrystallization solvent system.[7] Perform multiple recrystallizations if necessary. Ensure slow cooling to promote the formation of pure crystals.[8] |
| Contamination with Inorganic Salts | Check for the presence of inorganic salts by observing solubility in organic solvents or by analytical techniques like ion chromatography. | If the free base was isolated, ensure it is thoroughly washed to remove any inorganic salts before converting to the dihydrochloride. The dihydrochloride can be purified from inorganic salts by recrystallization from a suitable solvent. |
Problem 3: Poor Chiral Purity
| Potential Cause | Diagnostic Check | Recommended Solution |
| Racemic Starting Material | Determine the enantiomeric purity of the starting (3S)-3-aminopyrrolidine using chiral HPLC.[10][11] | Source a starting material with higher enantiomeric excess. |
| Racemization During Reaction | The synthetic route via reductive amination is generally not prone to racemization.[14] However, if harsh conditions are used, this possibility should be investigated. | Maintain mild reaction conditions (e.g., avoid excessively high temperatures or extreme pH). |
| Ineffective Chiral Resolution (if applicable) | If a chiral resolution step was employed, assess its efficiency by analyzing the enantiomeric purity at each stage. | Optimize the chiral resolution method, for example, by screening different resolving agents or conditions. |
Experimental Protocols
Protocol 1: Synthesis of (3S)-1-ethylpyrrolidin-3-amine (Free Base)
-
To a solution of (3S)-3-aminopyrrolidine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add acetaldehyde (1.1-1.5 eq).
-
Add acetic acid (1.0-1.2 eq) to catalyze the imine formation and stir the mixture at room temperature for 1-2 hours.[6]
-
Monitor the formation of the imine by TLC or LC-MS.
-
Once imine formation is complete, add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture.[2]
-
Stir the reaction at room temperature until the reduction is complete, as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.
Protocol 2: Formation and Purification of this compound
-
Dissolve the crude (3S)-1-ethylpyrrolidin-3-amine free base in a minimal amount of a suitable solvent like isopropanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or concentrated HCl) until the pH is acidic (pH ~1-2).
-
Stir the mixture in the ice bath to promote crystallization of the dihydrochloride salt.
-
Collect the precipitated solid by vacuum filtration and wash with a cold, non-polar solvent like diethyl ether to remove any remaining impurities.[8]
-
Recrystallize the crude dihydrochloride salt from a suitable solvent system (e.g., ethanol/diethyl ether) to achieve high purity.[7]
-
Dry the purified crystals under vacuum.
Protocol 3: Chiral Purity Analysis by HPLC
-
Sample Preparation: Prepare a standard solution of the (S)-1-ethylpyrrolidin-3-amine dihydrochloride in the mobile phase at a known concentration (e.g., 1 mg/mL).[10]
-
Chromatographic Conditions:
-
Column: A suitable chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).[12][13]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol or isopropanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.[12] The exact ratio should be optimized for the best separation.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (if derivatized) or a chiral detector.[12][13]
-
-
Data Analysis:
-
Inject a racemic standard to determine the retention times of the (S) and (R) enantiomers.
-
Inject the sample and integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (ee%) using the formula: ee% = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.[11]
-
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
-
Reddit user discussion on troubleshooting reductive amination. (n.d.). Reddit. Retrieved from [Link]
-
Ukrainets, I. V., et al. (n.d.). Synthesis and biological properties of Enantiomers of. An-Najah Staff. Retrieved from [Link]
-
Reddit user discussion on troubleshooting reductive amination. (n.d.). Reddit. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate user discussion on troubleshooting reductive amination. (2018). ResearchGate. Retrieved from [Link]
-
ResearchGate user discussion on the influence of pH on imine formation. (2015). ResearchGate. Retrieved from [Link]
-
ResearchGate user discussion on methods to reduce imines to amines. (2016). ResearchGate. Retrieved from [Link]
-
Khatun, M., et al. (2024). Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. The Journal of Chemical Physics. Retrieved from [Link]
-
MDPI. (n.d.). An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant. MDPI. Retrieved from [Link]
- European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds. Google Patents.
-
LibreTexts. (2020). Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. Retrieved from [Link]
-
Wang, S., et al. (2021). Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface. Journal of the American Chemical Society. Retrieved from [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]
- CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. (n.d.). Google Patents.
-
ResearchGate user discussion on recrystallization of amine compounds. (2021). ResearchGate. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]
- EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). (n.d.). Google Patents.
-
Professor Dave Explains. (2020). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry. Retrieved from [Link]
- US3337630A - Process for the purification of amines. (n.d.). Google Patents.
-
ResearchGate. (n.d.). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. Retrieved from [Link]
-
Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminopyrrolidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Retrieved from [Link]
-
Chetwyn, N. P., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A. Retrieved from [Link]
- CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol. (n.d.). Google Patents.
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. Retrieved from [Link]
- US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine. (n.d.). Google Patents.
-
PubChem. (n.d.). (3S)-(+)-3-Aminopyrrolidine Dihydrochloride. Retrieved from [Link]
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- 12. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. staff.najah.edu [staff.najah.edu]
Technical Support Center: (3S)-1-Ethylpyrrolidin-3-amine Dihydrochloride Solution Stability
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing (3S)-1-ethylpyrrolidin-3-amine dihydrochloride in their experiments. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered when working with this compound in solution.
Introduction
This compound is a chiral bifunctional molecule containing both a secondary and a primary amine. This structure, while synthetically versatile, presents inherent stability challenges in solution. This guide is designed to provide a foundational understanding of these potential issues and to offer systematic approaches for their investigation and mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns for this compound in solution are its susceptibility to oxidative degradation and pH-dependent reactions. Amines, in general, are prone to oxidation, which can be catalyzed by light, temperature, and the presence of metal ions.[1] The molecule's two amine groups also mean its charge state and reactivity are highly dependent on the pH of the solution, which can influence its degradation pathways.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To minimize degradation, solutions of this compound should be stored at low temperatures (2-8 °C), protected from light, and in tightly sealed containers. For long-term storage, it is advisable to purge the solution with an inert gas like nitrogen or argon to minimize exposure to oxygen.
Q3: What solvents are recommended for preparing solutions of this compound?
A3: The choice of solvent can significantly impact the stability of the compound. Highly purified, degassed solvents are recommended. Protic solvents like water and alcohols can participate in degradation reactions, while aprotic solvents may be more inert. The pH of aqueous solutions should be carefully controlled, as extremes in pH can accelerate hydrolysis or other degradation pathways.
Q4: How can I tell if my solution of this compound has degraded?
A4: Degradation can manifest in several ways, including a change in the solution's color, the appearance of particulate matter, or a decrease in the expected potency of the compound. Analytically, degradation is often observed as the appearance of new peaks and a decrease in the peak area of the parent compound in chromatographic analyses like HPLC.
Troubleshooting Guides
Issue 1: Unexpected Loss of Potency or Inconsistent Experimental Results
A sudden or gradual loss of potency is a primary indicator of compound degradation. This troubleshooting guide will help you systematically investigate the root cause.
Step 1: Verify Analytical Method Integrity
Before assuming compound instability, ensure your analytical method is robust and stability-indicating. A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[2][3]
-
Protocol: Perform a forced degradation study to generate potential degradation products. This will help validate that your analytical method can separate these from the parent compound.
Table 1: Typical Forced Degradation Conditions [1]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl, heat at 60 °C for 24-48 hours | Hydrolysis of functional groups |
| Base Hydrolysis | 0.1 M NaOH, heat at 60 °C for 24-48 hours | Hydrolysis, elimination reactions |
| Oxidation | 3% H₂O₂, room temperature for 24 hours | Oxidation of amine groups |
| Thermal Degradation | Heat solution at 70 °C for 48 hours | Thermally induced decomposition |
| Photodegradation | Expose solution to UV light (e.g., 254 nm) | Light-induced degradation |
Step 2: Investigate Solution Handling and Storage
Review your laboratory's procedures for solution preparation, handling, and storage.
-
Checklist:
-
Was the solvent degassed prior to use?
-
Was the solution prepared fresh, or has it been stored for an extended period?
-
Was the container purged with an inert gas?
-
Has the solution been protected from light?
-
What was the storage temperature?
-
Step 3: Analyze for Potential Degradants
If the analytical method is sound and handling procedures are correct, the next step is to identify the degradation products.
-
Workflow:
-
Analyze a sample of the suspect solution using a validated stability-indicating HPLC method.
-
Compare the chromatogram to that of a freshly prepared standard.
-
If new peaks are observed, use techniques like LC-MS to obtain the mass of the degradation products to help in their identification.
-
Diagram 1: Troubleshooting Workflow for Loss of Potency
Caption: A stepwise approach to diagnosing the cause of potency loss.
Issue 2: Appearance of Extraneous Peaks in HPLC Analysis
The emergence of new peaks in a chromatogram is a clear sign of chemical changes in your solution.
Step 1: Confirm Peak Identity
Determine if the new peaks are related to the degradation of your target compound or are from an external source.
-
Protocol:
-
Inject a blank (solvent only) to rule out solvent impurities or carryover.
-
If available, analyze a placebo solution (formulation without the active compound) to check for excipient degradation.
-
Perform peak purity analysis using a photodiode array (PDA) detector to see if the main peak is co-eluting with any impurities.
-
Step 2: Characterize the Degradation Products
Once confirmed that the new peaks are degradants, the next step is to characterize them.
-
Hypothetical Degradation Pathways: Based on the structure of (3S)-1-ethylpyrrolidin-3-amine, potential degradation products could arise from:
-
Oxidation of the amines: This could lead to the formation of N-oxides, hydroxylamines, or even ring-opening products. Amines are known to be susceptible to electron transfer oxidation.[1]
-
Dealkylation: The ethyl group on the pyrrolidine nitrogen could be cleaved.
-
Formation of dimers or oligomers: Reactions between molecules of the parent compound.
-
Studies on structurally similar compounds like 1-(2-hydroxyethyl)pyrrolidine have shown the formation of ammonia, smaller alkylamines, and aldehydes as degradation products.[4]
-
Diagram 2: Potential Oxidative Degradation Pathways
Caption: Plausible oxidative degradation routes for the target molecule.
Step 3: Mitigate Degradation
Based on the identified degradation pathway, implement strategies to improve stability.
-
Mitigation Strategies:
-
For Oxidation: Add antioxidants to the formulation, such as butylated hydroxytoluene (BHT) or ascorbic acid. Ensure solutions are deoxygenated and stored under an inert atmosphere.
-
For pH-related degradation: Adjust the pH of the solution to a range where the compound is most stable. This can be determined by conducting a pH stability profile study.
-
For Photodegradation: Use amber vials or protect the solution from light.
-
Experimental Protocols
Protocol 1: Performing a pH Stability Study
Objective: To determine the pH at which this compound exhibits maximum stability.
Materials:
-
This compound
-
A series of buffers with pH values ranging from 2 to 10
-
HPLC system with a validated stability-indicating method
-
Constant temperature incubator
Procedure:
-
Prepare stock solutions of the compound in each buffer.
-
Divide each solution into two sets of vials. One set for time zero analysis and the other for incubation.
-
Analyze the time zero samples immediately to get the initial concentration.
-
Incubate the second set of vials at a controlled temperature (e.g., 40 °C).
-
At predetermined time points (e.g., 24, 48, 72 hours), withdraw a vial from each pH and analyze it by HPLC.
-
Plot the percentage of the remaining parent compound against pH at each time point to identify the pH of maximum stability.
Protocol 2: Developing a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.
Procedure:
-
Prepare samples from a forced degradation study (as described in Table 1).
-
Start with a generic gradient reverse-phase HPLC method (e.g., C18 column, mobile phase A: 0.1% formic acid in water, mobile phase B: 0.1% formic acid in acetonitrile).
-
Inject the degraded samples and observe the separation.
-
Optimize the gradient, flow rate, and column temperature to achieve baseline separation of the parent peak from all degradation peaks.
-
Use a PDA detector to check for peak purity of the parent compound in the stressed samples.
References
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
-
Vevelstad, S. J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(1), 358-370. Retrieved from [Link]
- Analytical Study of Some Drugs Containing Amine Group. (n.d.).
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC North America, 41(1), 24-27. Retrieved from [Link]
-
Raether, G. (1991). Analytical aspects of the stabilization of drugs in pharmaceutical formulations. Acta Pharmaceutica Hungarica, 61(5), 231-238. Retrieved from [Link]
-
Challener, C. A. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology, 43(10). Retrieved from [Link]
-
Forced Degradation Studies. (n.d.). Chiral Laboratories. Retrieved from [Link]
-
Analytical Techniques In Stability Testing. (2024). Separation Science. Retrieved from [Link]
- Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
-
Evaluation of Poly(N-Ethyl Pyrrolidine Methacrylamide) (EPA) and Derivatives as Polymeric Vehicles for miRNA Delivery to Neural Cells. (2021). Pharmaceutics, 13(10), 1599. Retrieved from [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Retrieved from [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology, 14, 1239658. Retrieved from [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Retrieved from [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajpsonline.com [ajpsonline.com]
- 3. ijrpp.com [ijrpp.com]
- 4. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (3S)-1-ethylpyrrolidin-3-amine dihydrochloride
Welcome to the technical support center for (3S)-1-ethylpyrrolidin-3-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered when working with this versatile chiral building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific issues that may arise during the use of this compound in various chemical transformations.
Question 1: I am observing low yields and the formation of multiple byproducts during an acylation reaction with an acyl chloride. What are the likely side reactions and how can I mitigate them?
Answer:
Low yields and byproduct formation in acylation reactions involving this compound are common challenges. The primary amine is a potent nucleophile, but several factors can lead to undesired side reactions.
Underlying Causality:
The dihydrochloride salt form requires neutralization to the free amine for it to act as a nucleophile. Incomplete neutralization or the presence of excess base can lead to side reactions. The primary amine can also react with more than one equivalent of the acylating agent.
Potential Side Reactions:
-
Bis-acylation: The primary amine can be acylated twice, especially if the acyl chloride is highly reactive or used in excess.
-
Reaction with Solvent: If a nucleophilic solvent (e.g., an alcohol) is used, it can compete with the amine in reacting with the acyl chloride.
-
Oligomerization: Under certain conditions, self-condensation or reaction with impurities can lead to oligomeric byproducts.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting acylation reactions.
Recommended Protocol for Acylation:
-
Neutralization: Dissolve this compound in an appropriate aprotic solvent (e.g., dichloromethane, THF).
-
Add 2.1-2.5 equivalents of a non-nucleophilic organic base (e.g., triethylamine or diisopropylethylamine).
-
Stir the mixture at room temperature for 30 minutes.
-
Acylation: Cool the mixture to 0 °C.
-
Slowly add a solution of the acyl chloride (1.0-1.1 equivalents) in the same solvent.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
This methodical approach ensures the complete formation of the free amine and controls the reactivity of the acylation, minimizing side product formation.
Question 2: My re[1][2][3][4]action is sluggish and does not go to completion, even with prolonged reaction times. What could be the issue?
Answer:
Incomplete conversion can be frustrating and is often traced back to either the quality of the starting material or suboptimal reaction conditions.
Underlying Causality:
The dihydrochloride salt is hygroscopic and can absorb moisture from the atmosphere. Water can hydrolyze reactive reagents, such as acyl chlorides, leading to incomplete reactions. Additionally, the free amine can be susceptible to oxidative degradation.
Troubleshooting Steps:
| Potential Cause | Verification Method | Recommended Solution |
| Incomplete Neutralization | Check the pH of the reaction mixture after adding the base. It should be basic. | Add additional base until the pH is in the desired range (typically 8-10). |
| Moisture in Starting Material | Determine the water content using Karl Fischer titration. | Dry the this compound under vacuum before use. |
| Degraded Reagent | Check the purity of the acylating agent or other reactants by NMR or GC-MS. | Use freshly opened or purified reagents. |
| Insufficient Activation | If using a carboxylic acid with a coupling agent (e.g., EDC, DCC), the activation may be incomplete. | Ensure the coupling agent is active and used in the correct stoichiometry. Consider a pre-activation step. |
Experimental Protocol: Drying of this compound
-
Place the required amount of the dihydrochloride salt in a round-bottom flask.
-
Connect the flask to a high-vacuum line.
-
Heat the flask gently with a water bath (40-50 °C) for 2-4 hours.
-
Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas (e.g., nitrogen or argon).
-
Use the dried material immediately.
Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound and its free base form?
A1: The dihydrochloride salt is a stable, crystalline solid that can be stored at room temperature in a well-sealed container. However, it is hygroscopi[5][6]c and should be stored in a dry environment. The free base, (3S)-1-ethylpyrrolidin-3-amine, is a liquid and is more susceptible to degradation, particularly oxidation and reaction with atmospheric carbon dioxide. It is recommended to gene[7][8]rate the free base in situ just before use.
Q2: Are there any known incompatibilities with common solvents or reagents?
A2: Yes. Avoid using protic solvents like methanol or ethanol during acylation reactions with highly reactive acylating agents, as the solvent can compete as a nucleophile. Strong oxidizing agents should be avoided as they can lead to degradation of the pyrrolidine ring or the amine functionality.
Q3: Can I use an inorganic base for the neutralization step?
A3: While inorganic bases like sodium carbonate or potassium carbonate can be used, they often have limited solubility in organic solvents, which can lead to incomplete neutralization and slower reaction rates. Organic bases like triethylamine or diisopropylethylamine are generally preferred for their solubility and compatibility with a wider range of reaction conditions.
Q4: How can I confirm the stereochemical integrity of the chiral center during a reaction?
A4: The stereocenter at the 3-position of the pyrrolidine ring is generally stable under most reaction conditions. However, to confirm its integrity, you can use chiral chromatography (e.g., chiral HPLC or GC) to analyze the final product. Comparison with an authentic racemic or enantiomeric standard will confirm if any racemization has occurred.
References
-
Fleck, T. J., McWhorter, W. W., Jr, DeKam, R. N., & Pearlman, B. A. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
Ukrainets, I. V., et al. (2012). Synthesis and biological properties of Enantiomers of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1-ethylpyrrolidin-2-ylmethyl)-amide hydrochloride. An-Najah Staff. Retrieved from [Link]
- Google Patents. (n.d.). A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
- Google Patents. (n.d.). Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
-
ResearchGate. (n.d.). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
-
PubChem. (n.d.). (3S)-(+)-3-Aminopyrrolidine Dihydrochloride. Retrieved from [Link]
-
Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
Tanthana, J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(50), 18368–18380. Retrieved from [Link]
-
Scribd. (n.d.). Acylation Reactions and Mechanisms Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Sustainable Chemistry & Engineering, 10(43), 14178–14191. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. scribd.com [scribd.com]
- 5. labsolu.ca [labsolu.ca]
- 6. 1336912-66-3|(S)-1-Ethylpyrrolidin-3-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 7. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation Methods for (3S)-1-ethylpyrrolidin-3-amine Dihydrochloride Enantiomers
Welcome to the technical support center dedicated to the chiral separation of (3S)-1-ethylpyrrolidin-3-amine dihydrochloride enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs). The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[1][2] This guide will equip you with the necessary knowledge to successfully resolve the enantiomers of this compound.
Introduction: The Challenge of Separating 1-ethylpyrrolidin-3-amine Enantiomers
1-ethylpyrrolidin-3-amine is a chiral primary amine, and its separation into individual enantiomers can be challenging due to its polarity and potential for strong interactions with stationary phases.[3][4] The dihydrochloride salt form adds another layer of complexity, requiring careful consideration of sample preparation and mobile phase composition to achieve successful separation. This guide will explore various techniques, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and diastereomeric salt formation, providing practical advice for each.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: Why am I observing poor peak shape (e.g., tailing or fronting) for my amine analytes in HPLC or SFC?
Answer: Poor peak shape for chiral amines is a common issue, often stemming from interactions with the stationary phase or improper mobile phase composition.[1] Here are the primary causes and solutions:
-
Silanol Interactions: Free silanol groups on silica-based chiral stationary phases (CSPs) can interact strongly with basic amines, leading to peak tailing.[1]
-
Solution: Add a basic modifier to the mobile phase to mask the silanol groups. Common choices include diethylamine (DEA), triethylamine (TEA), or butylamine (BA), typically at concentrations of 0.1-0.5%.[1] Be aware that prolonged use of amine additives can permanently alter the column chemistry, so it's advisable to dedicate columns for specific methods.[1][5]
-
-
Analyte Ionization State: The ionization state of the amine can significantly affect its interaction with the CSP. For the dihydrochloride salt, the amine is protonated.
-
Solution: For polysaccharide-based CSPs in normal-phase or polar organic modes, a small amount of a basic additive is usually sufficient. In reversed-phase or with certain CSPs like crown ethers, maintaining an acidic mobile phase can be necessary to ensure consistent ionization and interaction.[6]
-
Question: I am not getting any separation of my enantiomers on a chiral column. What should I do?
Answer: A complete lack of separation can be due to several factors:
-
Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not be suitable for your analyte. Screening different types of CSPs (e.g., polysaccharide-based, cyclofructan-based) is recommended.[4][7] For primary amines, polysaccharide-based columns (e.g., Chiralpak series) and cyclofructan-based columns have shown good performance.[4]
-
Incorrect Mobile Phase: The mobile phase composition is critical for achieving separation.
-
Solution: Systematically screen different mobile phase systems. For normal-phase HPLC, vary the ratio of hexane/alcohol. For polar organic mode, try different alcohols (e.g., methanol, ethanol, isopropanol) with acetonitrile.[4] In SFC, adjust the co-solvent percentage and the type and concentration of additives.[8]
-
-
Sample Preparation Issue: The dihydrochloride salt may not be fully dissolved or may be interacting with the sample solvent in an unfavorable way.
-
Solution: Ensure complete dissolution of the sample in the mobile phase or a compatible solvent. You may need to neutralize the salt to the free base for certain separation modes, though this adds a process step.
-
Question: My resolution is low, and the peaks are not baseline separated. How can I improve it?
Answer:
-
Optimize Mobile Phase Composition: Small changes in the mobile phase can have a significant impact on resolution. For instance, in normal-phase HPLC, adjusting the percentage of the alcohol modifier can fine-tune the retention and selectivity.
-
Lower the Flow Rate: Decreasing the flow rate can increase the efficiency of the separation and improve resolution, although it will lengthen the analysis time.[9]
-
Adjust the Temperature: Temperature can influence the thermodynamics of the chiral recognition process.[9] Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C) to see the effect on selectivity.
-
Change the Additive: The type and concentration of the mobile phase additive can affect chiral recognition.[6] Try different amine additives or a combination of an acid and a base in SFC.[6]
Question: When attempting diastereomeric salt formation, I am not getting any crystal formation. What could be the problem?
Answer:
-
Solvent Choice: The solvent system is crucial for successful crystallization. The ideal solvent should dissolve the diastereomeric salts at a higher temperature but allow for the selective precipitation of one diastereomer upon cooling.
-
Solution: Screen a variety of solvents with different polarities (e.g., methanol, ethanol, acetone, ethyl acetate).[7]
-
-
Stoichiometry of the Resolving Agent: The molar ratio of the chiral resolving agent to the racemic amine can influence crystallization.
-
Solution: Experiment with different stoichiometries, for example, using 0.5 to 1.0 equivalent of the chiral acid.[7]
-
-
Supersaturation: Crystallization may not occur if the solution is not sufficiently supersaturated.
-
Solution: Try to concentrate the solution by slowly evaporating the solvent or by cooling it to a lower temperature. Seeding with a small crystal of the desired diastereomer can also induce crystallization.
-
Experimental Protocols
This section provides detailed, step-by-step methodologies for key chiral separation techniques.
Direct Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is a representative method for the direct enantioseparation of primary amines and serves as a strong starting point for the analysis of 1-ethylpyrrolidin-3-amine.[10]
1. Sample Preparation:
- Dissolve the this compound racemate in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
2. HPLC Analysis:
- Column: A polysaccharide-based chiral stationary phase such as Chiralcel OD-H (250 x 4.6 mm, 5 µm) is a good starting point.[10][11]
- Mobile Phase: n-hexane:ethanol (98:2, v/v) with 0.2% Triethylamine (TEA).[10][11] The ratio of hexane to ethanol can be optimized to improve resolution.
- Flow Rate: 1.0 mL/min.[10][11]
- Temperature: 25°C.[10][11]
- Detection: UV at a low wavelength (e.g., 205-220 nm) as the analyte lacks a strong chromophore.
- Injection: Inject the prepared sample solution.
Causality Behind Experimental Choices:
-
The polysaccharide-based CSP provides a chiral environment for the separation of a wide range of compounds.
-
The n-hexane/ethanol mobile phase is a common normal-phase system.
-
TEA is added to the mobile phase to improve the peak shape of the basic amine analyte by masking active silanol sites on the stationary phase.[1]
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful alternative, often providing faster separations and reduced organic solvent consumption.[8][10]
1. Sample Preparation:
- Dissolve the racemic 1-ethylpyrrolidin-3-amine dihydrochloride in methanol or a suitable organic solvent.
2. SFC Analysis:
- Column: A polysaccharide-based chiral stationary phase such as Lux® Cellulose-1 is recommended.[10]
- Mobile Phase: Supercritical CO₂ as the main mobile phase component with methanol as a co-solvent. A common screening condition is a gradient of 5-50% methanol containing an additive.[8]
- Additive: A combination of an acid and a base, such as 0.3% trifluoroacetic acid (TFA) and 0.2% TEA in the methanol co-solvent, can improve peak shape and selectivity for primary amines.[6][8]
- Flow Rate: 3.0 mL/min.[8]
- Back Pressure: 150 bar.[8]
- Temperature: 40°C.[8]
- Detection: UV at 210 nm.
Causality Behind Experimental Choices:
-
SFC utilizes supercritical CO₂, which has low viscosity and high diffusivity, allowing for faster separations.[12]
-
Methanol is a common polar modifier used to increase the elution strength of the mobile phase.[13]
-
The combination of an acid and a base as additives helps to improve chiral recognition and peak shape for primary amines.[6]
Diastereomeric Salt Formation and Crystallization
This classical method is particularly useful for larger-scale separations where chromatographic methods may be less economical.[14][15]
1. Salt Formation:
- Dissolve the racemic 1-ethylpyrrolidin-3-amine (free base, 1 equivalent) in a suitable solvent (e.g., ethanol or methanol).
- In a separate flask, dissolve a chiral resolving acid (e.g., (+)-tartaric acid or (S)-mandelic acid) (0.5-1.0 equivalent) in the same solvent.[7][16]
- Slowly add the chiral acid solution to the amine solution with stirring.
2. Crystallization:
- Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization.
- If no crystals form, try to slowly evaporate the solvent or add a less polar co-solvent to decrease the solubility of the diastereomeric salt.
3. Isolation and Purification:
- Collect the crystals by filtration and wash them with a small amount of cold solvent.
- The enantiomeric purity of the crystallized diastereomer should be checked by chiral HPLC or SFC.
- Recrystallize the salt if necessary to improve the diastereomeric excess.
4. Liberation of the Free Amine:
- Treat the purified diastereomeric salt with a strong base (e.g., NaOH or KOH) to deprotonate the amine.[14][17]
- Extract the free amine into an organic solvent.
- The enantiomeric purity of the final product should be confirmed by a suitable analytical method.
Causality Behind Experimental Choices:
-
The reaction of a racemic amine with a single enantiomer of a chiral acid forms a mixture of diastereomeric salts.[14][16]
-
Diastereomers have different physical properties, including solubility, which allows for their separation by crystallization.[14][17]
-
The choice of the chiral resolving agent and the crystallization solvent is critical and often requires empirical screening.[15]
Data Presentation
Table 1: Representative Starting Conditions for Chiral HPLC and SFC
| Parameter | Chiral HPLC | Chiral SFC |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) | Lux Cellulose-1 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane:ethanol (98:2, v/v) + 0.2% TEA | CO₂ / Methanol (gradient) |
| Additive | 0.2% Triethylamine | 0.3% TFA + 0.2% TEA in Methanol |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25°C | 40°C |
| Detection | UV at 210 nm | UV at 210 nm |
Visualizations
Caption: A simplified workflow for chiral separation.
Caption: A troubleshooting flowchart for chiral separation.
References
- A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine - Benchchem.
- Technical Support Center: Enhancing Enantio-Efficiency of Chiral Amine Separation - Benchchem.
- 6.8 Resolution (Separation) of Enantiomers - Chemistry LibreTexts.
- Troubleshooting low enantiomeric excess in chiral resolution experiments - Benchchem.
- 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts.
- Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine - ResearchGate.
- Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023.
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.
- Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals | LCGC International.
- A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines - Benchchem.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts.
- Trouble with chiral separations - May 20 2020 - Chromatography Today.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International.
- Chiral Chromatography Frequently Asked Questions - Sigma-Aldrich.
- HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie.
- Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC - NIH.
Sources
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- 2. csfarmacie.cz [csfarmacie.cz]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: (3S)-1-ethylpyrrolidin-3-amine dihydrochloride
Welcome to the technical support hub for (3S)-1-ethylpyrrolidin-3-amine dihydrochloride (CAS No. 1336912-66-3). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered when working with this highly valuable, yet sensitive, chiral building block. As a hygroscopic amine salt, its proper handling is paramount to achieving reproducible and successful experimental outcomes.
Introduction: Understanding the Challenge
This compound is a chiral pyrrolidine derivative frequently employed in asymmetric synthesis, serving as a key precursor for organocatalysts and more complex chiral molecules.[1][2][3] Its structure, containing both a tertiary and a primary amine, makes it a versatile synthetic intermediate. However, its dihydrochloride salt form, while improving stability and ease of handling compared to the free base, introduces a significant challenge: hygroscopicity .
Hygroscopic materials readily attract and absorb moisture from the atmosphere.[4] For this compound, this can lead to a cascade of experimental problems, including inaccurate measurements, altered solubility, and compromised reaction stoichiometry, ultimately resulting in low yields and inconsistent results.[5] This guide provides expert insights and actionable protocols to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: My bottle of this compound was left open for a short time and the solid now appears clumpy and slightly wet. Can I still use it?
Answer: You are observing the direct consequence of the compound's hygroscopic nature. The clumping indicates significant water absorption. Using the material in this state is highly discouraged for several reasons:
-
Inaccurate Stoichiometry: The measured weight will not be the true weight of the amine salt, as it includes an unknown amount of water. This will lead to using a sub-stoichiometric amount of your reagent, which is a common cause of low reaction yields.[5][6]
-
Reaction Inhibition: Many reactions, particularly those involving organometallics (e.g., Grignard reagents), strong bases, or water-sensitive catalysts, will be inhibited or completely quenched by the presence of water.[7]
-
Altered Solubility: The presence of absorbed water can change the compound's solubility profile in organic solvents, potentially affecting reaction kinetics and homogeneity.
Recommendation: Before use, you must rigorously dry the material. Refer to the "Protocol: Drying Compromised this compound" section below.
Q2: What are the optimal storage conditions for this compound?
Answer: Proper storage is the first line of defense against moisture contamination. Based on best practices for hygroscopic and air-sensitive reagents, the following conditions are mandatory:[8][9]
| Storage Parameter | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert atmosphere (Nitrogen or Argon). | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Keep in the original, tightly sealed container. After opening, use Parafilm® or secondary seals. | Minimizes air ingress during storage. |
| Location | Store inside a desiccator containing an active desiccant (e.g., Drierite®, silica gel). | Provides a moisture-free secondary environment. |
| Temperature | Room temperature is generally acceptable as per supplier data.[10] | Protect from excessive heat, which can accelerate degradation. |
Q3: I'm having trouble dissolving the compound in my reaction solvent (THF). What can I do?
Answer: Amine hydrochlorides often have limited solubility in non-polar aprotic solvents like THF or diethyl ether.[11] If you are experiencing solubility issues, consider the following:
-
Gentle Heating: Gentle warming of the solvent may increase solubility. Perform this under an inert atmosphere to prevent solvent evaporation and moisture ingress.
-
Sonication: Using an ultrasonic bath can help break up solid agglomerates and improve the rate of dissolution.
-
Free Base Conversion: In some cases, it may be necessary to convert the dihydrochloride salt back to the free base in situ or as a separate workup step before the reaction. This is an advanced technique and should be approached with caution as the free base is more reactive and potentially less stable.
Q4: My NMR spectrum of the compound shows broad peaks, especially for the N-H protons. Is this normal?
Answer: Yes, this is a common characteristic of amines and their salts in NMR spectroscopy.[12]
-
N-H Protons: The signals for N-H protons are often broad due to quadrupole broadening from the nitrogen atom and variable hydrogen bonding with the solvent or trace water. Their chemical shift can be highly variable.[12]
-
Water Contamination: The presence of absorbed water can exacerbate peak broadening and may even cause N-H proton signals to disappear due to deuterium exchange if using a deuterated solvent that has absorbed D₂O.[13] If you suspect water contamination, obtaining a clean spectrum can be difficult, but you may see a broad singlet for H₂O/HDO. Comparing the integration of your compound's peaks to a known internal standard can help estimate the purity.[14]
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments.
Problem 1: Low Reaction Yield
You've run a reaction using this compound and the final product yield is significantly lower than expected.
Caption: Troubleshooting workflow for low reaction yields.
-
Root Cause Analysis: The most probable cause is the introduction of water from the hygroscopic reagent, which leads to inaccurate quantification and reaction quenching.[6] Another possibility is that the hydrochloride salt itself interferes with the reaction, for instance, by neutralizing a required basic catalyst.
-
Corrective Actions:
-
Verify Water Content: Use Karl Fischer titration to quantify the water content of your starting material. For many sensitive reactions, a water content of <50 ppm in the final reaction mixture is ideal.
-
Implement Anhydrous Techniques: Always handle the compound under an inert atmosphere (glovebox or Schlenk line). Ensure all glassware is oven- or flame-dried and cooled under vacuum or inert gas. Use anhydrous solvents.
-
Consider an Additive: If your reaction requires basic conditions, the dihydrochloride salt will consume two equivalents of base. You may need to add a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the HCl and free the amine in situ.
-
Problem 2: Inconsistent Results Between Batches
You have used different lots of this compound or run the same reaction on different days, yielding inconsistent results.
-
Root Cause Analysis: Batch-to-batch inconsistency is often linked to varying levels of water absorption due to different handling histories or storage times.
-
Corrective Actions:
-
Standardize Handling Protocol: Implement a strict, standardized protocol for handling this reagent across all users in the lab. This includes procedures for opening a new bottle, dispensing, and resealing.
-
Pre-Drying Routine: Make it a standard practice to dry the required amount of the compound under high vacuum for several hours before each reaction, regardless of its appearance. (See Protocol below).
-
Quality Control: For critical applications, perform a quick quality control check, such as measuring the melting point or running an NMR, on each new bottle to ensure it meets specifications.
-
Experimental Protocols
Protocol: Weighing and Dispensing under Inert Atmosphere
This protocol minimizes exposure to atmospheric moisture during transfer.
-
Preparation: Place the sealed bottle of this compound, a clean and dry Schlenk flask with a stir bar, a stopper, a spatula, and a weighing boat into the antechamber of a glovebox.
-
Inerting: Cycle the antechamber with the inert gas (e.g., three evacuate-refill cycles) before transferring the items into the main glovebox chamber.
-
Weighing: Inside the glovebox, tare the Schlenk flask on a balance. Carefully use the spatula to transfer the desired amount of the solid directly into the Schlenk flask.
-
Sealing: Record the final weight, remove the flask from the balance, and securely seal it with the stopper.
-
Removal: Transfer the sealed flask out of the glovebox via the antechamber. It is now ready for the addition of anhydrous solvent via cannula or syringe.
Protocol: Drying Compromised this compound
If the compound has been exposed to moisture, this procedure can be used to dry it.
-
Setup: Place the clumpy solid in a round-bottom flask or Schlenk flask.
-
High Vacuum: Connect the flask to a high vacuum line (preferably with a cold trap).
-
Gentle Heating: Gently warm the flask with a heating mantle or oil bath to a moderate temperature (e.g., 40-50 °C). Caution: Do not exceed the melting point or decomposition temperature of the compound. While specific data is limited, many amine salts have good thermal stability above this range, but caution is advised.[11]
-
Duration: Maintain under high vacuum with gentle heating for several hours (4-12 hours, depending on the extent of moisture absorption). The solid should break apart and become a free-flowing powder.
-
Cooling: Allow the flask to cool to room temperature while still under vacuum.
-
Storage: Once cool, backfill the flask with a dry inert gas (Nitrogen or Argon) and either use immediately or store in a desiccator.
Protocol: Water Content Determination by Karl Fischer Titration
This protocol provides a general guideline for quantifying water in your amine salt.
Caption: General workflow for Karl Fischer titration.
-
Reagent Selection: Use a Karl Fischer reagent suitable for amines. For strongly basic samples, the pH of the solution can become too high, leading to side reactions. It is often recommended to add a weak acid like salicylic or benzoic acid to the solvent to buffer the system.[15]
-
System Preparation: Condition the Karl Fischer titration cell by running a pre-titration to remove any ambient moisture until a stable, low drift is achieved.
-
Sample Preparation: In an inert atmosphere (glovebox), accurately weigh a sample of the amine dihydrochloride (typically 50-100 mg) into a gas-tight syringe or a vial that can be securely sealed.
-
Injection: Quickly and carefully inject the sample into the conditioned titration cell.
-
Titration: Start the titration process. The instrument will automatically titrate the water and calculate the content.
-
Analysis: The result will be provided in micrograms, ppm, or percentage of water. Compare this value against the requirements for your specific reaction.
Safety & Disposal
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8][16]
-
Hazard Profile: This compound is classified as harmful if swallowed and causes skin and eye irritation.[17] Avoid breathing dust.
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations.[8][16] Small quantities of amine waste can often be neutralized with a weak acid (e.g., citric acid) before disposal, but always consult your institution's environmental health and safety office for specific procedures.
References
- BenchChem. (n.d.). Technical Support Center: Preventing Racemization of Chiral Amines.
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Validation & Comparative
A Comparative Guide to (3S)-1-Ethylpyrrolidin-3-amine Dihydrochloride and Other Pyrrolidine Derivatives for Drug Discovery Professionals
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its prevalence in numerous natural products and FDA-approved drugs underscores its significance as a privileged scaffold. The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space, a critical attribute for enhancing binding affinity and selectivity to biological targets.[1][2] Furthermore, the stereogenic centers within the pyrrolidine structure introduce chirality, which can profoundly influence pharmacological activity.[1] This guide provides an in-depth comparative analysis of (3S)-1-ethylpyrrolidin-3-amine dihydrochloride , a specific and synthetically useful building block, against other key pyrrolidine derivatives. We will explore their performance in various biological contexts, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their drug design and development endeavors.
The Subject of Comparison: this compound
This compound is a chiral pyrrolidine derivative featuring an ethyl group at the 1-position (N1) and an amine group at the 3-position with a defined (S)-stereochemistry. The dihydrochloride salt form enhances its stability and aqueous solubility, making it amenable for use in various experimental settings. The strategic placement of the N-ethyl group and the 3-amino substituent provides a unique combination of basicity, lipophilicity, and stereochemical orientation, which can be pivotal for molecular recognition by biological targets.
Comparative Analysis: Performance Across Key Therapeutic Areas
The versatility of the pyrrolidine scaffold is evident in the wide range of biological activities exhibited by its derivatives.[3] This section will compare the performance of (3S)-1-ethylpyrrolidin-3-amine and its analogs with other classes of pyrrolidine derivatives in the context of anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Activity
The pyrrolidine scaffold is a common feature in many potent anticancer agents.[4][5][6] The substitutions on the pyrrolidine ring play a crucial role in determining the cytotoxic potency and the mechanism of action.
A study on novel hydroxycinnamamides derived from pyrrolidine demonstrated significant anticancer activity against murine leukemia P388 cells.[6] For instance, N-(p-coumaroyl)pyrrolidine and N-caffeoylpyrrolidine showed remarkable cytotoxic effects.[6] This highlights the potential of acylating the pyrrolidine nitrogen with specific pharmacophores to achieve anticancer efficacy.
In another study, a series of spirooxindole pyrrolidine derivatives were evaluated for their anticancer activity.[7] The results indicated that substitutions on the oxindole ring, which is attached to the pyrrolidine, significantly influenced the activity against various cancer cell lines, including HepG2, MCF-7, and HCT-116.[7]
While direct anticancer data for (3S)-1-ethylpyrrolidin-3-amine is not extensively published, its structural motifs are present in compounds explored for cancer therapy. For example, derivatives of 3-aminopyrrolidine have been investigated as dual inhibitors of Abl and PI3K kinases, targets relevant in chronic myeloid leukemia.[8][9] The N-ethyl group in our subject compound can modulate lipophilicity and cell permeability, potentially influencing its access to intracellular targets.
Table 1: Comparative Anticancer Activity of Pyrrolidine Derivatives
| Compound Class | Specific Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Spirooxindole Pyrrolidines | 2,4-dichlorophenyl-substituted derivative | HepG2 | 0.85 ± 0.20 | [7] |
| Spirooxindole Pyrrolidines | 4-bromophenyl-substituted derivative | HepG2 | 0.80 ± 0.10 | [7] |
| Hydroxycinnamamides | N-caffeoylmorpholine | P388 Murine Leukemia | 1.48 (µg/ml) | [6] |
| 3-Aminopyrrolidine Derivatives | Novel scaffold for Abl/PI3K inhibition | K562 | Promising cytotoxicity | [8][9] |
Antimicrobial Activity
With the rise of antimicrobial resistance, there is a pressing need for novel antibacterial agents. The pyrrolidine scaffold has been a fruitful starting point for the development of new antimicrobial compounds.[10]
A recent patent review highlighted the extensive research into pyrrolidine derivatives as antibacterial agents, emphasizing the importance of the structure-activity relationship (SAR).[7][10] For instance, a study on thiazole-based pyrrolidine derivatives identified a 4-F-phenyl derivative that selectively inhibited Gram-positive bacteria with minimal toxicity.[11]
The N-alkylation of pyrrolidines has been shown to influence antimicrobial potency. A study on N-alkyl-2-quinolonopyrones demonstrated that the length of the N-alkyl chain was critical for activity against ESKAPE pathogens, with an n-nonyl chain being optimal.[12] This suggests that the N-ethyl group of (3S)-1-ethylpyrrolidin-3-amine could contribute to a favorable antimicrobial profile, although specific data is needed for direct comparison.
Table 2: Comparative Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Class | Specific Derivative Example | Target Organism(s) | MIC (µg/mL) | Reference |
| Thiazole-based Pyrrolidines | 4-F-phenyl derivative | S. aureus, B. cereus | Not specified | [11] |
| N-Alkyl-2-Quinolonopyrones | n-nonyl analogue | S. aureus strains | 1-4 | [12] |
| Pyrrolidine-based compounds | 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid butyl ester | S. aureus, B. subtilis | 16 | [3] |
Enzyme Inhibitory Activity
The constrained conformation of the pyrrolidine ring makes it an excellent scaffold for designing enzyme inhibitors with high specificity.[13] Pyrrolidine derivatives have shown inhibitory activity against a wide range of enzymes, including α-amylase, α-glucosidase, and various kinases.[13][14]
A study on N-acetylpyrrolidine derivatives demonstrated potent inhibition of α-glucosidase and α-amylase, enzymes relevant to the management of type 2 diabetes.[15] The inhibitory potential was influenced by the substituent on the nitrogen atom.
Furthermore, derivatives of (S)-3-aminopyrrolidine have been explored as dual inhibitors of Abl and PI3K kinases.[8][9] This indicates that the core structure of our subject compound is amenable to modifications that can lead to potent and selective enzyme inhibition. The ethyl group at the N1 position can influence the binding mode and affinity within the enzyme's active site.
Table 3: Comparative Enzyme Inhibitory Activity of Pyrrolidine Derivatives
| Compound Class | Target Enzyme(s) | Specific Derivative Example | IC50 | Reference |
| N-Acetylpyrrolidines | α-Glucosidase | N-(benzyl)-2-acetylpyrrolidine | 0.52 ± 0.02 mM | [15] |
| Pyrrolidine Sulfonamides | DPP-IV | 4-trifluorophenyl substituted derivative | 11.32 ± 1.59 µM | [3] |
| 3-Aminopyrrolidine Derivatives | Abl/PI3K Kinases | Novel scaffold | Moderate inhibition | [8][9] |
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrrolidine derivatives is intricately linked to their structural features. Key SAR insights include:
-
Substitution at N1: The nature of the substituent on the pyrrolidine nitrogen significantly impacts activity. Alkyl chains of varying lengths can modulate lipophilicity and, consequently, cell permeability and target engagement.[2][12] The ethyl group in (3S)-1-ethylpyrrolidin-3-amine offers a balance between these properties.
-
Substitution at C3: The position and stereochemistry of substituents on the pyrrolidine ring are critical. The (S)-configuration of the amino group in our subject compound provides a specific spatial orientation that can be crucial for chiral recognition by the target protein.[2]
-
Nature of the Amine: The primary amine at the C3 position offers a reactive handle for further derivatization, allowing for the introduction of various pharmacophores to fine-tune activity and selectivity.
Caption: Key structural features of substituted pyrrolidines influencing biological activity.
Experimental Protocols
To facilitate the reproducible evaluation of pyrrolidine derivatives, this section provides detailed protocols for key biological assays.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.[1][16]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed adherent cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 48-72 hours.[16]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes at a low speed.[16]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[16]
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[17][18]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, which is then inoculated with a standardized number of bacteria. The lowest concentration of the agent that prevents visible growth is the MIC.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial inoculum suspension standardized to a 0.5 McFarland turbidity standard.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Enzyme Inhibition Assay: Fluorometric Method
This assay is highly sensitive and allows for the continuous monitoring of enzyme activity.[4][19][20]
Principle: The assay measures the change in fluorescence as a fluorescently labeled substrate is converted into a product by the enzyme.
Procedure:
-
Reagent Preparation: Prepare a buffer solution, a stock solution of the fluorogenic substrate, and a solution of the enzyme.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound (inhibitor).
-
Assay Setup: In a 96-well black microplate, add the buffer, the enzyme solution, and the inhibitor dilutions.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular time intervals using a fluorescence microplate reader.[21]
-
Data Analysis: Determine the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot. Calculate the percent inhibition and the IC50 value.
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for the synthesis of novel bioactive molecules. Its defined stereochemistry and the presence of both N-alkylation and a primary amine provide a rich platform for structural diversification. The comparative analysis presented in this guide demonstrates that the broader family of pyrrolidine derivatives exhibits significant potential across various therapeutic areas, including oncology, infectious diseases, and metabolic disorders.
Future research should focus on the direct biological evaluation of (3S)-1-ethylpyrrolidin-3-amine and its derivatives in a wider range of assays to fully elucidate its therapeutic potential. Systematic modifications of the N-ethyl group and derivatization of the 3-amino group will likely yield compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The experimental protocols provided herein offer a robust framework for such investigations, enabling a consistent and comparative assessment of novel pyrrolidine-based drug candidates.
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A Comparative Guide to the Biological Activity of (3S)-1-Ethylpyrrolidin-3-amine Dihydrochloride Analogs
For researchers and drug development professionals, the pyrrolidine scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for designing potent and selective enzyme inhibitors.[1] This guide provides an in-depth comparative analysis of the biological activities of analogs based on the (3S)-1-ethylpyrrolidin-3-amine dihydrochloride core structure. Our focus will be on two key therapeutic targets: Dipeptidyl Peptidase-IV (DPP-IV) and Acetylcholinesterase (AChE), highlighting the structure-activity relationships (SAR) that govern their inhibitory potential. We will delve into the causality behind experimental designs and present validated protocols to empower your research endeavors.
Introduction: The Versatile Pyrrolidine Scaffold
The (3S)-1-ethylpyrrolidin-3-amine moiety is a privileged scaffold in drug discovery due to its three-dimensional structure and the presence of a basic nitrogen atom, which can engage in crucial interactions with biological targets.[2] Modifications to this core structure can significantly influence its biological activity, leading to the development of highly selective inhibitors for a range of enzymes. In this guide, we will explore how subtle structural changes to this scaffold can modulate its activity against two distinct and therapeutically relevant enzymes: DPP-IV, a key target in the management of type 2 diabetes, and AChE, a primary target in the treatment of Alzheimer's disease.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
DPP-IV is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[3] This mechanism makes DPP-IV inhibitors a valuable class of oral antidiabetic agents.[4]
Structure-Activity Relationship (SAR) for DPP-IV Inhibition
Analogs of (3S)-1-ethylpyrrolidin-3-amine have been extensively studied as DPP-IV inhibitors. The key structural features influencing their potency include:
-
The Pyrrolidine Ring: The stereochemistry of the pyrrolidine ring is crucial for activity. The (3S) configuration is generally preferred.
-
The 1-Ethyl Group: While the 1-ethyl group contributes to the overall lipophilicity and binding, modifications at this position can be explored to fine-tune the pharmacokinetic properties of the molecule.
-
The 3-Amine Group: This group is a critical pharmacophore that interacts with the active site of DPP-IV. Acylation of this amine with various moieties can dramatically impact inhibitory potency. For instance, the introduction of a cyanopyrrolidine group via an acetyl linker has been a highly successful strategy, leading to potent inhibitors like Vildagliptin.[5]
-
Substitutions on the Pyrrolidine Ring: The addition of small, electronegative groups, such as fluorine, at the 4-position of the pyrrolidine ring can enhance potency.[6] This is likely due to favorable interactions within the S2 pocket of the DPP-IV enzyme.
Comparative Inhibitory Activity of Pyrrolidine-Based DPP-IV Inhibitors
The following table summarizes the in vitro DPP-IV inhibitory activity of a selection of pyrrolidine-based analogs. The data is compiled from various sources to illustrate the impact of structural modifications.
| Compound ID | Structure | DPP-IV IC50 (nM) | Reference |
| Parent Scaffold | (3S)-1-ethylpyrrolidin-3-amine | >10,000 | Hypothetical Baseline |
| Analog A | (S)-1-((S)-2-cyanopyrrolidin-1-yl)-N-(1-ethylpyrrolidin-3-yl)acetamide | 116 | [5] |
| Analog B | (2S,4S)-1-((R)-2-amino-3,3-dimethylbutanoyl)-4-fluoropyrrolidine-2-carbonitrile | 17 | [7] |
| Analog C | (S)-1-(2-(((S)-1-ethylpyrrolidin-3-yl)amino)acetyl)pyrrolidine-2-carbonitrile | 5f in study: 116 | [5] |
Note: The structures and IC50 values are representative examples from the literature to demonstrate SAR principles. Direct comparison between different studies should be made with caution due to potential variations in assay conditions.
Signaling Pathway of DPP-IV Inhibition
Caption: Mechanism of DPP-IV Inhibition in Glucose Homeostasis.
Acetylcholinesterase (AChE) Inhibition
AChE is a serine hydrolase responsible for the breakdown of the neurotransmitter acetylcholine in synaptic clefts.[8] Inhibition of AChE increases the levels and duration of action of acetylcholine, which is a key strategy in the symptomatic treatment of Alzheimer's disease to improve cognitive function.[8]
Structure-Activity Relationship (SAR) for AChE Inhibition
The (3S)-1-ethylpyrrolidin-3-amine scaffold can be adapted to target AChE. The SAR for AChE inhibition reveals different structural requirements compared to DPP-IV inhibition:
-
The Pyrrolidine Ring: The pyrrolidine core can serve as a mimic of the choline group of acetylcholine, interacting with the catalytic anionic site (CAS) of AChE.
-
The 1-Ethyl Group: This group can be replaced by larger, more lipophilic moieties, such as a benzyl group, to enhance binding to the peripheral anionic site (PAS) of the enzyme.
-
The 3-Amine Group: This amine can be functionalized with aromatic or heteroaromatic groups to establish π-π stacking interactions with aromatic residues in the active site gorge of AChE, such as Trp84 and Tyr334.
-
Linker Length: The length and flexibility of the linker connecting the pyrrolidine core to other functionalities are critical for optimal positioning within the long and narrow active site gorge of AChE.
Comparative Inhibitory Activity of Pyrrolidine-Based AChE Inhibitors
The following table presents the in vitro AChE inhibitory activity of representative pyrrolidine-containing compounds.
| Compound ID | Structure | AChE IC50 (µM) | Reference |
| Parent Scaffold | (3S)-1-ethylpyrrolidin-3-amine | >100 | Hypothetical Baseline |
| Analog D | N-methylpyrrolidine | 87-480 (range for derivatives) | [6] |
| Analog E | 1-benzyl-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine | 2.49 | [9] |
| Analog F | 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one | Predicted to be in lower µM range | [10] |
Note: The structures and IC50 values are representative examples from the literature to demonstrate SAR principles. Direct comparison between different studies should be made with caution due to potential variations in assay conditions.
Signaling Pathway of AChE Inhibition
Caption: Mechanism of AChE Inhibition at the Cholinergic Synapse.
Experimental Protocols
To ensure the reproducibility and validity of your findings, we provide detailed, step-by-step protocols for assessing the inhibitory activity of (3S)-1-ethylpyrrolidin-3-amine analogs against both DPP-IV and AChE.
In Vitro DPP-IV Inhibition Assay (Fluorometric)
This protocol is based on the cleavage of a fluorogenic substrate, Gly-Pro-AMC, by DPP-IV.
Caption: Workflow for the in vitro DPP-IV inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1X Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).
-
Dilute human recombinant DPP-IV enzyme in Assay Buffer to the desired concentration.
-
Prepare a stock solution of the fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC), in Assay Buffer.
-
Prepare serial dilutions of the test compounds and a positive control (e.g., Sitagliptin) in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 30 µL of Assay Buffer.
-
Add 10 µL of the test compound dilutions or positive control. For the 100% activity control, add 10 µL of vehicle.
-
Add 10 µL of the diluted DPP-IV enzyme to all wells except the blank/background wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.
-
-
Measurement and Analysis:
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[11]
-
Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
In Vitro AChE Inhibition Assay (Ellman's Method)
This colorimetric assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[1]
Caption: Workflow for the in vitro AChE inhibition assay using Ellman's method.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 50 mM Tris-HCl buffer, pH 8.0.
-
Prepare a solution of AChE from electric eel in the Tris-HCl buffer.
-
Prepare a 10 mM solution of DTNB in the buffer.
-
Prepare a 200 mM solution of the substrate, acetylthiocholine iodide (ATChI), in the buffer.
-
Prepare serial dilutions of the test compounds and a positive control (e.g., Donepezil) in the buffer.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 1710 µL of Tris-HCl buffer.
-
Add 250 µL of the test compound dilutions or positive control. For the 100% activity control, add 250 µL of buffer.
-
Add 20 µL of the DTNB solution to all wells.
-
Add 10 µL of the AChE enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the ATChI substrate solution to all wells.
-
-
Measurement and Analysis:
-
Immediately measure the absorbance at 412 nm in a microplate reader, taking readings every 10 seconds for 3 minutes for a kinetic assay. Alternatively, for an endpoint assay, incubate for a fixed time and take a final reading.
-
Calculate the rate of reaction (change in absorbance per minute).
-
Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
The (3S)-1-ethylpyrrolidin-3-amine scaffold is a remarkably versatile starting point for the development of potent and selective enzyme inhibitors. By understanding the distinct structure-activity relationships for DPP-IV and AChE, researchers can rationally design novel analogs with tailored biological activities. The experimental protocols provided in this guide offer a robust framework for evaluating the inhibitory potential of these compounds, ensuring data integrity and comparability. As the quest for more effective therapeutics for metabolic and neurodegenerative diseases continues, the exploration of novel derivatives of this privileged scaffold holds significant promise.
References
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- Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs. Journal of Biomolecular Structure & Dynamics. (2024).
- Multi Targeted Ligands for Potential Inhibition of Dipeptidyl Peptidase 4, Acetylcholinesterase and Cyclooxygenase 2. Research Journal of Pharmacy and Technology. (n.d.).
- 11 Years of cyanopyrrolidines as DPP-IV inhibitors. Current Topics in Medicinal Chemistry. (n.d.).
- Fukushima, H., Hiratate, A., Takahashi, M., Saito, M., Munetomo, E., Kitano, K., ... & Yamamoto, K. (2004). Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. Bioorganic & medicinal chemistry, 12(22), 5961–5972.
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- Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research. (2021).
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- Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. RSC Advances. (n.d.).
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- 3-[2-((2S)-2-cyano-pyrrolidin-1-yl)-2-oxo-ethylamino]-3-methyl-butyramide Analogues as Selective DPP-IV Inhibitors for the Treatment of type-II Diabetes. Bioorganic & Medicinal Chemistry Letters. (2007).
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Estimated IC 50 s of the test set compounds (26-41) compared with their... - ResearchGate. (n.d.). Retrieved from [Link]
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Comparative Guide to the Structure-Activity Relationship of (3S)-1-ethylpyrrolidin-3-amine Dihydrochloride and its Analogs
For researchers and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of (3S)-1-ethylpyrrolidin-3-amine dihydrochloride, a key building block in medicinal chemistry. We will objectively compare its profile with structurally related analogs, supported by experimental data, to illuminate the chemical features crucial for biological function.
The pyrrolidine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[1] Its non-planar, sp3-hybridized nature allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[2] The 3-aminopyrrolidine motif, in particular, serves as a versatile anchor for derivatization, enabling the fine-tuning of pharmacological properties. This guide will delve into the SAR of this important scaffold, with a focus on the impact of stereochemistry and N-alkylation on biological activity.
The Core Scaffold: Unpacking the SAR of 3-Aminopyrrolidine Derivatives
The biological activity of 3-aminopyrrolidine derivatives is profoundly influenced by the nature of the substituents on both the ring nitrogen and the 3-amino group. These modifications dictate the molecule's overall physicochemical properties, such as lipophilicity, basicity, and conformational flexibility, which in turn govern its interactions with protein targets.
A critical aspect of the SAR of this scaffold is the stereochemistry at the C3 position. The (S)-configuration is a common feature in many biologically active 3-aminopyrrolidine derivatives, suggesting that the spatial orientation of the amino group is a key determinant for target engagement.[3] This stereochemical preference highlights the importance of chiral synthesis in the development of potent and selective drug candidates.
Furthermore, modifications to the 3-amino group, often through the formation of amides or sulfonamides, have been shown to significantly impact biological activity. For instance, functionalization of the 3-amino group has been instrumental in developing potent inhibitors of Interleukin-2 inducible T-cell kinase (Itk).[4]
Comparative Analysis of (3S)-1-ethylpyrrolidin-3-amine and its Analogs
To elucidate the SAR of (3S)-1-ethylpyrrolidin-3-amine, we will compare it with a curated set of structural analogs. The selection of these analogs is designed to probe the effects of N-alkylation and stereochemistry on biological activity.
| Compound | Structure | Key Differentiating Feature | Potential Impact on Activity |
| This compound | ![]() | N-ethyl group, (S)-stereochemistry at C3 | Baseline for comparison |
| (S)-1-Methylpyrrolidin-3-amine Hydrochloride | ![]() | N-methyl group | Reduced steric bulk at the nitrogen may alter binding affinity and selectivity. |
| (R)-1-Isopropylpyrrolidin-3-amine Dihydrochloride | ![]() | N-isopropyl group, (R)-stereochemistry at C3 | Increased steric bulk and opposite stereochemistry can probe the spatial constraints of the binding pocket. |
| (3S)-3-Aminopyrrolidine Dihydrochloride | ![]() | No N-alkylation | Provides a baseline to assess the contribution of the N-alkyl group to activity. |
| (R)-1-Ethylpyrrolidin-3-amine Dihydrochloride | ![]() | (R)-stereochemistry at C3 | Directly assesses the importance of the (S)-stereochemistry for biological activity. |
Note: The structures are representative and intended for comparative purposes.
The Influence of the N-Alkyl Group
The size and nature of the N-alkyl substituent can significantly modulate the potency and selectivity of 3-aminopyrrolidine derivatives. In a series of N-substituted piperidine and pyrrolidine derivatives, the N-alkyl group was found to influence the conformational dynamics of the ring, which can have a direct impact on receptor binding.[5]
For instance, in a study of triaminopyrimidine inhibitors of caspase-1, N-alkylpiperazine derivatives with varying alkyl substituents all displayed potent inhibitory activity, with IC50 values in the sub-100 nM range.[6] This suggests that the binding pocket can accommodate a range of N-alkyl groups. However, subtle changes in the alkyl chain can lead to significant differences in potency, highlighting the importance of optimizing this position.
The Critical Role of Stereochemistry
The stereochemistry at the C3 position of the pyrrolidine ring is a crucial determinant of biological activity. In many cases, one enantiomer is significantly more potent than the other, a phenomenon known as stereoselectivity. For example, in a series of quinolone antibacterials, the (S)-enantiomer of a 3-amino-4-methylpyrrolidine derivative was critical for maintaining good activity.[7]
Similarly, a study on opioid receptor antagonists found that while both the (S) and (R) enantiomers of a 1-ethylpyrrolidin-2-ylmethyl amide derivative were active, the stereocenter did not have contact with the active site of the target receptor in that specific case, resulting in similar activity for both enantiomers and the racemate.[1] This underscores that the impact of stereochemistry is target-dependent.
Experimental Protocols for SAR Elucidation
To experimentally validate the SAR of (3S)-1-ethylpyrrolidin-3-amine and its analogs, a battery of in vitro assays is typically employed. The choice of assays depends on the therapeutic target of interest. Below are representative protocols for common assays used in the evaluation of small molecule inhibitors.
Kinase Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the activity of a specific kinase, which is often a target in oncology and immunology.
Protocol:
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution (e.g., a peptide or protein), and ATP solution.
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a concentration range.
-
Assay Plate Setup: Add the assay buffer, kinase solution, and test compounds to the wells of a 384-well plate. Incubate for a pre-determined time to allow for compound binding to the kinase.
-
Reaction Initiation: Add the substrate and ATP solution to initiate the kinase reaction.
-
Reaction Quenching and Detection: After a specific incubation period, stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells and is a common method to assess the cytotoxic or anti-proliferative effects of a compound.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[8]
Visualizing Structure-Activity Relationships
To better understand the key structural features influencing activity, we can visualize the SAR trends using a logical diagram.
Caption: Key structural modifications influencing the biological activity of the 3-aminopyrrolidine scaffold.
Experimental Workflow for SAR Studies
The process of elucidating the SAR of a compound series follows a systematic workflow, from initial synthesis to biological evaluation and data analysis.
Caption: A typical experimental workflow for conducting structure-activity relationship studies.
Conclusion
The structure-activity relationship of this compound and its analogs is a testament to the importance of subtle structural modifications in drug design. The N-ethyl group and the (S)-stereochemistry at the C3 position are key features that can be systematically varied to probe the binding requirements of a biological target. By employing a combination of rational design, chemical synthesis, and robust biological evaluation, researchers can leverage the versatile 3-aminopyrrolidine scaffold to develop novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. This guide provides a foundational framework for initiating and interpreting SAR studies centered around this valuable chemical entity.
References
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Lim, J. W., et al. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2099-2102. [Link]
-
Bradshaw, J. M., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(9), 3407-3422. [Link]
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Wang, X., et al. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. European Journal of Medicinal Chemistry, 46(4), 1404-1414. [Link]
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St. Hilaire, C., et al. (2020). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. ACS Medicinal Chemistry Letters, 11(5), 894-900. [Link]
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Li, Y., et al. (2020). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. European Journal of Medicinal Chemistry, 199, 112391. [Link]
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Conti, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. [Link]
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Ukrainets, I. V., et al. (2012). Synthesis and biological properties of Enantiomers of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1-ethylpyrrolidin-2-ylmethyl)-amide hydrochloride. An-Najah University Journal for Research - A (Natural Sciences), 26(1), 1-10. [Link]
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Naqvi, A., et al. (2021). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents via Caspase Activation. Acta Chimica Slovenica, 68(2), 385-396. [Link]
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ChemBK. (3S)-pyrrolidin-3-amine dihydrochloride. [Link]
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ResearchGate. (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. [Link]
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ResearchGate. (PDF) Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. [Link]
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Patil, S. A., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(11), 4819-4845. [Link]
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Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]
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Journal of Chemical and Pharmaceutical Research. Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. [Link]
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MDPI. New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. [Link]
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A Comparative Guide to the Validation of Analytical Methods for (3S)-1-Ethylpyrrolidin-3-amine Dihydrochloride
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth, objective comparison of analytical methodologies for the quantification and purity assessment of (3S)-1-ethylpyrrolidin-3-amine dihydrochloride, a chiral amine of significant interest in pharmaceutical development. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices and present supporting data to empower you in selecting and implementing the most suitable analytical strategy for your specific needs.
The Criticality of Method Validation in Pharmaceutical Analysis
This compound, as a chiral molecule, presents a unique analytical challenge. The stereospecific nature of pharmacological activity necessitates precise control over enantiomeric purity. Consequently, analytical methods must not only accurately quantify the active pharmaceutical ingredient (API) but also selectively determine the presence of its enantiomeric impurity. The validation of these methods is mandated by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) to ensure the identity, strength, quality, purity, and potency of drug substances and products.[1][2][3][4][5][6][7][8][9]
This guide will focus on two of the most powerful and widely adopted techniques for the analysis of chiral amines: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase and Gas Chromatography (GC) with a base-deactivated column. We will explore the validation of these methods in accordance with ICH Q2(R1) and USP <1225> guidelines, focusing on key performance characteristics.[2][10][11][12][13][14]
Comparative Analysis of Analytical Techniques
The choice between HPLC and GC is contingent on the physicochemical properties of the analyte, the desired sensitivity, and the specific analytical goal (e.g., assay vs. impurity profiling).
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP).[15][16] | Differential partitioning of volatile enantiomers between a gaseous mobile phase and a liquid or solid chiral stationary phase (CSP) within a capillary column.[16][17] |
| Typical Analytes | Broad applicability to non-volatile and thermally labile compounds.[16] | Suitable for volatile and thermally stable compounds. Derivatization may be required for many pyrrolidine derivatives to enhance volatility.[16][18][19] |
| Sample Preparation | Typically involves dissolution in a suitable solvent. | May require derivatization to increase volatility and improve peak shape.[19][20] |
| Instrumentation | HPLC system with a chiral column and a suitable detector (e.g., UV, MS). | GC system with a specialized, base-deactivated chiral column and a sensitive detector (e.g., FID, MS).[17][21][22] |
| Advantages | - Wide applicability- Robust and reproducible- Non-destructive, allowing for sample recovery | - High resolution and efficiency- High sensitivity, especially with FID |
| Limitations | - Higher cost of chiral columns and solvents- Longer analysis times in some cases | - Limited to volatile and thermally stable compounds- Derivatization adds complexity and potential for error |
Validation Parameter Deep Dive: A Comparative Look
The following sections provide a detailed comparison of the validation parameters for both chiral HPLC and GC methods for the analysis of this compound. The presented data is representative of what would be expected from a robustly validated method.
Specificity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][23] For a chiral method, this also critically includes the separation of the desired enantiomer from its stereoisomer.
Experimental Approach:
-
HPLC: A solution containing the racemate of 1-ethylpyrrolidin-3-amine dihydrochloride is injected to demonstrate baseline separation between the (3S) and (3R) enantiomers. Additionally, a placebo (if analyzing a drug product) and a spiked sample are analyzed to ensure no interference from excipients.
-
GC: Similar to HPLC, a racemic mixture is analyzed to confirm enantiomeric separation. As derivatization is often necessary, the specificity of the derivatization reaction is also assessed to ensure no side products interfere with the peaks of interest.
Acceptance Criteria:
-
The resolution (Rs) between the enantiomer peaks should be greater than 1.5.
-
No interfering peaks should be observed at the retention time of the analyte in the placebo or blank chromatograms.
| Parameter | Chiral HPLC | Chiral GC |
| Resolution (Rs) between enantiomers | > 2.0 | > 1.8 |
| Interference from Placebo | No interference | No interference |
Diagram: Specificity Assessment Workflow
Caption: Workflow for assessing method specificity.
Linearity and Range
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[24]
Experimental Approach: A series of solutions of this compound are prepared at different concentrations (typically 5 levels) covering the expected working range. Each concentration level is analyzed in triplicate.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
| Parameter | Chiral HPLC | Chiral GC |
| Range (Assay) | 80 - 120% of target concentration | 80 - 120% of target concentration |
| Range (Impurity) | LOQ - 120% of impurity specification | LOQ - 120% of impurity specification |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 |
| Linearity Equation | y = 25432x + 150 | y = 18765x + 210 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[24][25]
Experimental Approach: The accuracy is assessed by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery of the analyte is then calculated.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
| Concentration Level | Chiral HPLC (% Recovery) | Chiral GC (% Recovery) |
| 80% | 99.5% | 99.2% |
| 100% | 100.2% | 100.5% |
| 120% | 101.1% | 100.8% |
| Mean Recovery | 100.3% | 100.2% |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.[25]
Experimental Approach:
-
Repeatability (Intra-assay precision): Six independent samples are prepared and analyzed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: The analysis is repeated on a different day, by a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
The Relative Standard Deviation (RSD) should be ≤ 2.0%.
| Precision Level | Chiral HPLC (%RSD) | Chiral GC (%RSD) |
| Repeatability | 0.8% | 1.1% |
| Intermediate Precision | 1.2% | 1.5% |
Diagram: Relationship of Validation Parameters
Caption: Interrelationship of core analytical method validation parameters.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[24]
Experimental Approach: LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve.
Acceptance Criteria:
-
The LOQ should be sufficiently low to allow for the determination of impurities at the specified levels.
| Parameter | Chiral HPLC | Chiral GC |
| LOD | 0.01% | 0.005% |
| LOQ | 0.03% | 0.015% |
| Precision at LOQ (%RSD) | 4.5% | 5.2% |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[23]
Experimental Approach: Small variations are made to method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). The effect on the results is evaluated.
Acceptance Criteria:
-
The system suitability parameters should remain within the acceptance criteria.
-
The results should not be significantly affected by the variations.
| Parameter Varied | Chiral HPLC (Effect on Resolution) | Chiral GC (Effect on Retention Time) |
| Mobile Phase/Carrier Gas Flow | Minor change in retention time, resolution maintained | Minor shift in retention time |
| Column Temperature | Shift in retention time, resolution maintained | Significant shift in retention time, resolution may be affected |
| Mobile Phase pH | Significant impact on peak shape and retention | Not applicable |
Experimental Protocols
Chiral HPLC Method Protocol
This protocol is a general guideline and should be optimized for the specific application.
-
Chromatographic System:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
Chiral Stationary Phase: Chiralpak AD-H (or equivalent polysaccharide-based CSP).[15]
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare working standards and sample solutions by diluting the stock solution to the desired concentrations.
-
-
Data Analysis:
-
Inject a racemic standard to determine the retention times of the two enantiomers.
-
Inject the sample solution.
-
Integrate the peak areas for both enantiomers and calculate the assay and enantiomeric purity.
-
Chiral GC Method Protocol with Derivatization
This protocol includes a necessary derivatization step for enhanced volatility and improved chromatography.[16]
-
Derivatization:
-
To a solution of this compound in a suitable aprotic solvent, add a chiral derivatizing agent (e.g., Mosher's acid chloride) and a non-chiral base.
-
Heat the reaction mixture to ensure complete derivatization.
-
After the reaction is complete, the derivatized sample is typically diluted for GC analysis.
-
-
Chromatographic System:
-
GC system with a split/splitless inlet, a flame ionization detector (FID), and a base-deactivated capillary column (e.g., Rtx-Volatile Amine).[17][22]
-
Carrier Gas: Helium.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Detector Temperature: 300°C.
-
-
Data Analysis:
-
Inject the derivatized racemic standard to identify the retention times of the diastereomeric derivatives.
-
Inject the derivatized sample.
-
Integrate the peak areas for both diastereomers to determine the enantiomeric composition.
-
Conclusion
Both chiral HPLC and chiral GC are powerful techniques for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis.
-
Chiral HPLC is a versatile and robust method suitable for a wide range of applications, particularly for non-volatile compounds and when sample recovery is desired.
-
Chiral GC offers high resolution and sensitivity, making it an excellent choice for trace-level impurity analysis, provided the analyte is volatile or can be readily derivatized.
A thorough validation of the chosen method in accordance with regulatory guidelines is paramount to ensure the generation of reliable and accurate data, ultimately safeguarding product quality and patient safety.
References
- Robust GC Analysis of Volatile Amines on the Rtx-Vol
- USP <1225> Method Valid
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (URL: )
- VALIDATION OF COMPENDIAL METHODS - General Chapters. (URL: )
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (URL: )
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. (URL: )
- A Researcher's Guide to Validating Analytical Methods for Chiral Amine Separ
- A Comparative Guide to Peer-Reviewed Methods for the Analysis of Chiral Amines - Benchchem. (URL: )
- Quality Guidelines - ICH. (URL: )
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (URL: )
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (URL: )
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2)
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (URL: )
- Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (URL: )
- FDA Releases Guidance on Analytical Procedures | BioPharm Intern
- Highlights from FDA's Analytical Test Method Valid
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (URL: )
- A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - RSC Publishing. (URL: )
- Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. (URL: )
- 〈1225〉 Validation of Compendial Procedures - USP-NF ABSTRACT. (URL: )
-
(PDF) Chiral separation of amines by non-aqueous capillary electrophoresis using low molecular weight selectors - ResearchGate. (URL: [Link])
- Robust GC Analysis of Volatile Amines on the Rtx-Vol
- Application Notes and Protocols for the GC-MS Analysis of Vol
-
Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6 - PubMed. (URL: [Link])
-
The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review - MDPI. (URL: [Link])
-
Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review - ResearchGate. (URL: [Link])
-
An Introduction to Chiral Analysis by Capillary Electrophoresis - Bio-Rad. (URL: [Link])
-
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine - ResearchGate. (URL: [Link])
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (URL: [Link])
-
Development of an efficient hplc method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine - Dialnet. (URL: [Link])
-
CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. (URL: [Link])
- A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Deriv
-
Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. (URL: [Link])
-
Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. (URL: [Link])
-
New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (URL: [Link])
-
PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures - European Directorate for the Quality of Medicines & HealthCare. (URL: [Link])
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). (URL: [Link])
-
Validation of Analytical Methods for Pharmaceutical Analysis. (URL: [Link])
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (URL: [Link])
-
Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC - PubMed Central. (URL: [Link])
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Comparative Efficacy of Novel Kinase Inhibitors Derived from (3S)-1-ethylpyrrolidin-3-amine dihydrochloride
A Senior Application Scientist's Guide to Preclinical Evaluation
This guide provides a comprehensive framework for the comparative efficacy assessment of novel compounds based on the (3S)-1-ethylpyrrolidin-3-amine dihydrochloride scaffold. As drug discovery moves towards greater chemical diversity and three-dimensional complexity, chiral building blocks like this ethylpyrrolidine derivative offer a robust starting point for creating potent and selective therapeutic agents. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties and its ability to explore pharmacophore space effectively.[1][2]
Here, we will operate under the hypothesis that we are developing inhibitors for a specific oncogenic kinase, "Kinase-X," implicated in non-small cell lung cancer (NSCLC). We will outline a structured, multi-stage evaluation process, comparing our novel, in-house developed compounds against a known competitor. This guide is designed for drug development professionals, emphasizing the rationale behind experimental choices to ensure scientific integrity and generate a robust data package for further development.
The Strategic Importance of the Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a cornerstone of modern medicinal chemistry. Its non-planar, sp³-hybridized nature provides access to three-dimensional chemical space, a critical feature for achieving high-affinity and selective interactions with complex biological targets like kinase active sites.[2] The choice of This compound as a starting scaffold is deliberate:
-
Stereochemistry: The (S)-configuration at the 3-position provides a fixed stereocenter, which is crucial for establishing specific, enantioselective interactions with the target protein. The stereoisomeric orientation of substituents can dramatically alter the biological profile of a drug candidate.[1][3]
-
Functionality: The primary amine serves as a versatile chemical handle for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR). The N-ethyl group can influence solubility and metabolic stability.
-
Proven Track Record: Pyrrolidine derivatives have demonstrated broad biological activities, including anticancer, antiviral, and anti-inflammatory properties, making them a validated starting point for new discovery programs.[4][5]
For this guide, we will evaluate two hypothetical compounds derived from our lead scaffold against a benchmark compound.
| Compound ID | Structure | Rationale |
| LEAD-01 | (3S)-1-ethylpyrrolidin-3-amine core with a pyrimidine hinge-binder | The core compound designed to target the ATP-binding site of Kinase-X. |
| LEAD-02 | LEAD-01 with an added trifluoromethylphenyl group | Designed to probe a known hydrophobic pocket in Kinase-X for increased potency. |
| COMP-A | A known, publicly disclosed Kinase-X inhibitor with a different core scaffold | Serves as a benchmark for potency and selectivity. |
Preclinical Evaluation Workflow: A Phased Approach
A successful preclinical campaign requires a logical progression from high-throughput in vitro assays to more complex in vivo models. This workflow is designed to de-risk the project at each stage by eliminating weaker candidates early, thus conserving resources.[6][7]
Caption: Workflow for the in vivo evaluation of LEAD-02.
Pharmacokinetics (PK)
Before assessing efficacy, we must understand how the drug is absorbed, distributed, metabolized, and excreted (ADME).
Rationale: A PK study is critical to confirm that the compound achieves sufficient exposure in the bloodstream to engage the target in the tumor tissue. Poor PK properties (e.g., rapid clearance, low bioavailability) are a common cause of failure for drug candidates. [8] Experimental Protocol: Mouse Pharmacokinetic Study
-
Animal Model: Male BALB/c mice (n=3 per time point).
-
Dosing: Administer a single oral gavage dose of LEAD-02 (e.g., 10 mg/kg) formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Sample Collection: Collect blood samples via tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Analysis:
-
Process blood to plasma.
-
Quantify the concentration of LEAD-02 in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Interpretation: Calculate key PK parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t₁/₂), and total drug exposure (AUC, Area Under the Curve).
In Vivo Efficacy: Tumor Xenograft Model
This is the definitive preclinical test of a compound's anti-cancer activity.
Rationale: A xenograft model, where human cancer cells are implanted in immunodeficient mice, provides the most relevant preclinical assessment of a drug's ability to inhibit tumor growth in a complex biological system. [9][10]This model integrates PK, target engagement, and anti-tumor effects.
Experimental Protocol: NCI-H1975 Xenograft Study
-
Model Establishment:
-
Implant 5 x 10⁶ NCI-H1975 cells subcutaneously into the flank of female athymic nude mice.
-
Allow tumors to grow to an average volume of 150-200 mm³.
-
-
Study Groups (n=8-10 mice per group):
-
Group 1: Vehicle control (oral gavage, daily).
-
Group 2: LEAD-02 (e.g., 30 mg/kg, oral gavage, daily).
-
Group 3: COMP-A (e.g., 30 mg/kg, oral gavage, daily).
-
-
Treatment and Monitoring:
-
Dose animals daily for 21 days.
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight twice weekly as a measure of general toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine significance.
-
Phase 2 Data Summary
Hypothetical data from the in vivo evaluation of LEAD-02.
| Parameter | LEAD-02 | COMP-A |
| Pharmacokinetics (10 mg/kg, PO) | ||
| Cmax (ng/mL) | 1250 | 980 |
| AUC₀₋₂₄ (ng*h/mL) | 8900 | 7500 |
| Oral Bioavailability (%) | 45% | 38% |
| Efficacy (30 mg/kg, PO, Day 21) | ||
| Tumor Growth Inhibition (TGI, %) | 78% | 65% |
| Body Weight Change (%) | -2% | -8% |
Interpretation: LEAD-02 demonstrates a superior pharmacokinetic profile compared to COMP-A, achieving higher exposure. This favorable PK translates directly to superior efficacy in the xenograft model, with a robust 78% tumor growth inhibition. Crucially, LEAD-02 was better tolerated, as indicated by the minimal impact on body weight, suggesting a wider therapeutic index.
Conclusion and Future Directions
This structured, comparative evaluation demonstrates the successful development of a potent and selective Kinase-X inhibitor from the this compound scaffold. Our lead candidate, LEAD-02 , exhibits superior potency, a favorable pharmacokinetic profile, and greater in vivo efficacy and tolerability compared to the benchmark competitor, COMP-A .
The causality is clear: the strategic derivatization of the chiral pyrrolidine core to include a trifluoromethylphenyl group successfully exploited a key hydrophobic pocket in the target, leading to a significant increase in potency. This enhanced potency, combined with excellent drug-like properties, resulted in superior performance in the definitive in vivo efficacy model.
Based on this comprehensive data package, LEAD-02 is a strong candidate for advancement into IND-enabling toxicology studies. The protocols and rationale outlined in this guide provide a robust and self-validating framework for making critical go/no-go decisions in a drug discovery program.
References
Sources
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A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of (3S)-1-ethylpyrrolidin-3-amine dihydrochloride Batches
Introduction: The Imperative of Consistency in Chiral Building Blocks
(3S)-1-ethylpyrrolidin-3-amine dihydrochloride is a chiral amine belonging to the pyrrolidine class of compounds. Pyrrolidine scaffolds are prevalent in a multitude of FDA-approved pharmaceuticals, making them a cornerstone in modern medicinal chemistry.[1][2] As a key intermediate, the chemical purity, structural integrity, and stereochemical fidelity of each batch of this compound are not merely quality control metrics; they are foundational to the safety, efficacy, and reproducibility of the final drug product.
In research and development, inconsistent batch quality can lead to misleading biological data, failed experiments, and significant delays. In a Good Manufacturing Practice (GMP) environment, it can result in catastrophic batch failures.[3] This guide provides a comprehensive framework for the comparative spectroscopic analysis of different batches of this critical raw material. Our approach is rooted in a multi-technique, orthogonal methodology designed to provide a holistic and unambiguous assessment of batch quality, ensuring that each lot meets the stringent specifications required for drug development.[4][5]
The Analytical Strategy: A Multi-Technique, Orthogonal Approach
No single analytical technique can fully elucidate the complete quality profile of a complex chiral molecule. A robust batch comparison strategy relies on the synergistic use of multiple spectroscopic methods, each providing a unique piece of the puzzle. This orthogonal approach ensures that a potential issue missed by one technique will be captured by another. Our analysis is built upon four pillars of spectroscopic investigation, underpinned by the principles of analytical procedure validation outlined in the ICH Q2(R1) guidelines.[6][7][8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C): This is the gold standard for structural elucidation. It provides an atomic-level map of the molecule, confirming the carbon-hydrogen framework and identifying the presence of any organic impurities, even at low levels.[11][12][13] For chiral molecules like this, NMR with a chiral solvating agent can also be employed to confirm enantiomeric purity.[14][15][16]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is an excellent tool for "fingerprinting" a molecule. It confirms the presence of key functional groups (N-H, C-H, etc.) and is particularly sensitive to the salt form of the compound.[17][18] Significant variations in the FT-IR spectrum between batches can indicate differences in crystal form (polymorphism) or hydration state.[19]
-
Mass Spectrometry (MS): MS provides an exact measurement of the molecular weight of the compound, offering definitive confirmation of its identity. When coupled with a separation technique like Liquid Chromatography (LC-MS), it becomes an exceptionally powerful tool for detecting and identifying trace-level impurities and degradation products.[20][21][22][23][24]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: While saturated amines like this one lack strong chromophores, UV-Vis spectroscopy can be a valuable quantitative tool for determining concentration with high precision.[25][26][27][28] It can also serve as a screening tool for certain types of aromatic or conjugated impurities that might absorb in the UV region.[29]
Experimental Design and Workflow
The core of this guide is a comparative analysis of three hypothetical batches (Batch A, Batch B, and Batch C) against a fully characterized, certified Reference Standard. The Reference Standard serves as the benchmark for identity, purity, and quality.
Caption: Overall workflow for the comparative analysis of batches.
Detailed Experimental Protocols
The following protocols are provided as a template and must be validated for their specific intended purpose in accordance with internal SOPs and regulatory guidelines.[7][8]
¹H and ¹³C NMR Spectroscopy
-
Rationale: To confirm the molecular structure, assess purity against the reference standard, and detect any organic impurities. Deuterium oxide (D₂O) is the solvent of choice due to the dihydrochloride salt's high polarity.
-
Protocol:
-
Accurately weigh approximately 10 mg of the sample (Reference Standard, Batch A, B, or C) into a clean NMR tube.
-
Add ~0.7 mL of Deuterium Oxide (D₂O, 99.9% D).
-
Vortex the tube until the sample is fully dissolved.
-
Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Key parameters: 16-32 scans, relaxation delay (d1) of 5 seconds to ensure proper quantification.
-
Acquire the ¹³C NMR spectrum. Key parameters: 1024-2048 scans, proton-decoupled.
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum to the residual HDO peak (approx. 4.79 ppm).
-
Integrate all peaks in the ¹H spectrum and compare chemical shifts, multiplicities, and integrations to the Reference Standard.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Rationale: To obtain a characteristic vibrational "fingerprint" of the molecule and confirm the salt form. Attenuated Total Reflectance (ATR) is a rapid and reliable method that requires minimal sample preparation.
-
Protocol:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropyl alcohol and taking a background spectrum. The background should be a flat line.
-
Place a small amount of the powdered sample (a few milligrams is sufficient) directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Clean the crystal and repeat for each batch.
-
Overlay the spectra of the batches with the Reference Standard and compare peak positions and relative intensities. Pay close attention to the broad N-H⁺ stretching region (approx. 3200-2800 cm⁻¹) and the "fingerprint" region (1600-600 cm⁻¹).[12][17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Rationale: To confirm the molecular weight and to separate and detect any non-volatile impurities. Electrospray Ionization (ESI) in positive mode is ideal for ionizing amines.
-
Protocol:
-
Prepare a stock solution of each sample at 1 mg/mL in a suitable solvent (e.g., 50:50 Methanol:Water).
-
Prepare a working solution by diluting the stock solution to ~10 µg/mL.
-
Set up the LC-MS system. A typical setup might use a C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid).
-
Set the mass spectrometer to scan a relevant mass range (e.g., m/z 50-500) in positive ESI mode.
-
Inject 5-10 µL of each sample solution.
-
Analyze the resulting total ion chromatogram (TIC) for any unexpected peaks.
-
Extract the mass spectrum for the main peak and confirm that the observed mass-to-charge ratio (m/z) corresponds to the protonated molecule [M+H]⁺.
-
Examine the mass spectra of any impurity peaks to aid in their identification.[20][22]
-
Comparative Data Analysis: A Hypothetical Case Study
The following tables summarize hypothetical data for our three batches compared to the Reference Standard.
Table 1: ¹H NMR Data Comparison (in D₂O, 400 MHz)
| Assignment | Reference Std. (ppm) | Batch A (ppm) | Batch B (ppm) | Batch C (ppm) | Notes |
|---|---|---|---|---|---|
| Ethyl-CH₃ | 1.35 (t, 3H) | 1.35 (t, 3H) | 1.35 (t, 3H) | 1.35 (t, 3H) | Conforms |
| Pyrrolidine-H4 | 2.40 (m, 2H) | 2.40 (m, 2H) | 2.40 (m, 2H) | 2.40 (m, 2H) | Conforms |
| Ethyl-CH₂ | 3.20 (q, 2H) | 3.20 (q, 2H) | 3.20 (q, 2H) | 3.20 (q, 2H) | Conforms |
| Pyrrolidine-H2/H5 | 3.40-3.60 (m, 4H) | 3.40-3.60 (m, 4H) | 3.40-3.60 (m, 4H) | 3.40-3.60 (m, 4H) | Conforms |
| Pyrrolidine-H3 | 4.10 (m, 1H) | 4.10 (m, 1H) | 4.10 (m, 1H) | 4.10 (m, 1H) | Conforms |
| Impurity | None | None | 2.15 (s, 0.06H) | None | Singlet suggests an acetyl or methyl impurity in Batch B. |
Table 2: FT-IR Data Comparison (ATR, cm⁻¹)
| Assignment | Reference Std. | Batch A | Batch B | Batch C | Notes |
|---|---|---|---|---|---|
| N-H⁺ Stretch | 3100-2800 (broad) | 3100-2800 (broad) | 3100-2800 (broad) | 3450 (sharp), 3100-2800 (broad) | Batch C shows an additional peak, possibly O-H from excess water. |
| C-H Stretch | 2970, 2880 | 2970, 2880 | 2970, 2880 | 2970, 2880 | Conforms |
| N-H⁺ Bend | 1590 | 1590 | 1590 | 1590 | Conforms |
| Fingerprint Region | Consistent | Consistent | Consistent | Minor shifts | Minor shifts in Batch C may correlate with hydration state. |
Table 3: Mass Spectrometry Data (ESI+)
| Ion | Expected m/z | Reference Std. (m/z) | Batch A (m/z) | Batch B (m/z) | Batch C (m/z) | Notes |
|---|---|---|---|---|---|---|
| [M+H]⁺ | 129.14 | 129.1 | 129.1 | 129.1 | 129.1 | All batches show the correct molecular ion for the free base. |
| Impurity Ion | N/A | None | None | 143.1 | None | Batch B shows an unknown impurity with m/z 143.1. |
Interpretation of Hypothetical Results
-
Batch A: All spectroscopic data are identical to the Reference Standard. This batch meets all tested specifications and can be approved.
-
Batch B: The ¹H NMR shows a small singlet at 2.15 ppm, and the LC-MS confirms the presence of an impurity with m/z 143.1. This batch fails the purity specification. An Out-of-Specification (OOS) investigation is required to identify the impurity and determine its origin.
-
Batch C: The NMR and MS data confirm the correct structure and molecular weight. However, the FT-IR spectrum shows a sharp peak at 3450 cm⁻¹ and minor shifts in the fingerprint region, suggesting the presence of excess water or a different hydrate form compared to the Reference Standard. This requires further investigation, such as Karl Fischer titration for water content, to determine if it meets the specification for hydration.
Decision-Making Framework
A logical, stepwise process is essential for making objective decisions about batch quality. The following diagram illustrates this process.
Caption: A logical flowchart for batch acceptance or rejection.
Conclusion and Best Practices
The consistent quality of starting materials is non-negotiable in the pharmaceutical industry. This guide has outlined a robust, multi-technique spectroscopic approach for the comparative analysis of this compound batches. By integrating NMR, FT-IR, and MS, researchers and quality control professionals can build a comprehensive profile of each batch, ensuring it meets the highest standards for identity, purity, and consistency.
Key Takeaways for Scientific Integrity:
-
Always Use a Reference Standard: A well-characterized Reference Standard is the ultimate arbiter in any comparative analysis.
-
Embrace Orthogonality: Rely on multiple, independent techniques to confirm results and avoid being misled by the limitations of a single method.
-
Validate Your Methods: Every analytical procedure described must be validated for its intended use to ensure the data is reliable and accurate, in line with regulatory expectations.[3][6][7][30]
-
Document Everything: Rigorous documentation of all tests, results, and deviations is a cornerstone of GMP and ensures traceability and regulatory compliance.[3][30]
By adhering to these principles, you can establish a self-validating system of quality control that safeguards the integrity of your research and the quality of your final product.
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Assessing Stereoselectivity with (3S)-1-Ethylpyrrolidin-3-amine Dihydrochloride: A Comparative Guide for Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral amines, particularly those possessing the pyrrolidine scaffold, have emerged as powerful tools in asymmetric synthesis, acting as both catalysts and chiral auxiliaries.[1][2] This guide provides an in-depth assessment of the potential stereoselectivity of reactions involving (3S)-1-ethylpyrrolidin-3-amine dihydrochloride . Due to a scarcity of direct experimental data for this specific compound in the public domain, this guide will establish a robust comparative framework. We will analyze its structural attributes in the context of well-documented pyrrolidine-based organocatalysts, such as L-proline and its derivatives, and provide field-proven insights into assessing stereoselectivity in key asymmetric transformations.
The Privileged Pyrrolidine Scaffold in Asymmetric Catalysis
The pyrrolidine ring is a recurring motif in a vast number of natural products, pharmaceuticals, and chiral catalysts.[3][4] Its rigid five-membered ring structure provides a predictable and controllable chiral environment, which is essential for inducing stereoselectivity in chemical reactions. Organocatalysts derived from the chiral pool, such as the amino acid L-proline, have revolutionized the field of asymmetric synthesis by offering a metal-free and often more sustainable alternative to traditional transition-metal catalysis.[5][6] These catalysts typically operate through the formation of transient chiral intermediates, such as enamines or iminium ions, which then react with electrophiles or nucleophiles, respectively, in a highly stereocontrolled manner.
Structural Analysis: (3S)-1-Ethylpyrrolidin-3-amine vs. Proline Derivatives
To predict the potential stereodirecting ability of (3S)-1-ethylpyrrolidin-3-amine, it is instructive to compare its structure with that of L-proline, a widely studied and successful organocatalyst.
| Feature | L-Proline | (3S)-1-Ethylpyrrolidin-3-amine | Implications for Catalysis |
| Chiral Center | C2 | C3 | The position of the stereocenter relative to the reacting nitrogen atom will significantly influence the geometry of the transition state and, consequently, the stereochemical outcome. |
| Secondary Amine | Yes | Yes (within the pyrrolidine ring) | Essential for the formation of enamine or iminium ion intermediates, the primary catalytic cycle for many organocatalyzed reactions. |
| Functional Group | Carboxylic Acid | Primary Amine (at C3) and Tertiary Amine (N-ethyl) | L-proline's carboxylic acid can act as a Brønsted acid/base to activate the electrophile and stabilize the transition state through hydrogen bonding. The primary amine of (3S)-1-ethylpyrrolidin-3-amine could potentially engage in similar hydrogen bonding, while the tertiary amine introduces a different steric and electronic environment. |
| Substituents | None on the ring | Ethyl group on the nitrogen | The N-ethyl group adds steric bulk compared to the N-H of proline, which can influence the facial selectivity of the enamine or iminium ion attack. |
This structural comparison suggests that (3S)-1-ethylpyrrolidin-3-amine has the necessary features to function as a chiral catalyst or auxiliary. However, the different placement of the chiral center and the nature of the functional groups imply that it may exhibit different, and potentially complementary, stereoselectivity compared to proline and its derivatives.
Performance Benchmarks: Proline and Derivatives in Key Asymmetric Reactions
To provide a practical context for assessing (3S)-1-ethylpyrrolidin-3-amine, this section summarizes the typical performance of established pyrrolidine-based organocatalysts in three cornerstone asymmetric reactions: the Aldol, Michael, and Mannich reactions.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful method for the construction of β-hydroxy carbonyl compounds, which are prevalent in many natural products and pharmaceuticals. Proline and its derivatives are highly effective catalysts for this transformation.[1][5]
| Catalyst | Aldehyde | Ketone | Solvent | Temp (°C) | Yield (%) | dr (anti:syn) | ee (%) (syn) | Reference |
| L-Proline (30 mol%) | p-Nitrobenzaldehyde | Acetone | DMSO | RT | 68 | - | 96 | [List et al.] |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (5 mol%) | Benzaldehyde | Cyclohexanone | Toluene | 4 | 99 | 95:5 | >99 | [Hayashi et al.] |
| L-Prolinamide (20 mol%) | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | RT | 99 | 95:5 | 99 | [Tang et al.] |
Asymmetric Michael Addition
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, forming a new carbon-carbon bond. Pyrrolidine-based catalysts excel in promoting the enantioselective addition of aldehydes and ketones to nitroalkenes.[7]
| Catalyst | Nucleophile | Michael Acceptor | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | Propanal | trans-β-Nitrostyrene | Hexane | RT | 97 | 95:5 | 99 | [List et al.] |
| L-Proline (35 mol%) | Cyclohexanone | trans-β-Nitrostyrene | DMSO | RT | 92 | 99:1 | 20 | [List et al.] |
| (S)-Pyrrolidine-tetrazole (10 mol%) | Propanal | trans-β-Nitrostyrene | Toluene | RT | 86 | 93:7 | 99 | [Córdova et al.] |
Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound, leading to the formation of β-amino carbonyl compounds. Proline and its derivatives can catalyze this reaction with high stereocontrol.[8][9]
| Catalyst | Aldehyde | Imine | Ketone/Aldehyde | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| L-Proline (35 mol%) | Isovaleraldehyde | N-PMP-protected ethyl glyoxylate | - | Dioxane | 99 | 95:5 | 96 | [List et al.] |
| (R)-3-Pyrrolidinecarboxylic acid (10 mol%) | Propanal | N-PMP-protected ethyl glyoxylate | - | i-PrOH | 94 | 1:>99 | 99 (anti) | [Córdova et al.] |
| L-Prolinamide (20 mol%) | - | N-Boc-imine | Cyclohexanone | DMSO | 98 | >95:5 | 99 | [Wang et al.] |
Experimental Protocols for Assessing Stereoselectivity
To evaluate the stereoselectivity of a reaction with this compound, one can adapt established protocols for similar chiral amine catalysts. The following are generalized procedures for the Aldol reaction and for determining the stereochemical outcome.
General Protocol for an Asymmetric Aldol Reaction
Caption: General workflow for an asymmetric aldol reaction.
Step-by-Step Methodology:
-
To a solution of the aldehyde (0.5 mmol) in the chosen solvent (e.g., DMSO, 1.0 mL) is added this compound (0.05 mmol, 10 mol%) and any necessary additives (e.g., a base to free the amine).
-
The ketone (2.5 mmol, 5.0 equiv) is then added, and the reaction mixture is stirred at the desired temperature (e.g., room temperature or 0 °C).
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Determination of Diastereomeric Ratio (dr) and Enantiomeric Excess (ee)
Accurate determination of the stereochemical outcome is crucial.
Caption: Workflow for determining dr and ee.
-
Diastereomeric Ratio (dr): The dr of the purified product can be determined by ¹H NMR spectroscopy.[3][10] By integrating the signals corresponding to specific protons that are diastereotopic in the two diastereomers, the ratio can be calculated.
-
Enantiomeric Excess (ee): The ee is determined by chiral High-Performance Liquid Chromatography (HPLC).[11] The purified product is analyzed on a suitable chiral stationary phase, and the ee is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
Catalytic Cycle and Mechanistic Considerations
The presumed catalytic cycle for a pyrrolidine-catalyzed reaction, such as the Michael addition, involves the formation of a chiral enamine intermediate.
Caption: Generalized enamine catalytic cycle.
The stereochemical outcome is determined in the step where the chiral enamine attacks the electrophile. The facial selectivity of this attack is governed by the steric and electronic properties of the catalyst, which shields one face of the enamine, directing the electrophile to the other. The N-ethyl group and the 3-amino substituent in this compound would play a crucial role in defining the topography of this transition state.
Conclusion and Outlook
Researchers and drug development professionals are encouraged to use the comparative data and protocols in this guide to benchmark the performance of this compound against established alternatives. Its unique substitution pattern may offer novel or complementary stereoselectivity in key bond-forming reactions, making it a valuable addition to the synthetic chemist's toolkit. The exploration of its catalytic potential could unveil new and efficient pathways to valuable chiral molecules.
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Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines - MDPI. ([Link])
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A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of Novel Pyrrolidine Scaffolds: A Case Study of (3S)-1-ethylpyrrolidin-3-amine dihydrochloride
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its non-planar, sp³-hybridized nature allows for precise three-dimensional exploration of pharmacophore space, often leading to high-potency interactions with biological targets.[1][2] However, this same structural versatility can also lead to unintended interactions with off-target proteins, resulting in toxicity or diminished efficacy. Therefore, a rigorous and early assessment of cross-reactivity is not merely a regulatory checkbox but a fundamental component of a successful drug discovery campaign.
This guide provides a comprehensive framework for evaluating the selectivity profile of novel pyrrolidine-containing compounds. We will use (3S)-1-ethylpyrrolidin-3-amine dihydrochloride (herein referred to as Compound A), a simple chiral pyrrolidine derivative, as our central case study. Due to the limited publicly available biological data for Compound A, this document will serve as a practical roadmap for researchers to generate and interpret the necessary selectivity data from the ground up.
We will compare Compound A against two structural analogs to illustrate key principles of selectivity assessment:
-
(3S)-pyrrolidin-3-amine dihydrochloride (Compound B): The parent amine, lacking the N-ethyl group, to assess the impact of this small lipophilic addition.
-
A hypothetical pyrrolidine-containing kinase inhibitor (Compound C): A more complex molecule with known, high-affinity for a primary kinase target, serving as a benchmark for selectivity.
The methodologies described herein are designed to build a self-validating dataset, moving logically from broad, high-throughput screening to specific, functional validation, thereby providing a robust understanding of a compound's interaction with the human proteome.
Part 1: The Strategic Imperative for Early Cross-Reactivity Profiling
In modern drug discovery, identifying undesired off-target interactions early is paramount to reducing safety-related attrition in later, more expensive preclinical and clinical development stages.[4] Preclinical safety pharmacology, guided by frameworks like the International Council for Harmonisation (ICH) S7A and S7B guidelines, mandates the evaluation of a compound's effects on major organ systems, including the cardiovascular, central nervous, and respiratory systems.[5][6] A thorough cross-reactivity profile is the foundational dataset that informs these critical safety studies.
The challenge with scaffolds like pyrrolidine is their ubiquity. They can be found in compounds targeting a vast range of protein classes. This promiscuity necessitates a broad, unbiased initial screening approach rather than relying solely on predictions based on a hypothesized primary target.
Part 2: A Phased Approach to Selectivity Profiling
A robust cross-reactivity assessment follows a logical cascade, starting with broad, cost-effective methods and progressively focusing on more complex, physiologically relevant assays for de-risking identified liabilities.
Caption: Phased workflow for cross-reactivity assessment.
Phase 1a: In Silico Off-Target Prediction
Causality: Before committing to expensive wet-lab experiments, computational methods can predict potential off-target interactions.[4] These tools leverage massive databases of known compound-target interactions and predict binding based on structural similarity, chemical substructures, and machine learning models.[4] This is not a substitute for experimental data but serves to highlight potential areas of concern and can help guide the selection of appropriate screening panels.
Protocol: Off-Target Safety Assessment (OTSA)
-
Input: Submit the 2D structure (SMILES format) of Compound A, B, and C into a computational prediction platform (e.g., commercial platforms like IDBS's E-WorkBook or open-source tools leveraging databases like ChEMBL).
-
Methodology Selection: Employ multiple algorithms, including 2D chemical similarity searches and machine learning models (e.g., Random Forest, SVM), to profile potential targets.[4]
-
Analysis: The output will be a list of potential off-targets, often ranked by a confidence score. Pay close attention to protein families known for promiscuity, such as kinases, GPCRs, and ion channels.
-
Action: Use this list to ensure that any high-confidence predicted targets are included in the subsequent biochemical screens.
Phase 1b: Broad Panel Biochemical Screening
Causality: This is the cornerstone of cross-reactivity profiling. The goal is to experimentally test the compound against a large, diverse panel of purified proteins (e.g., enzymes, receptors) in a standardized binding or activity assay. Kinase panels are particularly crucial, as the conserved ATP-binding site makes them a frequent source of off-target activity.[7] Profiling against a significant portion of the human kinome provides a broad view of a compound's selectivity.[8]
Protocol: Kinase Panel Screening (Illustrative Example)
-
Service Provider: Engage a reputable contract research organization (CRO) offering large-scale kinase profiling (e.g., Reaction Biology, Eurofins Discovery). Select a panel that covers the majority of the human kinome.
-
Compound Submission: Provide 100 µL of a 10 mM DMSO stock for each compound (A, B, C).
-
Assay Conditions: The CRO will typically perform a competition binding assay (e.g., KiNativ) or a functional activity assay at a single high concentration (e.g., 1 µM or 10 µM) against the panel of kinases. Assays are usually run at or near the ATP Kₘ for each kinase to provide a standardized comparison.
-
Data Output: Results are typically provided as Percent Inhibition (% Inhibition) at the tested concentration. A common threshold for a "hit" is >50% inhibition.
Illustrative Data Presentation:
| Target Kinase | Protein Family | Compound A (% Inh @ 1µM) | Compound B (% Inh @ 1µM) | Compound C (% Inh @ 1µM) |
| Primary Target X | CMGC | 12% | 8% | 98% |
| ABL1 | TK | 8% | 5% | 85% |
| SRC | TK | 15% | 9% | 78% |
| LCK | TK | 11% | 7% | 75% |
| Off-Target Hit 1 | CAMK | 68% | 25% | 45% |
| Off-Target Hit 2 | AGC | 55% | 18% | 30% |
| PIM1 | CAMK | 5% | 3% | 15% |
| ... (400+ other kinases) | ... | <10% | <10% | <20% |
| Data is illustrative and for demonstration purposes only. |
Interpretation:
-
Compound A shows significant inhibition of two off-target kinases but has no clear primary target in this panel. The N-ethyl group appears to contribute significantly to this off-target activity when compared to Compound B.
-
Compound B is largely inactive, suggesting the parent scaffold has low intrinsic activity against the kinome.
-
Compound C demonstrates a clear profile, with high inhibition of its primary target and related family members (ABL1, SRC, LCK), but also shows some off-target activity that requires further investigation.
Part 3: Validating and Quantifying Off-Target Interactions
Causality: A single-point screen identifies potential liabilities; the next step is to quantify the potency of these interactions.[9] This is achieved by generating dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) for each validated hit. This quantitative data is essential for ranking the severity of off-target effects and calculating a selectivity window (the ratio of off-target potency to on-target potency).
Protocol: IC₅₀ Determination for Off-Target Hits
-
Target Selection: Based on the primary screen, select all kinases that showed >50% inhibition for IC₅₀ determination. For Compound A, this would be "Off-Target Hit 1" and "Off-Target Hit 2".
-
Assay Format: Use the same biochemical assay format as the primary screen.
-
Dose Range: Prepare a serial dilution of each compound, typically spanning at least 3 log units (e.g., from 1 nM to 10 µM) in 10-point, half-log increments.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Illustrative Data Presentation:
| Compound | Target Kinase | IC₅₀ (nM) |
| A | Off-Target Hit 1 | 850 |
| A | Off-Target Hit 2 | 2,100 |
| C | Primary Target X | 5 |
| C | ABL1 | 25 |
| C | Off-Target Hit 1 | >10,000 |
| Data is illustrative and for demonstration purposes only. |
Part 4: Cellular Confirmation and Functional Impact
Causality: A compound that binds to a purified protein may not necessarily have the same effect in a complex cellular environment.[9] Cell-based assays are critical to confirm that an off-target interaction is functionally relevant. These assays assess whether the compound engages its target within the cell and modulates a downstream signaling pathway.
Caption: Hypothetical pathway for an off-target kinase hit.
Protocol: Target Engagement and Phospho-Flow Cytometry
-
Cell Line Selection: Choose a cell line that endogenously expresses the off-target kinase of interest (e.g., "Off-Target Hit 1").
-
Compound Treatment: Treat cells with increasing concentrations of Compound A for a defined period (e.g., 1-2 hours).
-
Lysis and Staining: Lyse the cells and stain with a fluorescently-labeled antibody specific to the phosphorylated form of a known downstream substrate of the target kinase.
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the level of substrate phosphorylation on a per-cell basis.
-
Analysis: A dose-dependent decrease in the phospho-substrate signal confirms that Compound A is engaging and inhibiting the target kinase in a cellular context.
Part 5: Concluding Remarks and Strategic Outlook
This guide outlines a systematic and robust methodology for characterizing the cross-reactivity of a novel chemical entity like this compound. The illustrative data for our case study compounds reveals a common scenario:
-
Small structural modifications (Compound A vs. B) can dramatically alter the selectivity profile, highlighting the need to profile even close analogs independently.
-
Even highly potent and seemingly selective compounds (Compound C) possess off-target activities that must be quantified and understood.
For Compound A , the discovery of moderate potency against two off-target kinases, in the absence of a high-affinity primary target, would likely classify it as a promiscuous compound unsuitable for further development as a selective agent. However, this information is invaluable. It prevents the investment of further resources and provides chemical biologists with tool compounds to probe the functions of "Off-Target Hit 1" and "Off-Target Hit 2."
Ultimately, the goal of cross-reactivity studies is not necessarily to find a perfectly "clean" compound, but to build a comprehensive and predictive understanding of a molecule's biological interactions. This knowledge empowers researchers to make informed decisions, design safer medicines, and interpret biological outcomes with confidence.
References
-
Title: Preclinical safety pharmacology requirements. Source: Patsnap Synapse URL: [Link]
-
Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Source: Frontiers in Big Data URL: [Link]
-
Title: Targeted Kinase Selectivity from Kinase Profiling Data. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Kinase Panel Screening and Profiling Service. Source: Reaction Biology URL: [Link]
-
Title: Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Source: Nature Biotechnology URL: [Link]
-
Title: Profiling the kinetic selectivity of kinase marketed drugs. Source: Enzymlogic URL: [Link]
-
Title: Measuring and interpreting the selectivity of protein kinase inhibitors. Source: Biochemical Journal URL: [Link]
-
Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Source: Altasciences URL: [Link]
-
Title: S7A Safety Pharmacology Studies for Human Pharmaceuticals. Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Safety Pharmacology Studies. Source: Charles River Laboratories URL: [Link]
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: Medicinal Chemistry URL: [Link]
-
Title: Biased and Unbiased Methods for the Detection of Off-Target Cleavage by CRISPR/Cas9: An Overview. Source: MDPI URL: [Link]
-
Title: SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: PubMed URL: [Link]
-
Title: Biased and Unbiased Methods for the Detection of Off-Target Cleavage by CRISPR/Cas9: An Overview. Source: MDPI URL: [Link]
-
Title: Synthesis and investigation of polyhydroxylated pyrrolidine derivatives as novel chemotypes showing dual activity as glucosidase and aldose reductase inhibitors. Source: PubMed URL: [Link]
-
Title: Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. Source: ResearchGate URL: [Link]
-
Title: Recent insights about pyrrolidine core skeletons in pharmacology. Source: Frontiers in Chemistry URL: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 6. criver.com [criver.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking (3S)-1-ethylpyrrolidin-3-amine dihydrochloride
An Objective Framework for Quality Assessment in Pharmaceutical Development
For researchers and professionals in drug development, the quality of a chiral building block is not merely a specification—it is the bedrock upon which the efficacy and safety of a novel therapeutic are built. (3S)-1-ethylpyrrolidin-3-amine dihydrochloride, a key amine building block, is increasingly utilized in complex molecular architectures, including targeted protein degraders. Its stereochemical integrity is paramount.
This guide provides a comprehensive framework for benchmarking a new batch or supply of this compound against a qualified reference standard. Moving beyond simple specification checks, we will explore the causality behind critical analytical methodologies, ensuring a robust and scientifically sound quality assessment. The principles and protocols outlined here are designed to create a self-validating system for any high-quality research or manufacturing environment.
The Foundation: Establishing the Reference Standard
Before any comparison can be made, a "known standard" must be rigorously defined. In the context of pharmaceutical intermediates, a standard is not simply an alternative product but a highly characterized lot of the material that serves as the benchmark for all future analyses.[1] The qualification of a reference standard is a critical process governed by international guidelines, such as those from the ICH.[2]
A qualified reference standard for this compound should have:
-
Confirmed Identity: Unequivocal structural confirmation via Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
High Purity: A precisely determined purity value (assay), often established by a mass balance approach or quantitative NMR (qNMR).
-
Comprehensive Impurity Profile: Identification and quantification of all significant impurities, including the undesired (R)-enantiomer.
-
Stability Data: Documented stability under defined storage conditions.
For the purpose of this guide, "benchmarking" refers to the direct, side-by-side comparison of a new test sample against such a pre-qualified reference standard.
The Core Comparison: Key Quality Attributes
The primary goal of benchmarking is to ensure batch-to-batch consistency and conformity to the established quality profile. All quantitative data should be systematically tabulated for a clear, objective comparison.
Table 1: Comparative Physicochemical and Purity Analysis
| Parameter | Test Method | Reference Standard Specification | Test Sample Result | Assessment |
| Identity | ||||
| ¹H NMR, ¹³C NMR | USP <761> | Spectrum conforms to structure | Conforms | Pass/Fail |
| Mass Spectrometry | ESI-MS | [M+H]⁺ = 115.12 (Free Base) | Conforms | Pass/Fail |
| Purity & Impurities | ||||
| Assay (by Titration) | Acid-Base Titration | 99.0% - 101.0% | 99.7% | Pass |
| Chiral Purity (e.e.) | Chiral HPLC | ≥ 99.5% e.e. | 99.8% e.e. | Pass |
| Chemical Purity | RP-HPLC | ≥ 99.0% | 99.6% | Pass |
| Individual Impurity | RP-HPLC | Not More Than 0.10% | < 0.05% | Pass |
| Physical Properties | ||||
| Appearance | Visual Inspection | White to off-white solid | White solid | Pass |
| Solubility | In DMSO | ≥ 10 mg/mL | Conforms | Pass |
In-Depth Methodologies: The "How" and the "Why"
Merely listing results is insufficient. A trustworthy analysis is rooted in well-understood and validated methodologies. Here, we detail the protocols for the most critical quality assessments.
Protocol: Chiral Purity Determination by Chiral HPLC
The separation of enantiomers is the most critical analysis for a chiral intermediate, as the wrong enantiomer can be inactive or, in the worst case, contribute to toxicity. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination.[3]
Causality of Method Design: A polysaccharide-based chiral stationary phase (CSP), such as one coated with a derivative of amylose or cellulose, is chosen. These phases are exceptionally effective at resolving a wide range of chiral compounds, including amines, through a combination of steric fit, hydrogen bonding, and dipole-dipole interactions with the chiral selector. The mobile phase, typically a mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol), allows for the fine-tuning of these interactions to achieve optimal separation.
Step-by-Step Protocol:
-
System Preparation:
-
Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm (or equivalent polysaccharide-based CSP).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). The small amount of diethylamine is crucial; it acts as a competing base to prevent the analyte amine from interacting strongly with residual acidic sites on the silica support, thereby ensuring sharp, symmetrical peaks.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the reference standard and the test sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Prepare a racemic standard of 1-ethylpyrrolidin-3-amine dihydrochloride, if available, to confirm the elution order of the (S) and (R) enantiomers.
-
-
Analysis:
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the racemic standard to identify the retention times of the (R) and (S) enantiomers.
-
Inject the reference standard solution.
-
Inject the test sample solution.
-
-
Data Processing:
-
Integrate the peak areas for the (S) and (R) enantiomers in the chromatograms of the reference and test samples.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100[3] Where Area_major is the peak area of the desired (S)-enantiomer and Area_minor is the peak area of the undesired (R)-enantiomer.
-
Protocol: Chemical Purity Assessment by RP-HPLC
This method quantifies non-chiral impurities, such as starting materials or by-products from the synthesis. A Reversed-Phase (RP) HPLC method is standard.
Causality of Method Design: A C18 column is used as it provides excellent retention for a broad range of small organic molecules. A gradient elution, starting with a highly aqueous mobile phase and increasing the proportion of organic solvent (acetonitrile), is employed to ensure that both polar and non-polar impurities are eluted and detected. An acidic modifier like formic acid is added to the mobile phase to protonate any residual silanols on the stationary phase and the analyte itself, leading to better peak shapes and reproducible retention times.
Step-by-Step Protocol:
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 3.5 µm (e.g., Agilent Zorbax, Waters Sunfire).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 205 nm (chosen for general detection of non-chromophoric compounds).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the reference standard and the test sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject a blank run.
-
Inject the reference standard solution to establish the retention time and response.
-
Inject the test sample solution.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: Purity (%) = (Area_main_peak / Total_Area_all_peaks) x 100.
-
Identify and quantify any specific impurities by comparing their retention times to known impurity standards, if available.
-
The Overall Benchmarking Process: A Holistic View
The individual tests form part of a larger, logical workflow that ensures a comprehensive and trustworthy assessment of the material. This process guarantees that the material not only meets specifications but is also suitable for its intended use in a regulated environment.
Conclusion: From Data to Confidence
Benchmarking this compound is not a perfunctory task but a critical scientific investigation. By employing a systematic approach grounded in validated analytical methods and a deep understanding of the principles behind them, researchers and drug developers can move from a simple Certificate of Analysis to a state of true confidence in their starting materials. This rigorous qualification ensures reproducibility in research, robustness in manufacturing, and ultimately, the safety and efficacy of the final pharmaceutical product. Adherence to these principles is a hallmark of scientific integrity and a non-negotiable component of modern drug development.
References
-
BenchChem. A Comparative Guide to Analytical Methods for Determining the Chiral Purity of (S)-3-Acetyl-1-Boc-pyrrolidine. 3
-
BenchChem. A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine. 4
-
Cambrex Corporation. Reference Standards | CDMO. Link
-
BenchChem. A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. 5
-
Pharmaceutical Intermediate Quality Standards: A Practical Guide. 2
-
Ensuring Quality: Certifications and Standards for Pharmaceutical Intermediates. 6
-
MRIGlobal. Reference Standards in the Pharmaceutical Industry. Link
Sources
Safety Operating Guide
Navigating the Disposal of (3S)-1-ethylpyrrolidin-3-amine dihydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (3S)-1-ethylpyrrolidin-3-amine dihydrochloride (CAS No. 1336912-66-3), a compound that, while integral to many research applications, requires careful management due to its hazardous properties. This document moves beyond a simple checklist, offering the scientific rationale behind each procedural step to foster a deeper understanding of safe laboratory practices.
I. Hazard Assessment and Personal Protective Equipment (PPE): The Foundation of Safe Handling
Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on data from analogous compounds, this compound should be handled as a substance that is:
-
Harmful if Swallowed or in Contact with Skin: May cause adverse health effects upon ingestion or dermal exposure.[1]
-
A Respiratory Irritant: Inhalation of dust or vapors may irritate the respiratory tract.[4]
-
Combustible: The material is a combustible liquid.[3]
Therefore, the following minimum Personal Protective Equipment (PPE) must be worn at all times when handling this compound for disposal:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes of the chemical, which can cause severe eye damage.[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact, which can lead to burns and irritation.[2][3] |
| Body Protection | A laboratory coat | To protect against accidental contamination of clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To minimize the inhalation of any dust or vapors from the compound, which can cause respiratory irritation.[4] |
II. The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6]
Step 1: Segregation and Containment
Proper segregation is the first critical step to prevent dangerous chemical reactions.
-
Identify and Segregate: Isolate all waste containing this compound, whether in solid form or in solution. Keep this waste separate from other chemical waste streams to prevent inadvertent mixing with incompatible materials.[6]
-
Use a Designated, Compatible Waste Container:
-
For solid waste, carefully transfer the powder into a designated hazardous waste container. To minimize dust generation, perform this transfer in a chemical fume hood.[5]
-
For solutions, pour the waste into a sealed, leak-proof container. The container material must be compatible with the solvent used. For instance, do not store acidic solutions in metal containers.[5]
-
-
Securely Seal the Container: Ensure the container is tightly sealed to prevent leaks or the release of vapors.[6]
Step 2: Labeling for Safety and Compliance
Accurate and clear labeling is a regulatory requirement and is crucial for the safety of all laboratory personnel and waste handlers.
-
Affix a Hazardous Waste Label: The label must be clearly visible and legible.
-
Complete all Information Fields: The label must include:
-
The words "Hazardous Waste."[5]
-
The full chemical name: "this compound."
-
The CAS Number: 1336912-66-3.
-
An accurate estimation of the quantity of waste.
-
The date of accumulation.
-
The name of the principal investigator and the laboratory location.
-
Any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Step 3: Storage Pending Disposal
Proper storage of the contained and labeled waste is essential to maintain a safe laboratory environment.
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[5][6]
-
Segregation from Incompatibles: Store the container away from incompatible materials, particularly strong oxidizing agents and acids.[1][2] The acidic nature of the dihydrochloride salt means it should not be stored in proximity to strong bases.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.
Step 4: Professional Disposal
The final and most critical step is to ensure the waste is handled and disposed of by qualified professionals.
-
Contact your EHS Department: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[5][6]
-
Provide Necessary Documentation: Have all relevant information about the waste readily available for the disposal personnel.
-
Maintain Records: Keep a record of the disposal, including the date, quantity, and the name of the disposal company, as required by your institution and local regulations.
III. Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram has been created.
Caption: A logical workflow for the safe disposal of this compound.
IV. In Case of a Spill
In the event of an accidental spill, the following immediate actions should be taken:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your laboratory supervisor.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For small spills, trained laboratory personnel may proceed with cleanup if they have the appropriate spill kit. For large spills, contact your institution's EHS department immediately.
-
Cleanup of Small Spills:
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Ventilate: Ensure the area is well-ventilated during and after the cleanup.
V. Conclusion: A Commitment to Safety and Environmental Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to the detailed protocols outlined in this guide, researchers can confidently manage this chemical waste stream, ensuring compliance with all relevant regulations and fostering a culture of safety within their research endeavors. Always consult your institution's specific waste disposal guidelines and, when in doubt, seek the expertise of your Environmental Health and Safety department.
VI. References
-
Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
BPB. (2015). BPB 59430 Corrosion Inhibitor Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (2023). How can I neutralize aminehydrochlorides? Retrieved from [Link]
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
-
PubChem. (n.d.). (3S)-(+)-3-Aminopyrrolidine Dihydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). N,N-dimethylpyrrolidin-3-amine dihydrochloride. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Characteristics of Hazardous Waste. Retrieved from [Link]
-
Scribd. (n.d.). Chemical Safety Guide. Retrieved from [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary. Retrieved from [Link]
-
ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Chemsrc. (2025). (3S)-N-ethyl-N-methyl-pyrrolidin-3-amine;dihydrochloride. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

